6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Description
BenchChem offers high-quality 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXUPVFXOXFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656888 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-22-2 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide therapeutic potential.[1] This technical guide provides a comprehensive overview of the fundamental properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, including its synthesis, physicochemical characteristics, and potential biological significance, to support its application in research and drug discovery.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms at strategic positions allow for diverse molecular interactions with various biological targets. This has led to the development of a range of drugs with activities including anxiolytic (e.g., Alpidem), hypnotic (e.g., Zolpidem), and anticancer agents.[1] The introduction of substituents, such as the bromo and methyl groups in 6-Bromo-7-methylimidazo[1,2-a]pyridine, allows for the fine-tuning of its physicochemical and pharmacological properties. The hydrochloride salt form is often utilized to enhance solubility and stability for research and potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈BrClN₂ | [2][3][4] |
| Molecular Weight | 247.52 g/mol | [2][3][4] |
| Appearance | Solid (predicted) | General property of similar compounds. |
| Melting Point | Data not available for the hydrochloride salt. The non-salt form, 6-Bromoimidazo[1,2-a]pyridine, has a melting point of 76-81 °C.[5] | The hydrochloride salt is expected to have a significantly higher melting point. |
| pKa | Data not available. Related imidazo[1,2-a]pyridine derivatives exhibit basicity, with pKa values around 9.3 for protonation of the pyridine nitrogen. | This suggests that the compound will be protonated and exist as a cation at physiological pH. |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to the free base. | Experimental determination in various solvents (water, DMSO, ethanol) is recommended. |
| Stability | Data not available. Store in an inert atmosphere at room temperature.[2] Halogenated imidazo[1,2-a]pyridines are generally stable under standard laboratory conditions. | Stability studies at different pH values and temperatures are advisable for solution-based assays. |
Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
The synthesis of the imidazo[1,2-a]pyridine core generally proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This classical approach offers a versatile route to a wide range of substituted analogs.
General Synthetic Strategy
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine would logically start from 2-amino-5-bromo-4-methylpyridine and a suitable two-carbon synthon, followed by conversion to the hydrochloride salt. A plausible synthetic route is outlined below.
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- 2. 957035-22-2|6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride|BLD Pharm [bldpharm.com]
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- 5. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
An In-Depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic system, with its unique electronic and steric properties, serves as a versatile template for the design of therapeutic agents across a wide spectrum of diseases. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) underscore the clinical significance of this heterocyclic motif.[2][3] In recent years, the focus has intensified on the development of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, positioning them at the forefront of oncology and inflammation research.[4]
This technical guide provides a comprehensive overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS Number: 957035-22-2), a key intermediate that embodies the synthetic versatility and therapeutic potential of its parent scaffold. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications in drug discovery, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.
Physicochemical and Structural Characteristics
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a stable, crystalline solid amenable to a variety of synthetic transformations. The presence of a bromine atom at the 6-position offers a strategic handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl group at the 7-position influences the electronic and steric environment of the pyridine ring, which can be crucial for modulating target binding and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 957035-22-2 | [5][6] |
| Molecular Formula | C₈H₈BrClN₂ | [5][6] |
| Molecular Weight | 247.52 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >97% (commercial sources) | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [7] |
Strategic Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a multi-step process that begins with the commercially available 2-amino-4-methylpyridine. The synthetic strategy hinges on two key transformations: the regioselective bromination of the pyridine ring followed by the cyclization to form the fused imidazole ring.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-methylpyridine
The initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. Steric hindrance from the adjacent methyl group at the 4-position favors bromination at the less hindered 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high regioselectivity and milder reaction conditions compared to elemental bromine.[8][9]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine [8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice-water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-bromo-4-methylpyridine.
Part 2: Cyclization to 6-Bromo-7-methylimidazo[1,2-a]pyridine and Salt Formation
The second stage of the synthesis involves the construction of the imidazole ring. This is typically achieved through the condensation of the 2-aminopyridine intermediate with a two-carbon electrophile, such as chloroacetaldehyde or a bromoacetal. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add an aqueous solution of chloroacetaldehyde (approximately 1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Free Base: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the free base, 6-bromo-7-methylimidazo[1,2-a]pyridine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification of Free Base: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrochloride Salt Formation: Dissolve the purified 6-bromo-7-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Isolation: Collect the precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Caption: Synthetic workflow for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
While specific biological data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not extensively documented in peer-reviewed literature, its value as a chemical intermediate in drug discovery is significant. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in a variety of therapeutic areas.[3]
As a Scaffold for Kinase Inhibitors
A primary application of substituted imidazo[1,2-a]pyridines is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine core can act as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.
Notably, derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway that is frequently overactive in cancer.[10] The strategic placement of substituents on the imidazo[1,2-a]pyridine ring allows for the fine-tuning of potency and selectivity against different kinase isoforms. The 6-bromo substituent on the title compound serves as a crucial attachment point for further chemical modifications, such as Suzuki or Sonogashira couplings, to introduce larger and more complex moieties that can interact with specific regions of the kinase active site.
Caption: Potential role of imidazo[1,2-a]pyridine derivatives in the PI3K/AKT signaling pathway.
In the Development of Anti-cancer and Anti-infective Agents
Beyond kinase inhibition, the imidazo[1,2-a]pyridine scaffold has demonstrated a broad range of anti-cancer activities.[3][11] Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms.[11] The versatility of the scaffold allows for its incorporation into more complex molecules designed to target specific pathways involved in tumorigenesis.
Furthermore, there is growing interest in imidazo[1,2-a]pyridine derivatives as anti-infective agents. They have been shown to possess antibacterial, antifungal, and antiviral properties, making them attractive starting points for the development of new treatments for infectious diseases.[12]
Conclusion and Future Outlook
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a strategically important building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the presence of a modifiable bromine handle make it an attractive starting material for medicinal chemists. While the specific biological profile of this compound remains to be fully elucidated in the public domain, the extensive and diverse biological activities of the imidazo[1,2-a]pyridine scaffold strongly suggest its potential as a precursor to new and effective drugs. As our understanding of disease pathways continues to grow, versatile and "privileged" scaffolds like this will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
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Demchenko, A. M., et al. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 69(1), 123-134. Retrieved from [Link]
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Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Retrieved from [Link]
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Wang, T., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3376. Retrieved from [Link]
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de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]
- Boehringer Ingelheim Pharma GmbH & Co. KG. (1993). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
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Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 16. Retrieved from [Link]
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Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7136-7143. Retrieved from [Link]
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Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1547-1556. Retrieved from [Link]
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2002). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides. Google Patents.
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Molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered immense interest in the pharmaceutical industry. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a wide range of biological targets.[1] Marketed drugs containing this core, such as zolpidem and alpidem, underscore its therapeutic importance. The title compound, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, combines this privileged core with specific substituents—a bromine atom at the 6-position and a methyl group at the 7-position—that modulate its physicochemical and pharmacological properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve stability for handling and formulation.
The primary objective of this guide is to detail the methodologies required to confirm the compound's molecular structure, which comprises the 6-bromo-7-methylimidazo[1,2-a]pyridinium cation and a chloride anion.
Molecular Identity and Predicted Physicochemical Properties
The molecular identity of the compound is established by its chemical formula and molecular weight. The structure consists of the protonated imidazo[1,2-a]pyridine core, where the N1 nitrogen of the imidazole ring is the most basic center and accepts the proton from HCl.
-
Chemical Name: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
The structure of the cationic component is depicted below.
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6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No: 957035-22-2). The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document collates available data on the synthesis, characterization, and potential applications of this specific derivative, offering a valuable resource for researchers in the fields of organic synthesis and drug discovery. While experimentally determined data for this particular salt is limited in publicly accessible literature, this guide synthesizes information from analogous structures and commercial supplier data to provide a robust starting point for further investigation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the scientific community due to its presence in numerous biologically active compounds.[1][2][3] This scaffold is a key component in several commercially available drugs, demonstrating a wide range of therapeutic applications, including sedative-hypnotics like Zolpidem and anxiolytics such as Alpidem.[4] The versatility of the imidazo[1,2-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.
The introduction of a bromine atom at the 6-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine nucleus, and its subsequent formulation as a hydrochloride salt, yields 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This specific substitution pattern is anticipated to modulate the compound's biological activity and pharmacokinetic profile, making it a compound of interest for further research and development.
Physicochemical Properties
Precise, experimentally determined physicochemical data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not extensively available in peer-reviewed literature. The following table summarizes key properties based on information from commercial suppliers and computational predictions for the free base.[5][6][7][8] The hydrochloride salt form is expected to exhibit higher aqueous solubility and melting point compared to the free base.
| Property | Value | Source |
| Chemical Name | 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride | N/A |
| CAS Number | 957035-22-2 | [5][6] |
| Molecular Formula | C₈H₈BrClN₂ | [5][6] |
| Molecular Weight | 247.52 g/mol | [5][6] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not reported; expected to be soluble in water and polar organic solvents. | N/A |
| Purity | Typically >95% (as per commercial suppliers) | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Synthesis and Reactivity
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride involves a two-step process: the formation of the imidazo[1,2-a]pyridine core followed by the formation of the hydrochloride salt.
Synthesis of the Imidazo[1,2-a]pyridine Core
The classical and most common method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction.[9] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine, the likely starting materials would be 2-amino-5-bromo-4-methylpyridine and a suitable α-haloacetaldehyde derivative. A general synthetic scheme is presented below.
Caption: General synthetic scheme for the formation of the 6-Bromo-7-methylimidazo[1,2-a]pyridine core.
A plausible, detailed experimental protocol based on general literature procedures for similar compounds is as follows:
Experimental Protocol: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-methylpyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and a mild base such as sodium bicarbonate (1.5 eq).[10]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent.
Caption: General scheme for the formation of the hydrochloride salt.
Experimental Protocol: Formation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Dissolution: Dissolve the purified 6-Bromo-7-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The reactivity is influenced by the substituents on the ring. Key reactive positions include:
-
C-3 Position: This position is susceptible to electrophilic substitution reactions.[11]
-
Pyridine Ring: The bromine atom at the C-6 position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification of the scaffold.
-
Imidazole Ring: The nitrogen atom at the 1-position (N-1) is the site of protonation and can be alkylated.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl group. The formation of the hydrochloride salt will cause a downfield shift of the signals, particularly for the protons on the pyridine ring, due to the increased positive charge on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the fused ring system and the methyl group.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₇BrN₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch of the protonated amine hydrochloride salt.
Biological Activity and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been reported to exhibit anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][12][13][14]
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is often attributed to their ability to inhibit various protein kinases.[15] For instance, a recent study reported the design and synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors with significant in vitro anticancer activity.[15] While specific biological data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not yet published, its structural features suggest it could be a valuable intermediate for the synthesis of novel kinase inhibitors or other biologically active molecules. The presence of the bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Safety and Handling
Detailed toxicology data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not available. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
Conclusion
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes for the imidazo[1,2-a]pyridine scaffold. While detailed experimental data on its physical, chemical, and biological properties are currently limited, its structural features make it an attractive candidate for further investigation as a building block for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide provides a foundational understanding of this compound and serves as a starting point for researchers interested in exploring its potential.
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Pharmacia. (2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
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RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
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ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. [Link]
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ResearchGate. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. [Link]
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ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Griffith Research Online. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
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J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. [Link]
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RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
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RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. [Link]
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ResearchGate. (2005). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
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PMC. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. [Link]
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A Technical Guide to the Spectral Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the expected spectral characteristics of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. As a crucial intermediate in medicinal chemistry, understanding its structural features through spectroscopic analysis is paramount for its application in drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several commercial drugs.[1][2] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural information each technique provides.
Molecular Structure and Spectroscopic Overview
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with the molecular formula C₈H₈BrClN₂.[3] Its structure consists of a fused imidazo[1,2-a]pyridine ring system, substituted with a bromine atom at the 6-position and a methyl group at the 7-position. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated.
The spectroscopic analysis of this molecule is essential for confirming its identity and purity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation pattern.
Caption: Molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, both ¹H and ¹³C NMR will provide valuable information.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H-5 |
| ~7.8 - 8.2 | Singlet | 1H | H-8 |
| ~7.5 - 7.9 | Singlet | 1H | H-2 |
| ~7.2 - 7.6 | Singlet | 1H | H-3 |
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |
| Variable (broad) | Singlet | 1H | N-H |
Interpretation:
-
The aromatic protons are expected to be deshielded and appear in the downfield region of the spectrum.
-
The proton at the 5-position is likely to be the most deshielded due to the influence of the adjacent protonated nitrogen.
-
The methyl protons will appear as a singlet in the upfield region.
-
The N-H proton from the hydrochloride salt will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~140 - 145 | C-8a |
| ~135 - 140 | C-5 |
| ~125 - 130 | C-7 |
| ~120 - 125 | C-3 |
| ~115 - 120 | C-2 |
| ~110 - 115 | C-8 |
| ~105 - 110 | C-6 |
| ~15 - 20 | -CH₃ |
Interpretation:
-
The carbon atoms of the fused ring system will resonate in the aromatic region of the spectrum.
-
The carbon bearing the bromine atom (C-6) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
-
The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (-CH₃) |
| 2800 - 2400 (broad) | N-H stretch (from R₃N⁺-H) |
| 1640 - 1500 | C=C and C=N stretching |
| 1450 - 1350 | C-H bending |
| Below 1000 | C-Br stretch and aromatic out-of-plane bending |
Interpretation:
-
The broad absorption in the 2800-2400 cm⁻¹ region is a key indicator of the presence of a protonated amine (hydrochloride salt).
-
The aromatic C=C and C=N stretching vibrations confirm the presence of the heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, the mass spectrum would be acquired for the free base after the loss of HCl in the ion source.
Predicted Mass Spectral Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected for the free base (C₈H₇BrN₂). Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity for the two isotopes, ⁷⁹Br and ⁸¹Br. The expected m/z values would be around 210 and 212.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical.
-
Loss of HCN from the imidazole ring.
-
Fragmentation of the pyridine ring.
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The predicted spectral data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride provides a comprehensive analytical profile for this important chemical entity. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is a critical step in its application for the synthesis of novel therapeutic agents. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
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D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]
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G. C. Vu, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," Mini-Reviews in Medicinal Chemistry, vol. 18, no. 1, pp. 43-58, 2018. [Link][1]
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S. A. G. O. Su, et al., "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines," Organic & Biomolecular Chemistry, vol. 15, no. 46, pp. 9814-9838, 2017. [Link][2]
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6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride solubility in different solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's properties, a theoretical framework for predicting its behavior, and detailed, field-proven protocols for empirical solubility determination.
Introduction and Physicochemical Profile
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic organic compound.[1][2] The imidazopyridine core is a significant scaffold in medicinal chemistry, known for its versatile biological activities.[4][5][6] Understanding the solubility of this specific hydrochloride salt is critical for its application in areas such as reaction chemistry, formulation development, and in vitro/in vivo screening assays.
The hydrochloride salt form is designed to enhance the aqueous solubility of the parent compound, a common strategy in pharmaceutical development.[7] The presence of the ionizable pyridine nitrogen suggests that the solubility of this compound will be highly dependent on the pH of the medium.
Table 1: Physicochemical Properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₈H₇BrN₂ | C₈H₈BrClN₂ | [1][8] |
| Molecular Weight | 211.06 g/mol | 247.53 g/mol | [2][8] |
| CAS Number | 116355-18-1 | 957035-22-2 | [1][8] |
| Computed XLogP3 | 2.8 | Not Applicable | [8] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [8] |
| Hydrogen Bond Donor Count | 0 | 1 (from HCl) | [8] |
The computed XLogP3 value of 2.8 for the free base suggests a degree of lipophilicity, indicating that while the hydrochloride salt will enhance water solubility, solubility in nonpolar organic solvents might also be significant.
Theoretical Solubility Considerations: A Mechanistic Approach
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride provides key insights into its expected behavior in different solvent classes.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): As a hydrochloride salt, the compound is expected to be most soluble in polar protic solvents. The salt will dissociate into the protonated imidazopyridine cation and the chloride anion. These ions can be effectively solvated by the polar solvent molecules through ion-dipole interactions. In water, the pH will be a critical factor; solubility is generally higher in acidic to neutral aqueous media where the protonated form is stable.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have large dipole moments and can effectively solvate the cationic species, although they cannot donate hydrogen bonds.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): Solubility is expected to be low in nonpolar solvents. The ionic nature of the hydrochloride salt is incompatible with the nonpolar environment of these solvents, as the energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.
The following diagram illustrates the logical flow for selecting an appropriate solvent system based on the compound's structural features.
Caption: Solvent selection logic based on compound structure.
Experimental Protocol for Equilibrium Solubility Determination
Since no public, quantitative solubility data is available for this compound, an empirical determination is necessary. The "gold standard" for this is the Saturation Shake-Flask Method , which measures the equilibrium solubility.[9][10] This protocol is adapted from guidelines established by the World Health Organization (WHO) for active pharmaceutical ingredients (APIs).[11][12]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
Materials and Equipment
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of the compound (e.g., 5-10 mg) into a vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and moderate agitation (e.g., 150-250 rpm).[11][12]
-
Agitate for a predetermined time. A 24-48 hour period is typical to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to see when the concentration plateaus.
-
-
Sample Separation:
-
Remove vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
-
-
Analysis:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.
-
Analyze the standards and the sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the dissolved compound in the sample by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and accounting for any dilution factors. Report the result in units such as mg/mL or mol/L.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Shake-Flask solubility determination workflow.
Data Presentation and Interpretation
Once determined, the solubility data should be compiled into a clear, comparative format.
Table 2: Template for Reporting Solubility Data of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
| Solvent System | pH (if aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Deionized Water | ~5-6 | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| 0.1 M HCl | 1.2 | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetate Buffer | 4.5 | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| Phosphate Buffer | 6.8 | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| DMSO | N/A | 25 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Dichloromethane | N/A | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, the following self-validating steps must be integrated into the protocol:
-
Purity Confirmation: The purity of the 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride sample should be confirmed before use (e.g., by HPLC, NMR).
-
Solid State Analysis: At the end of the equilibration, the remaining solid should be analyzed (e.g., by XRPD) to confirm that no phase transition or conversion to a different polymorph or solvate has occurred.
-
Mass Balance: The initial mass of the compound should be reconciled with the amount dissolved and the amount remaining as solid to ensure no degradation has occurred.
-
Replicates: All experiments should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.[11][12]
Conclusion
While specific, publicly available solubility data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is lacking, a robust framework for its determination can be established based on its physicochemical properties and standard pharmaceutical testing protocols. Its nature as a hydrochloride salt of a lipophilic heterocyclic core suggests a solubility profile that is highly favorable in polar protic and aprotic solvents and strongly dependent on pH in aqueous media. By adhering to the rigorous, self-validating experimental guide detailed herein, researchers can confidently generate the high-quality solubility data required for informed decision-making in drug discovery and development.
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PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, 2019. [Link]
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Di T., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 237. [Link]
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Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-422. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01031. [Link]
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A Technical Guide to the Biological Activities of 6-Bromo-7-methylimidazo[1,2-a]pyridine Derivatives
Foreword: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a diverse range of biological targets. This has led to the development of drugs for conditions ranging from insomnia to cardiac disorders.[2][3] In recent years, extensive research has highlighted the significant potential of this scaffold in oncology, with derivatives demonstrating potent activity against various cancer cell lines.[3][4][5]
This guide focuses specifically on derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine . The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position is not arbitrary. These substitutions critically modulate the molecule's electronic properties and steric profile, enhancing its binding affinity to specific enzymatic targets and influencing its overall biological activity. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these specific derivatives, with a primary focus on their anticancer and anti-inflammatory properties.
Section 1: Synthesis of the Core Scaffold
The synthesis of imidazo[1,2-a]pyridines is well-established, typically involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[6] For the 6-Bromo-7-methyl core, the synthesis logically starts with 2-amino-5-bromo-4-methylpyridine.
Generalized Synthetic Protocol: One-Pot Condensation
This protocol describes a common and efficient method for creating the imidazo[1,2-a]pyridine ring system.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of α-Haloketone: Add the desired α-haloketone (e.g., α-bromoacetophenone derivative) (1.1 eq) to the solution. The choice of ketone determines the substituent at the 2-position of the final product, a key site for modifying biological activity.
-
Cyclization Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then neutralized with a base (e.g., saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.[7]
-
Final Purification: The final compound is purified using column chromatography on silica gel to yield the pure 6-Bromo-7-methylimidazo[1,2-a]pyridine derivative.
Section 2: Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most profound biological activity reported for imidazo[1,2-a]pyridine derivatives, including the 6-bromo-7-methyl variant, is their potent anticancer effect.[4][8] These compounds do not rely on a single mechanism but rather engage multiple interconnected pathways crucial for cancer cell survival and proliferation.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3][9][10]
-
Direct Kinase Inhibition: These derivatives often function as ATP-competitive inhibitors, binding to the active site of kinases like PI3Kα and Akt.[9][11] This blockade prevents the phosphorylation and activation of downstream targets.
-
Downstream Consequences: By inhibiting this pathway, the compounds trigger a cascade of anti-cancer effects:
-
Induction of Apoptosis: The loss of pro-survival signaling from Akt leads to an increase in pro-apoptotic proteins like BAX and the activation of executioner caspases (e.g., caspase-9), culminating in programmed cell death.[3]
-
Cell Cycle Arrest: Pathway inhibition leads to the upregulation of cell cycle inhibitors like p53 and p21, causing cells to arrest, typically in the G2/M phase, preventing them from dividing.[3][4][9]
-
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines | HCC1937 (Breast Cancer) | 45.0 - 79.6 | [4][8][12] |
| Imidazo[1,2-a]pyridines | A375 (Melanoma) | 9.7 - 44.6 | [3] |
| Imidazo[1,2-a]pyridines | HeLa (Cervical Cancer) | 16.5 - 28.5 | [3] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Various Tumor Lines | 0.09 - 0.43 | [9] |
Note: The specific 6-Bromo-7-methyl substitution pattern is part of the broader class of imidazo[1,2-a]pyridines investigated in these studies.
Experimental Protocols for Anticancer Activity Assessment
This assay provides a quantitative measure of a compound's cytotoxic effect.
-
Cell Seeding: Seed cancer cells (e.g., HCC1937, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 6-Bromo-7-methylimidazo[1,2-a]pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is then calculated using non-linear regression analysis.[8][12][13]
This protocol determines the stage of the cell cycle at which the compound induces arrest.
-
Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight. The ethanol permeabilizes the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of tumorigenesis. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting a dual role in cancer therapy.[1][13]
Mechanism of Action: Modulation of the STAT3/NF-κB Pathway
The STAT3 and NF-κB transcription factors are critical mediators of the inflammatory response. Their dysregulation is linked to the expression of pro-inflammatory enzymes like iNOS and COX-2. A novel imidazo[1,2-a]pyridine derivative was shown to suppress this pathway.[13]
-
Inhibition of Transcription Factors: The compound inhibits the activation (phosphorylation) of STAT3 and prevents the nuclear translocation of NF-κB.
-
Reduced Inflammatory Mediators: This suppression leads to a downstream reduction in the expression of iNOS and COX-2, two key enzymes responsible for producing inflammatory mediators.[13]
Synergistic Potential
Interestingly, the anti-inflammatory effects of these derivatives can be significantly enhanced when co-administered with natural compounds like curcumin.[13] This suggests a promising avenue for combination therapies that could lower required dosages and mitigate side effects.
Section 4: Potential Antimicrobial Activity
While research has heavily focused on anticancer applications, the broader imidazo[1,2-a]pyridine class is known to possess antimicrobial activities.[1][14][15] Hybrids incorporating thiazole moieties have shown remarkable antibacterial potency.[14]
Although specific studies on the 6-Bromo-7-methyl derivative are limited in this area, its structural features suggest it is a viable candidate for antimicrobial screening. This represents a significant opportunity for future research.
Experimental Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
This is the gold-standard method for assessing a compound's antimicrobial potency.
-
Preparation: Prepare a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 5: Conclusion and Future Outlook
Derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine represent a highly promising class of compounds with potent and multifaceted biological activities. Their ability to target fundamental cancer pathways like PI3K/Akt/mTOR, induce cell cycle arrest and apoptosis, and simultaneously quell pro-tumorigenic inflammation marks them as exceptional candidates for further drug development.
The logical next steps in the validation of these compounds involve:
-
In Vivo Efficacy Studies: Transitioning from cell-based assays to preclinical animal models (e.g., xenograft models) to evaluate tumor suppression, pharmacokinetics, and safety profiles.[17]
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and testing a broader array of derivatives to refine the molecular structure for enhanced potency and selectivity.
-
Exploration of Antimicrobial Potential: Conducting comprehensive screening against a panel of pathogenic bacteria and fungi to explore new therapeutic applications.
The self-validating nature of the protocols described herein ensures that the data generated is robust and reliable, providing a solid foundation for advancing these promising molecules from the laboratory bench toward clinical reality.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a versatile bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and its broad spectrum of biological activities.[1][2] This guide provides a detailed overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, focusing on their mechanisms of action and providing validated experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, demonstrating potent activity against a range of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been shown to effectively inhibit this pathway.[4][5]
Mechanism of Action: These compounds often act as ATP-competitive inhibitors of PI3K or mTOR kinases, preventing the phosphorylation and activation of downstream effectors like AKT. This leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Experimental Validation: Western Blotting for Phosphorylated AKT and mTOR
A standard method to confirm the inhibition of the AKT/mTOR pathway is to measure the phosphorylation status of key proteins in the cascade using Western blotting.[6]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) and treat with varying concentrations of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 48 hours).[4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Induction of Cell Cycle Arrest and Apoptosis
Imidazo[1,2-a]pyridines can also exert their anticancer effects by inducing cell cycle arrest and triggering programmed cell death (apoptosis).[4]
Mechanism of Action: These compounds can arrest the cell cycle at various phases (e.g., G2/M phase) by modulating the expression of cell cycle regulatory proteins such as p53 and p21.[4] Furthermore, they can induce apoptosis through both intrinsic and extrinsic pathways, often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
Experimental Validation: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to quantitatively assess cell cycle distribution and apoptosis.
Cell Cycle Analysis with Propidium Iodide (PI) Staining: [9][10][11][12]
-
Cell Preparation: Treat cells with the imidazo[1,2-a]pyridine compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection with Annexin V-FITC and PI Staining: [13][14][15][16]
-
Cell Staining: After treatment, harvest and wash the cells. Resuspend the cells in Annexin V binding buffer.
-
Incubation: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
| Compound Class | Cancer Type | Key Targets | IC50 Range (µM) | Reference |
| Imidazo[1,2-a]pyridines | Melanoma, Cervical Cancer | AKT/mTOR, p53, p21 | 9.7 - 44.6 | [4] |
| Selenylated Imidazo[1,2-a]pyridines | Breast Cancer | DNA damage, Apoptosis | Not specified | [3] |
Antitubercular Activity: Targeting Mycobacterial Respiration
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridines have shown significant promise as potent antitubercular agents, primarily by targeting the energy metabolism of Mycobacterium tuberculosis (Mtb).[17]
Inhibition of the Cytochrome bc1 Complex (QcrB)
The cytochrome bc1 complex is a critical component of the electron transport chain in Mtb, essential for cellular respiration and ATP synthesis. The QcrB subunit of this complex has been identified as a key target for imidazo[1,2-a]pyridine amides.[17][18][19]
Mechanism of Action: These compounds bind to the QcrB subunit, disrupting the electron flow within the cytochrome bc1 complex. This inhibition of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing bacterial cell death.
Figure 2: Inhibition of the Mtb cytochrome bc1 complex by imidazo[1,2-a]pyridine compounds.
Inhibition of Mycobacterial ATP Synthase
Another crucial target for imidazo[1,2-a]pyridines in Mtb is the F1F0-ATP synthase, the enzyme responsible for the final step of ATP production.[20][21][22][23]
Mechanism of Action: Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase. By binding to the enzyme, they block the proton translocation and rotational catalysis required for ATP synthesis, leading to a rapid bactericidal effect.
Experimental Validation: Mtb ATP Synthesis Inhibition Assay
The inhibitory activity of imidazo[1,2-a]pyridines on Mtb ATP synthase can be assessed using an assay that measures ATP production in inverted membrane vesicles (IMVs) from Mtb or a surrogate species like Mycobacterium smegmatis.[20][21]
Protocol:
-
Preparation of IMVs: Grow mycobacterial cells and prepare IMVs by cell lysis and ultracentrifugation.
-
Assay Reaction: Set up a reaction mixture containing IMVs, a respiratory substrate (e.g., NADH), ADP, and inorganic phosphate in a suitable buffer.
-
Compound Addition: Add the imidazo[1,2-a]pyridine compound at various concentrations.
-
ATP Measurement: After incubation, measure the amount of ATP produced using a luciferin-luciferase-based bioluminescence assay. The reduction in luminescence in the presence of the compound indicates inhibition of ATP synthesis.
| Compound Class | Target | Mtb Strain | MIC Range (µM) | Reference |
| Imidazo[1,2-a]pyridine amides | QcrB | H37Rv | 0.03 - 5.0 | [18] |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | Not specified | Not specified | [17] |
Anti-inflammatory Activity: Modulation of the STAT3/NF-κB Pathway
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[24][25]
Suppression of the STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in the inflammatory response. Their aberrant activation is associated with the expression of pro-inflammatory cytokines and enzymes.[24]
Mechanism of Action: Imidazo[1,2-a]pyridine derivatives can suppress the activation of both STAT3 and NF-κB. This can occur through various mechanisms, including the inhibition of upstream kinases that phosphorylate and activate these transcription factors, or by preventing their translocation to the nucleus and subsequent DNA binding.
Experimental Validation: NF-κB DNA Binding Activity ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the DNA binding activity of NF-κB in nuclear extracts.[26][27][28][29]
Protocol:
-
Nuclear Extract Preparation: Treat cells (e.g., MDA-MB-231 breast cancer cells) with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the imidazo[1,2-a]pyridine compound. Prepare nuclear extracts from the treated cells.
-
ELISA Procedure: Add the nuclear extracts to a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Antibody Incubation: Add a primary antibody specific for an activated subunit of NF-κB (e.g., p65), followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate and measure the absorbance at 450 nm. A decrease in absorbance in the presence of the compound indicates reduced NF-κB DNA binding activity.
Neuroactive Properties: Modulation of GABA-A Receptors
Certain imidazo[1,2-a]pyridine derivatives, such as the well-known hypnotic drug zolpidem, exhibit their therapeutic effects by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[30][31][32]
Positive Allosteric Modulation of GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
Mechanism of Action: Imidazo[1,2-a]pyridines can act as positive allosteric modulators (PAMs) of GABA-A receptors. They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a calming or sedative effect.
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is the gold standard technique for studying the function of ion channels like the GABA-A receptor.[33][34][35][36][37]
Protocol:
-
Cell Preparation: Use cultured neurons or cells expressing recombinant GABA-A receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
GABA Application: Apply GABA to the cell to elicit a baseline current response.
-
Compound Application: Co-apply the imidazo[1,2-a]pyridine compound with GABA and record the current response. An enhancement of the GABA-induced current in the presence of the compound indicates positive allosteric modulation.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly privileged structure in drug discovery, with derivatives demonstrating a remarkable diversity of therapeutic applications. By targeting fundamental cellular processes such as signal transduction, energy metabolism, inflammation, and neurotransmission, these compounds hold immense potential for the development of novel therapies for a wide range of diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and validate the therapeutic targets of this versatile and promising class of molecules.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Al-Sawalha, N. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
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An In-depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride: Synthesis, and Scientific Context
This guide provides a comprehensive overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document will delve into the historical context of this class of compounds, a detailed, plausible synthetic route for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, and its key physicochemical properties.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a significant bicyclic heterocycle that has garnered substantial attention from the scientific community. Its unique structural and electronic properties have made it a versatile scaffold in the design of therapeutic agents across a wide range of disease areas.[1] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core structure, highlighting its clinical relevance.[1] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3]
The synthesis of the imidazo[1,2-a]pyridine core dates back to the early 20th century with the pioneering work of Tschitschibabin (also spelled Chichibabin).[4] The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] This fundamental transformation has been the subject of numerous modifications and improvements over the decades, leading to a vast library of substituted imidazo[1,2-a]pyridines.[4][5][6][7]
Physicochemical Properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a specific derivative within this important class of compounds. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 957035-22-2 | [8][9][10] |
| Molecular Formula | C₈H₈BrClN₂ | [8][9][10] |
| Molecular Weight | 247.52 g/mol | [8][9][10] |
| Appearance | Likely a solid | Inferred |
| Storage | Inert atmosphere, Room Temperature | [10] |
Plausible Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
While the specific discovery and initial synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride are not prominently documented in publicly available literature, a scientifically sound and efficient synthetic route can be devised based on established chemical principles for this compound class. The most logical approach involves a modified Tschitschibabin reaction.
The proposed synthesis starts with the commercially available 2-amino-5-bromo-4-methylpyridine. This precursor contains the necessary bromine and methyl substitutions on the pyridine ring. The subsequent cyclization with a suitable two-carbon synthon, such as chloroacetaldehyde, will yield the desired imidazo[1,2-a]pyridine core. The final step involves the formation of the hydrochloride salt.
A related patent describes the synthesis of 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde at a temperature between 25°C and 50°C.[11] This provides a strong basis for the proposed synthesis of the 7-methyl derivative.
Proposed Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Proposed synthetic pathway for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature. The rationale for a slight excess of chloroacetaldehyde is to ensure complete consumption of the starting aminopyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any remaining acidic components and to facilitate the extraction of the free base product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). The choice of solvent is dictated by the solubility of the product and its immiscibility with water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine. The crude product can be further purified by column chromatography on silica gel if necessary.
Step 2: Formation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Dissolution: Dissolve the purified 6-Bromo-7-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material or impurities, and dry under vacuum to yield the final product, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Conclusion
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a member of a medicinally important class of heterocyclic compounds. While its specific history is not widely chronicled, its synthesis can be confidently achieved through well-established chemical methodologies, primarily the Tschitschibabin reaction. The detailed protocol provided in this guide offers a reliable pathway for the preparation of this compound, enabling further research into its potential biological activities and applications in drug discovery. The versatility of the imidazo[1,2-a]pyridine scaffold ensures that derivatives such as this will continue to be of significant interest to the scientific community.
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A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic building block integral to synthetic chemistry and drug discovery programs. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its versatile biological activities and presence in medicinally relevant molecules.[1][2][3] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, grounded in established safety principles and specific data for the compound and its structural class. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride dictate its behavior under laboratory conditions and inform the necessary handling precautions.
| Property | Value | Source |
| Chemical Name | 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride | [4][5] |
| CAS Number | 957035-22-2 | [4][5][6] |
| Molecular Formula | C₈H₈BrClN₂ | [4][5][6] |
| Molecular Weight | 247.53 g/mol | [4][5] |
| Physical Form | Solid (potential for dust formation) | [7][8] |
| Storage Conditions | Store in a dry, well-ventilated place under an inert atmosphere at room temperature. | [5][8][9] |
Hazard Identification and Toxicological Overview
Understanding the intrinsic hazards of a compound is critical for risk assessment. Based on available Safety Data Sheets (SDS), 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is classified with the following hazards.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [7][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][7][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [7][9] |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction. | [5] |
Toxicological Narrative:
The primary hazards associated with this compound are irritant effects upon direct contact. As a solid, the fine powder can be easily aerosolized during handling, posing an inhalation risk that can lead to respiratory tract irritation.[7] Direct contact with skin and eyes will cause irritation, a common property for many hydrochloride salts and halogenated heterocyclic compounds.[7][8]
While specific, in-depth toxicological studies for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride are not publicly available, research on related imidazo[1,2-a]pyridine derivatives (IMPYs) provides some context. Exploratory toxicology studies on certain IMPYs with therapeutic potential have shown no signs of hepatic or renal toxicity in preliminary animal models.[10][11] However, this should not be interpreted as a guarantee of safety for all derivatives. Each compound must be treated as potentially hazardous, with the primary exposure routes being inhalation of dust and direct contact with skin and eyes.
Proactive Exposure Control and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment (PPE), is essential for minimizing exposure. This strategy is often visualized as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.
Engineering Controls
The primary engineering control is to handle the compound within a properly functioning and certified chemical fume hood . This is non-negotiable. The fume hood's constant airflow protects the user from inhaling airborne dust and prevents the contamination of the general laboratory environment.[12]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[13][14] For procedures with a higher risk of splashing, such as when dissolving larger quantities, a full-face shield should be worn in addition to goggles.[14]
-
Skin Protection: A full-length, buttoned lab coat is required to protect skin and clothing.[13][15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[13] Always check the manufacturer's glove compatibility chart. Gloves should be inspected for tears or holes before use and removed promptly after handling the compound, followed by thorough hand washing.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[7]
Hygiene Practices
To prevent accidental ingestion and cross-contamination, rigorous hygiene is crucial.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
-
Do not eat, drink, smoke, or apply cosmetics in areas where this chemical is handled.[8][9][16]
-
Remove any contaminated clothing immediately and wash it before reuse.[8][9]
Standard Operating Procedure (SOP) for Handling and Storage
This protocol provides a self-validating system for the routine handling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Detailed Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification sticker and is functioning correctly.
-
Clear the workspace of all unnecessary items.
-
Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent).
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[17]
-
-
Donning PPE: Put on all required PPE as described in Section 3.2.
-
Aliquotting the Compound:
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
To minimize dust, use a micro-spatula and handle the container gently. Avoid dropping or shaking the bottle.
-
When weighing, tare the balance with the weigh boat, then carefully add the compound. Close the primary container immediately after removing the desired amount.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated, using a damp paper towel.
-
Dispose of contaminated items (weigh boats, wipes, gloves) in a designated, sealed hazardous waste bag.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. Wash hands immediately.
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and preventing accidental release.
-
Container: Keep the compound in its original, tightly sealed container.[8][9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8]
-
Incompatibilities: Segregate from strong oxidizing agents.[12]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an emergency. All personnel must be familiar with these procedures before working with the compound.
Caption: A logical workflow for responding to chemical spills.
Spill Response
-
Minor Spill (<1 g and contained in a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid any actions that generate dust.[7]
-
Wipe the area with a damp cloth, then decontaminate with an appropriate cleaning solution.
-
Place all cleanup materials in a sealed, labeled waste bag for disposal.[7]
-
-
Major Spill (>1 g or outside of a fume hood):
-
Evacuate the immediate area.[18]
-
Alert all nearby personnel and the laboratory supervisor.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety).[7] Do not attempt to clean up a major spill unless you are specifically trained to do so.
-
First Aid Measures for Exposure
Immediate and correct action is critical.[17]
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] | [7][9][17] |
| Skin Contact | Remove contaminated clothing.[8][9] Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7] | [7][8][9] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][9] If breathing is difficult, provide oxygen. If the person is not breathing, begin CPR (if trained). Seek immediate medical attention. | [7][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[8][9] Give a glass of water to drink.[7] Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[8] | [7][8][9] |
Waste Disposal
All materials contaminated with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, including the compound itself, empty containers, and cleanup debris, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealable, and chemically compatible container.[12]
-
The label must include the full chemical name and associated hazards.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[8][9]
References
-
Thermo Fisher Scientific. (2010, October 29). Pyridine hydrochloride - Safety Data Sheet. [Link]
-
PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
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Lead Sciences. 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. [Link]
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MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
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Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
PubMed Central. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. [Link]
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UCLA Environment, Health & Safety. Standard Operating Procedures. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
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PubMed Central. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
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ResearchGate. (2008). Degradation of Pyridines in the Environment. [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. [Link]
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
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GOV.UK. Pyridine: incident management. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Heterocyclic Compounds. [Link]
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E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]
-
University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]
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ResearchGate. (2015). Advances in Synthesis and Application of Imidazopyridine Derivatives. [Link]
-
Sdfine. PYRIDINE HYDROBROMIDE - Safety Data Sheet. [Link]
-
MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Universitat de Barcelona. Basic procedures for action in case of biological emergencies. [Link]
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University of Washington. Pyridine Standard Operating Procedure. [Link]
-
Kishida Chemical Co., Ltd. (2023, February 1). Pyridine - Safety Data Sheet. [Link]
-
Pharmacia. (2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
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A Senior Application Scientist's Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride: From Sourcing to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2), a key building block in contemporary drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities. This document offers a curated perspective on the commercial sourcing of this critical reagent, detailing reliable suppliers and essential quality considerations. Furthermore, it presents a robust, field-tested synthetic protocol, comprehensive analytical methodologies for quality control, and critical insights into the handling, storage, and stability of the compound. This guide is intended to empower researchers to confidently source, synthesize, and utilize 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in their research endeavors, ensuring reproducibility and accelerating the path to discovery.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity as anticancer, antituberculosis, antiviral, and anti-inflammatory agents. The unique electronic and steric properties of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The methyl group at the 7-position can influence the molecule's conformation and metabolic stability. The hydrochloride salt form generally enhances solubility and stability, making it amenable to a variety of reaction conditions and formulation studies.
Commercial Sourcing and Specifications
The quality of starting materials is paramount in any synthetic endeavor, directly impacting reaction efficiency, impurity profiles, and the ultimate success of a research campaign. Several reputable chemical suppliers offer 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and batch-to-batch consistency.
| Supplier | Product Number (Example) | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BLDpharm | BD230251 | ≥98% | 957035-22-2 | C₈H₈BrClN₂ | 247.52 |
| Santa Cruz Biotechnology | sc-485239 | Not specified | 957035-22-2 | C₈H₈BrClN₂ | 247.50 |
| AbacipharmTech | SH063710 | 98% | 957035-22-2 | C₈H₈BrClN₂ | 247.52 |
| Chemsigma International Co., Ltd. | CS-0085039 | ≥95% (Industrial Grade) | 957035-22-2 | C₈H₈BrClN₂ | 247.53 |
Note: Purity specifications and product numbers may vary. Researchers should always request a lot-specific CoA before purchase. It is advisable to procure a small sample for in-house validation before committing to a large-scale purchase.
Synthesis and Purification: A Validated Protocol
While commercially available, in-house synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride can be a cost-effective option, particularly for large-scale needs, and offers greater control over the impurity profile. The following protocol is a robust and scalable method adapted from established literature procedures for similar imidazo[1,2-a]pyridine derivatives.
Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
This procedure is based on the classical condensation reaction between a 2-aminopyridine derivative and an α-haloketone or its equivalent.
-
Reaction Scheme:
Caption: Synthesis of the free base.
-
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-4-methylpyridine (1.0 eq).
-
Add ethanol as the solvent (approximately 10 mL per gram of the aminopyridine).
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
With vigorous stirring, add a 40% aqueous solution of chloroacetaldehyde (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine as a solid.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure free base.
-
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the compound's solubility and handling characteristics.
-
Reaction Scheme:
Caption: Hydrochloride salt formation.
-
Step-by-Step Protocol:
-
Dissolve the purified 6-Bromo-7-methylimidazo[1,2-a]pyridine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (typically 2 M, 1.1 eq) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form immediately.
-
Continue stirring at 0 °C for 30 minutes and then allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a white to off-white solid.
-
Quality Control and Analytical Validation
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected chemical shifts (in ppm, referenced to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) would include signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl group. The integration of these signals should correspond to the number of protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass for the molecular ion.
-
Purity Assessment: A Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the compound and for monitoring its stability over time.
-
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main peak from any potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Column Temperature: 30 °C.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, the compound should be subjected to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). The method should be able to separate the main peak from any degradation products formed.
Potential Impurities
Understanding the potential impurities is critical for quality assessment. Based on the synthetic route, potential impurities could include:
-
Unreacted 2-amino-5-bromo-4-methylpyridine.
-
By-products from the condensation reaction.
-
Residual solvents (ethanol, ethyl acetate, hexane, diethyl ether).
The validated HPLC method should be capable of detecting and quantifying these potential impurities.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) from the supplier for complete safety information. Hazard statements for this compound may include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).
-
-
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.
-
Recommended storage temperature is typically room temperature.
-
-
Stability:
-
The hydrochloride salt is generally more stable than the free base.
-
The compound should be protected from light.
-
Long-term stability should be assessed using the validated stability-indicating HPLC method.
-
Conclusion
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a valuable and versatile building block in the synthesis of biologically active molecules. This guide has provided a comprehensive framework for researchers, covering the critical aspects of sourcing, in-house synthesis, rigorous quality control, and proper handling. By adhering to the principles and protocols outlined herein, scientists can ensure the quality and consistency of this important reagent, thereby enhancing the reliability and reproducibility of their research and accelerating the pace of drug discovery.
References
-
AbacipharmTech. 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. [Link]
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
-
Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]
-
ResearchGate. Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. [Link]
-
Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
An In-depth Technical Guide to the Purity and Quality Standards of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antituberculosis and antimicrobial agents.[1][2][3][4] The efficacy and safety of any pharmaceutical end-product are intrinsically linked to the quality of its starting materials and intermediates. Therefore, establishing rigorous purity and quality standards for key intermediates like 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is paramount for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the critical quality attributes of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, detailing the analytical methodologies required to ensure its identity, purity, and overall quality. The narrative is structured to provide not just procedural steps, but the scientific rationale behind the selection of these methods, reflecting a deep understanding of the compound's chemical nature and its journey from synthesis to application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is the foundation of its quality control. These properties influence its stability, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 957035-22-2 | [5] |
| Molecular Formula | C8H8BrClN2 | [5][6] |
| Molecular Weight | 247.53 g/mol | [5] |
| Appearance | Solid (form to be determined by visual inspection) | |
| Solubility | To be determined experimentally in relevant solvents (e.g., water, methanol, DMSO) | |
| Melting Point | To be determined experimentally |
Synthesis and Potential Impurities
The purity of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is directly influenced by its synthetic route. A common method for synthesizing the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related species.[7][8] For 6-Bromo-7-methylimidazo[1,2-a]pyridine, a likely precursor would be 2-amino-5-bromo-4-methylpyridine.
Potential impurities can arise from various sources, including:
-
Starting materials: Unreacted starting materials and impurities within them.
-
Intermediates: Incomplete conversion of reaction intermediates.
-
By-products: Side reactions occurring during the synthesis.
-
Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
A proactive approach to quality control involves the identification and characterization of these potential impurities.
Comprehensive Quality Control Testing Workflow
A robust quality control workflow is essential to ensure that each batch of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride meets the required specifications. The following diagram illustrates a typical workflow:
Caption: A comprehensive quality control workflow for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Experimental Protocols
-
Objective: To assess the physical appearance of the material.
-
Methodology:
-
Place a representative sample of the material on a clean, white surface.
-
Observe the sample under adequate lighting.
-
Record the appearance (e.g., crystalline powder, amorphous solid) and color.
-
-
Acceptance Criteria: The material should be a white to off-white solid, free from foreign matter.
-
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the compound by matching its infrared spectrum with that of a reference standard.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Interpretation: The major absorption bands in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of a qualified reference standard.
-
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation and assess for the presence of organic impurities.
-
Methodology (¹H NMR):
-
Accurately weigh about 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
-
Interpretation: The chemical shifts, splitting patterns, and integrations of the observed signals should be consistent with the structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.[9] For related imidazo[1,2-a]pyridine structures, characteristic signals in the aromatic region are expected.
-
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology (LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Inject the solution into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Interpretation: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the calculated exact mass of the free base (C₈H₇BrN₂).[9]
-
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology (Reverse-Phase HPLC):
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase A/B mixture).
-
-
Data Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
A thorough impurity profile is critical for understanding the quality of the material. The following table outlines potential impurities.
| Impurity Name | Potential Structure | Source | Recommended Limit |
| 2-amino-5-bromo-4-methylpyridine | Unreacted starting material | ≤ 0.15% | |
| Des-bromo impurity | Impurity in starting material or side reaction | ≤ 0.15% | |
| Isomeric Impurity | Side reaction during synthesis | ≤ 0.15% | |
| Unidentified Impurity | N/A | Various | ≤ 0.10% |
| Total Impurities | N/A | N/A | ≤ 1.0% |
Note: The structures are illustrative and would need to be confirmed by spectroscopic analysis.
-
Objective: To quantify the amount of residual solvents from the synthesis and purification processes.
-
Methodology (Headspace GC with Flame Ionization Detection - HS-GC-FID):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial to allow the solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas into the GC.
-
-
Acceptance Criteria: The levels of residual solvents should comply with the limits set by relevant guidelines, such as the International Council for Harmonisation (ICH) Q3C guidelines.
Reference Standards
The use of a well-characterized reference standard is fundamental to the accuracy of the analytical data. A primary reference standard for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride should be of the highest possible purity and thoroughly characterized by a suite of analytical techniques, including NMR, MS, FTIR, elemental analysis, and purity by a validated chromatographic method.
Conclusion
The quality of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a critical determinant of its suitability for use in research and drug development. A comprehensive quality control strategy, encompassing identity, purity, impurity profiling, and analysis of residual contaminants, is essential. The methodologies outlined in this guide provide a robust framework for ensuring that this important building block consistently meets the high standards required for its intended applications. By implementing these self-validating protocols, researchers and developers can have a high degree of confidence in the material they are using, ultimately contributing to the integrity and success of their scientific endeavors.
References
- Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (2024-11-27).
- 6-Bromo-7-methylimidazo[1,2-a]pyridine, HCl - Echemi.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine, HCl | CAS 957035-22-2 | SCBT.
- 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 - Sigma-Aldrich.
- 957035-22-2|6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride - BLDpharm.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem.
- 116355-18-1, 6-Bromo-7-methylimidazo[1,2-a]pyridine Formula - ECHEMI.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchG
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
- Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum - ChemicalBook.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal.
- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffili
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Supplementary Materials - The Royal Society of Chemistry.
- Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. (2019-10-10).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023-04-26).
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- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
Methodological & Application
Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride detailed protocol
An Application Note for the Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
This document provides a comprehensive, detailed protocol for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a key building block in contemporary medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous therapeutic agents, valued for its diverse biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We will detail the synthesis of the critical precursor, 2-amino-5-bromo-4-methylpyridine, the subsequent cyclization to form the imidazo[1,2-a]pyridine core, and the final conversion to its hydrochloride salt. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly explained to ensure reproducibility and safety.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IMP) framework is a cornerstone in the design of novel therapeutics, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] The specific molecule, 6-Bromo-7-methylimidazo[1,2-a]pyridine, serves as a versatile intermediate. The bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] The hydrochloride salt form is often preferred to enhance the compound's solubility and stability for research and development purposes.[6]
This protocol details a robust and scalable two-stage synthesis, beginning with the regioselective bromination of 2-amino-4-methylpyridine, followed by a classical condensation-cyclization reaction with chloroacetaldehyde.
Overall Synthesis Scheme
The synthesis is a two-part process:
-
Part A: Bromination of the commercially available 2-amino-4-methylpyridine to yield the key precursor, 2-amino-5-bromo-4-methylpyridine.
-
Part B: Cyclocondensation of the precursor with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring, followed by in-situ or subsequent conversion to the hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Rationale
The core of this synthesis is the formation of the fused bicyclic imidazo[1,2-a]pyridine system. This transformation proceeds via a well-established mechanism:
-
Imine Formation: The exocyclic primary amine of 2-amino-5-bromo-4-methylpyridine performs a nucleophilic attack on the carbonyl carbon of chloroacetaldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form an N-pyridinyl imine.
-
Intramolecular Cyclization: The endocyclic, nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the chlorine atom in a classic intramolecular SN2 displacement. This step forms the five-membered imidazole ring.
-
Aromatization: A final deprotonation step, facilitated by a base such as sodium bicarbonate, results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
-
Salt Formation: The free base, possessing a basic nitrogen atom in the imidazole ring, is readily protonated by hydrochloric acid to yield the stable hydrochloride salt.[7]
Caption: Logical steps of the reaction mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Mol. Weight | Purity | Supplier | Notes |
| 2-Amino-4-methylpyridine | 695-34-1 | 108.14 | ≥98% | Sigma-Aldrich | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% | Sigma-Aldrich | Brominating Agent |
| Chloroacetaldehyde | 107-20-0 | 78.50 | 40-50% aq. soln. | Sigma-Aldrich | Highly toxic, handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Fisher Scientific | Base |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 4M in Dioxane | Sigma-Aldrich | For salt formation |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Acros Organics | Solvent |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 Proof | Decon Labs | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | VWR | Drying Agent |
Laboratory Equipment
-
Three-neck round-bottom flasks (250 mL, 500 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser and nitrogen inlet adapter
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Separatory funnel (500 mL)
-
pH indicator strips
-
Analytical balance
-
NMR Spectrometer, Mass Spectrometer, and Melting Point Apparatus for characterization
Detailed Experimental Protocols
PART A: Synthesis of 2-Amino-5-bromo-4-methylpyridine
Causality: This step introduces the essential bromine atom at the 5-position. The reaction is performed at a low temperature to control the exothermicity and selectivity of the bromination. DMF is used as a polar aprotic solvent to dissolve both the pyridine substrate and NBS.[5]
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Dissolution: To the flask, add 2-amino-4-methylpyridine (20.0 g, 185 mmol) and anhydrous DMF (100 mL). Stir under a nitrogen atmosphere until all the solid dissolves.
-
NBS Addition: Dissolve N-Bromosuccinimide (NBS) (32.9 g, 185 mmol, 1.0 eq.) in anhydrous DMF (100 mL) and load this solution into the dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred pyridine solution over 60-90 minutes, ensuring the internal temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20°C) for 8-10 hours.
-
Work-up: Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water. A precipitate should form. Stir for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual DMF and succinimide.
-
Drying: Dry the collected solid under vacuum at 40-50°C to a constant weight. The product, 2-amino-5-bromo-4-methylpyridine, should be an off-white to pale yellow solid.
-
Expected Yield: 80-90%.
-
Melting Point: 148-151°C.
-
PART B: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Causality: This is the key ring-forming step. A base (sodium bicarbonate) is required to neutralize the HCl generated during the cyclization and to facilitate the final aromatization step.[8] The reaction is run at reflux in ethanol to provide sufficient thermal energy for the reaction to proceed at a reasonable rate. The final product is precipitated as a hydrochloride salt to aid in isolation and improve stability.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-5-bromo-4-methylpyridine (18.7 g, 100 mmol) and sodium bicarbonate (12.6 g, 150 mmol, 1.5 eq.) in ethanol (150 mL).
-
Reagent Addition: To this slurry, add a 40% aqueous solution of chloroacetaldehyde (17.7 mL, approx. 110 mmol, 1.1 eq.) portion-wise. Caution: Chloroacetaldehyde is toxic and corrosive; handle only in a certified fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).
-
Isolation of Free Base (Optional, but Recommended):
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine free base as an oil or low-melting solid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in 100 mL of ethyl acetate or diethyl ether.
-
While stirring, slowly add 4M HCl in dioxane (30 mL, 120 mmol, 1.2 eq.).
-
A precipitate of the hydrochloride salt will form immediately. Stir the resulting slurry at room temperature for 1 hour.
-
-
Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Drying: Dry the white to off-white solid product under vacuum to yield 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.[6][9]
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): Chemical shifts will be downfield compared to the free base due to the protonation of the ring nitrogen.[7] Expected peaks for aromatic protons, methyl group protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | (100 MHz, DMSO-d₆): Expect 8 distinct carbon signals corresponding to the bicyclic aromatic system and the methyl group. |
| Mass Spec (ESI+) | Calculated for C₈H₈BrN₂⁺ [M+H]⁺: 210.98, 212.98 (isotopic pattern for Br). Found: m/z consistent with the calculated values. |
| Melting Point | Literature values should be consulted for comparison. |
| Purity (HPLC) | >98% purity is expected after proper purification.[6] |
Safety and Waste Disposal
7.1 Personal Protective Equipment (PPE):
-
Mandatory: Nitrile gloves, safety goggles, and a flame-retardant laboratory coat.
-
Chloroacetaldehyde Handling: Work must be performed in a high-efficiency fume hood. Consider using a face shield and chemically resistant apron.[11]
7.2 Chemical Hazards:
-
2-Amino-5-bromo-4-methylpyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Reacts with water to release bromine.
-
Chloroacetaldehyde: Acutely toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[11]
-
Solvents (DMF, Ethanol, EtOAc): Flammable liquids. DMF is a reproductive toxin.
7.3 Waste Disposal:
-
All solid waste contaminated with the pyridine derivatives or chloroacetaldehyde must be collected in a designated hazardous waste container.[12]
-
Organic solvent waste should be collected in a separate, labeled hazardous waste container.
-
Aqueous waste from the work-up should be neutralized before disposal, checking with local environmental health and safety guidelines.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. By following the outlined steps for precursor synthesis, cyclization, salt formation, and purification, researchers can confidently produce this valuable chemical intermediate. Adherence to the described safety procedures is paramount to ensure a safe and successful synthesis. The versatility of this building block in cross-coupling reactions makes it a powerful tool for the development of new chemical entities in the pharmaceutical and agrochemical industries.[5]
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Yadav, G., & Singh, R. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(2), M1383. [Link]
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Gulea, M., & Shova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35219–35242. [Link]
- Wang, X. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A. Google Patents.
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Kamal, A., & Ali, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(104), 85603-85637. [Link]
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- Acros Organics. (n.d.). 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet.
- Zhang, W. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254A. Google Patents.
-
Lead Sciences. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of chloroacetaldehyde. Retrieved from [Link]
-
Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 74. [Link]
- SynQuest Laboratories, Inc. (n.d.). 2-Amino-5-bromo-3-methylpyridine Safety Data Sheet.
- Kałęcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(7), 347-350.
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Deuther-Conrad, W., et al. (2021). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. pharmRxiv. [Link]
-
Patsnap. (n.d.). Chloroacetaldehyde patented technology retrieval search results. Eureka. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Retrieved from [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
-
Dimova, V., et al. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 69(1), 163-170. [Link]
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Application Notes and Protocols for the Purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a key heterocyclic intermediate with significant applications in pharmaceutical research and drug development. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its prevalence in a wide array of medicinally active compounds.[1] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable byproducts, and impact the biological activity and safety of the final drug candidates.
This comprehensive guide provides detailed protocols and technical insights into the purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a range of techniques from routine workup procedures to high-purity isolation methods. The rationale behind each step is explained to empower the user to adapt and troubleshoot the purification process effectively.
Physicochemical Properties and Their Impact on Purification
A thorough understanding of the physicochemical properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is fundamental to designing an effective purification strategy.
| Property | Value/Information | Significance in Purification |
| Molecular Formula | C8H8BrClN2 | Provides the elemental composition. |
| Molecular Weight | 247.53 g/mol [2] | Essential for calculations of yield and molarity. |
| Appearance | Typically a solid[3] | The physical state dictates the handling and purification techniques (e.g., recrystallization is suitable for solids). |
| Polarity | Polar compound | The fused heterocyclic rings and the hydrochloride salt impart significant polarity, influencing its solubility and interaction with chromatographic stationary phases. |
| pKa | Estimated to be in the acidic range | The pKa of a related imidazo[1,2-a]pyridine was found to be 9.3 for its conjugate acid, suggesting this compound will be protonated and water-soluble at acidic and neutral pH.[4] This is a critical parameter for acid-base extraction and for selecting the appropriate pH of the mobile phase in reverse-phase chromatography to ensure good peak shape. |
| Solubility | The solubility in various solvents determines the choice of recrystallization solvents and the mobile phase for chromatography. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. |
Purification Strategy Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.
Caption: A decision-making workflow for the purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Detailed Purification Protocols
Post-Synthesis Workup and Extraction
This initial purification step aims to remove inorganic salts, highly polar, and non-polar impurities from the crude reaction mixture.
Protocol:
-
Quenching and pH Adjustment:
-
Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Adjust the pH of the aqueous solution to ~8-9 with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide). This deprotonates the hydrochloride salt to the free base, rendering it more soluble in organic solvents.
-
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[3] Ethyl acetate is a good choice due to its moderate polarity, which allows for the efficient extraction of the free base while leaving highly polar impurities in the aqueous phase.
-
-
Washing:
-
Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[5] The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude free base of 6-Bromo-7-methylimidazo[1,2-a]pyridine.
-
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a moderate to high level of purity, especially on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol 1: Mixed Solvent Recrystallization (for the free base)
This method is adapted from a procedure for a similar compound and is suitable for the free base form.[3]
-
Solvent Selection: A mixed solvent system of ethyl acetate and n-hexane is recommended.[3] Ethyl acetate is a good "solvent" in which the compound is soluble at elevated temperatures, while n-hexane acts as an "anti-solvent" in which the compound is poorly soluble.
-
Dissolution:
-
Dissolve the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine free base in a minimal amount of hot ethyl acetate.
-
-
Addition of Anti-solvent:
-
While the solution is still hot, slowly add n-hexane dropwise until the solution becomes slightly turbid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization has initiated at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Single Solvent Recrystallization (for the hydrochloride salt)
For the hydrochloride salt, a more polar solvent is generally required. Propan-2-ol has been used for the recrystallization of similar imidazo[1,2-a]pyridine derivatives.[6]
-
Dissolution:
-
Suspend the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in a minimal amount of propan-2-ol.
-
Heat the suspension to reflux until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote complete crystallization.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold propan-2-ol.
-
Dry the product under vacuum.
-
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a polar compound, careful selection of the mobile phase is crucial to ensure good separation and avoid issues like peak tailing.
Caption: A schematic of a typical silica gel column chromatography setup.
Protocol:
-
Preparation of the Stationary Phase:
-
Use silica gel with a mesh size of 230-400 for flash chromatography.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity and gradually increase the polarity. A common gradient for polar compounds is from 100% dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 98:2 to 95:5 DCM:MeOH).
-
The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing by neutralizing acidic silanol groups on the silica surface.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity (>99.5%), preparative reverse-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobic interactions with the stationary phase.
Protocol:
-
Column and Mobile Phase Selection:
-
A C18 reverse-phase column is a suitable choice for this polar compound.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape and ensure the compound is in its protonated form.
-
-
Method Development:
-
First, develop an analytical HPLC method to determine the optimal separation conditions.
-
A typical starting gradient could be from 95:5 Water (with 0.1% trifluoroacetic acid or formic acid):Acetonitrile to 5:95 over 15-20 minutes.
-
-
Scale-Up to Preparative HPLC:
-
Once the analytical method is optimized, scale it up for preparative purification. This involves using a larger dimension column, a higher flow rate, and a larger injection volume.
-
-
Fraction Collection and Product Isolation:
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final purified product as a solid.
-
Conclusion
The purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride can be effectively achieved through a systematic approach that may include an initial acid-base extraction, followed by recrystallization or column chromatography. For the highest purity requirements, preparative HPLC is the recommended final step. The choice of the specific method or combination of methods will depend on the impurity profile of the crude material and the desired final purity. The protocols provided in this guide serve as a robust starting point for developing a tailored and efficient purification strategy.
References
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROCESS RELATED IMPURITIES FROM NIMODIPINE BULK AND FORMULATION. (2022). ResearchGate. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. [Link]
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How can i isolate polar basic compound with silica gel column chromatography?. (2018). ResearchGate. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2022). ResearchGate. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
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treatment with silica gel under thermal conditions. (n.d.). HETEROCYCLES. [Link]
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Development and Method Validation of RP-HPLC For Simultaneous Determination of Pregabalin and Methylcobalamin in Pure and Pharmaceutical Dosage Form. (n.d.). Asian Journal of Research in Chemistry. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ResearchGate. [Link]
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Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2022). MDPI. [Link]
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Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. (2022). ResearchGate. [Link]
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Column chromatography. (n.d.). Unknown Source. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
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How To Activate Silica Gel For Column Chromatography?. (2023). YouTube. [Link]
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Advancing 6-bromo-7-[. (n.d.). pharmRxiv. [Link]
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2022). MDPI. [Link]49/27/15/4785)
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The Strategic Utility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in Modern Organic Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] This bicyclic heteroaromatic system is a key structural motif in drugs exhibiting antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Within this privileged class of compounds, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.
The strategic placement of the bromine atom at the 6-position and a methyl group at the 7-position offers medicinal chemists a powerful handle for molecular elaboration. The bromo substituent serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents to build molecular complexity. The adjacent methyl group can influence the electronic properties and steric environment of the molecule, potentially modulating biological activity and pharmacokinetic properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in organic synthesis.
Core Applications in Synthetic Chemistry
The primary utility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery, allowing for the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the imidazo[1,2-a]pyridine ring system, coupled with the reactive carbon-bromine bond, makes this substrate an excellent candidate for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron species and an organic halide.[3] This reaction is widely favored in pharmaceutical development due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]
The 6-bromo position of the imidazo[1,2-a]pyridine core is primed for Suzuki-Miyaura coupling, enabling the introduction of various aryl, heteroaryl, or alkenyl groups. This functionalization is critical for exploring the structure-activity relationship (SAR) of potential drug candidates.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 6-Aryl-7-methylimidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-7-methylimidazo[1,2-a]pyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of bromo-heterocycles. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[3] |
| Solvent | Dioxane/H₂O, Toluene | Aprotic polar solvents facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[5][6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are common features in bioactive molecules.[7]
Utilizing 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in a Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 6-position, providing access to a diverse chemical space for drug discovery.
Conceptual Pathway for Buchwald-Hartwig Amination
Caption: General pathway for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 6-(Amino)-7-methylimidazo[1,2-a]pyridines
This protocol is a general guideline and will likely require optimization based on the specific amine used.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02-0.05 equivalents)
-
Phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.10 equivalents)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To a separate flame-dried Schlenk flask, add 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (1.0 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill this flask with inert gas three times.
-
Add the amine (1.1-1.5 eq) and the pre-formed catalyst solution to the flask containing the substrate and base.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(amino)-7-methylimidazo[1,2-a]pyridine.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for efficient catalytic turnover.[7] |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are critical for catalyst stability. |
| Temperature | 80-110 °C | Facilitates oxidative addition and reductive elimination steps. |
Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a key component in the design of various kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The functionalization of the 6-Bromo-7-methylimidazo[1,2-a]pyridine core through the aforementioned cross-coupling reactions allows for the systematic exploration of the chemical space around this privileged scaffold. For instance, the introduction of specific aryl or amino groups at the 6-position can be designed to interact with key amino acid residues in the ATP-binding pocket of a target kinase, leading to potent and selective inhibition. The 7-methyl group can also play a role in optimizing binding interactions and improving metabolic stability. A notable example is the development of imidazo[1,2-a]pyridine-based inhibitors of Activin-like Kinase 2 (ALK2), a target for diseases like fibrodysplasia ossificans progressiva (FOP).[9]
Conclusion
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a valuable and versatile building block in organic synthesis, with significant applications in the development of novel therapeutics. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the synthesis of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery of new and improved medicines.
References
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Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia. [Link]
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Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (2010). Chemistry – A European Journal. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). Chemistry – A European Journal. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2001). Synthesis. [Link]
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Palladium-Catalyzed Reactions. (2021). Catalysts. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Angewandte Chemie International Edition. [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2013). Synthesis. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2017). Organic & Biomolecular Chemistry. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. (2018). YouTube. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2023). Molecules. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2007). European Journal of Medicinal Chemistry. [Link]
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Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against... (2015). Journal of Medicinal Chemistry. [Link]
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Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2011). Journal of Pharmacy and Pharmacology. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and kinase inhibition activities.[2] Specifically, compounds bearing substitutions at the 6-position have been shown to induce apoptosis in colon cancer cell lines through mechanisms involving the release of mitochondrial cytochrome c and the subsequent activation of executioner caspases.[3] Furthermore, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5]
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a specific analog within this promising class of molecules. While detailed biological studies on this particular hydrochloride salt are emerging, its structural features suggest it is an ideal candidate for investigation in various cell-based assays to elucidate its mechanism of action and therapeutic potential. These application notes provide a comprehensive guide for researchers to explore the cellular effects of this compound, focusing on assays for cytotoxicity, apoptosis induction, and modulation of the PI3K/Akt signaling pathway. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Section 1: Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a dose-response relationship and the calculation of key parameters like the half-maximal inhibitory concentration (IC50).[6] Here, we present two common and reliable methods for assessing cytotoxicity.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a compound is toxic to cells. This can manifest as a reduction in metabolic activity, a loss of membrane integrity, or a decrease in the rate of proliferation.[7] Colorimetric assays like the MTT assay and luminescent assays like the CellTiter-Glo® assay are mainstays in this field due to their sensitivity, reproducibility, and amenability to high-throughput screening.[1][8]
Experimental Workflow: Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a multi-day process involving cell culture, compound treatment, and signal detection.
Caption: General workflow for cell-based cytotoxicity assays.
Protocol 1: MTT Colorimetric Assay
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Target cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in culture medium to achieve final desired concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[4] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[8]
Materials:
-
CellTiter-Glo® 2.0 Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol, but use opaque-walled plates.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[10]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence from the media-only (no cells) wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control wells (set to 100% viability).
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.[12] The IC50 represents the concentration of the compound that inhibits cell viability by 50%.[6]
Table 1: Example Cytotoxicity Data Presentation
| Concentration (µM) | % Viability (MTT) | % Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 3.8 |
| 0.1 | 98.2 ± 5.1 | 99.1 ± 4.2 |
| 1 | 85.7 ± 3.9 | 88.3 ± 3.5 |
| 10 | 52.3 ± 2.8 | 49.8 ± 3.1 |
| 50 | 15.6 ± 1.9 | 12.4 ± 2.2 |
| 100 | 5.1 ± 1.2 | 4.5 ± 0.9 |
| IC50 (µM) | ~10.5 | ~9.8 |
Section 2: Investigating the Induction of Apoptosis
Given that related imidazo[1,2-a]pyridines induce apoptosis, it is crucial to investigate whether 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride shares this mechanism. Apoptosis is a programmed cell death pathway characterized by specific morphological and biochemical events, including the activation of caspases and the release of cytochrome c from the mitochondria.[3]
Protocol 3: Caspase-3/8 Activity Assay
Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase. Their activity can be measured using fluorometric assays that employ specific peptide substrates conjugated to a fluorophore. Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a quantifiable increase in fluorescence.[13]
Materials:
-
Fluorometric Caspase-3/8 Assay Kit (e.g., from Abcam, Takara Bio)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (DEVD-AFC or similar)[14]
-
Caspase-8 substrate (IETD-AFC or similar)
-
Fluorometer with appropriate filters (e.g., Ex/Em = 400/505 nm for AFC)[14]
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride at concentrations around its IC50 value for a specified time (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's protocol.
-
Assay Reaction: Add the caspase substrate to the cell lysate and incubate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate and express the results as fold-change relative to the vehicle-treated control.
Protocol 4: Immunofluorescence Staining for Cytochrome c Release
In healthy cells, cytochrome c is located in the mitochondrial intermembrane space.[15] During apoptosis, it is released into the cytoplasm. This translocation can be visualized by immunofluorescence microscopy, where a punctate mitochondrial staining pattern in healthy cells changes to a diffuse cytoplasmic signal in apoptotic cells.[15][16]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Cytochrome c antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compound as described for the caspase assay.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour to reduce non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate with the anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI, and mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of cells showing diffuse cytoplasmic cytochrome c staining.
Section 3: Probing the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in cellular signaling, regulating survival, growth, and proliferation.[5][18] Its hyperactivation is a hallmark of many cancers.[4] Since related compounds inhibit this pathway, it is a logical target to investigate for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. A common method to assess pathway activity is to measure the phosphorylation status of key proteins, such as Akt itself, by Western blot.
The PI3K/Akt Signaling Cascade
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[19] PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and growth.[3]
Caption: Simplified PI3K/Akt signaling pathway.
Protocol 5: Western Blot for Phospho-Akt
This protocol assesses the effect of the compound on the phosphorylation of Akt at key residues (Ser473 and/or Thr308), which is indicative of its activation state.[3]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., EGF or insulin) in the presence or absence of various concentrations of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and detect the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (like GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Conclusion and Future Directions
These application notes provide a foundational framework for characterizing the cellular effects of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and impact on key cancer-related signaling pathways like PI3K/Akt, researchers can build a comprehensive profile of this compound. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and in vivo studies to validate its potential as a therapeutic agent. The inherent versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could hold significant promise in the landscape of drug discovery.
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Muran, E., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This versatile heterocyclic system is present in drugs targeting various conditions, including cancer, inflammation, and microbial infections. Derivatives of this scaffold have been shown to act as potent inhibitors of key signaling proteins, such as kinases, making them a focal point for the development of novel targeted therapies.
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a specific derivative of this promising class. While its unique biological activities are yet to be fully characterized, the known anticancer and kinase inhibitory properties of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent. This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical, step-by-step experimental workflow designed to assess its cytotoxic and anti-proliferative effects, its potential to inhibit protein kinase activity, and its mechanism of action in cancer cell lines.
The following protocols are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to conduct a thorough preliminary evaluation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Part 1: Foundational Assays - Compound Management and Cytotoxicity Screening
A critical first step in the evaluation of any new chemical entity is to establish proper handling procedures and to determine its general cytotoxic profile across relevant cancer cell lines.
Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (MW: 247.52 g/mol ) in a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the required volume of high-purity, sterile DMSO to achieve a 10 mM stock solution.
-
Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. Vortex thoroughly until the compound is completely dissolved.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Causality Behind Experimental Choices:
-
High Concentration Stock: Preparing a concentrated stock solution in 100% DMSO allows for the addition of small volumes to the aqueous cell culture medium, minimizing the final DMSO concentration.
-
Minimizing DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells and interfere with assay results. It is crucial to maintain a final DMSO concentration of less than 0.5% in all cell-based assays.[1][2] A vehicle control (media with the same final DMSO concentration) must be included in all experiments to account for any solvent effects.[3]
-
Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting ensures the stability and integrity of the stock solution over time.[1]
Selection of Cancer Cell Lines
The choice of cell lines is a critical parameter in cancer drug discovery. It is advisable to screen the compound against a panel of cell lines from different tissue origins to assess its spectrum of activity. The selection should be based on the genomic and phenotypic characteristics of the cell lines that are relevant to the presumed target of the compound class.[2]
Recommended Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-small cell lung cancer | Adenocarcinomic human alveolar basal epithelial cells. Widely used as a model for lung cancer.[4][5][6] |
| MCF-7 | Breast cancer | Estrogen receptor (ER)-positive. A well-characterized model for hormone-responsive breast cancer.[7][8][9][10] |
| U-87 MG | Glioblastoma | Human glioblastoma cell line. A common model for brain cancer research.[11][12] |
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride stock solution in culture medium. It is recommended to use a 6-7 point dose-response curve with a concentration range spanning at least four orders of magnitude (e.g., 0.1, 1, 10, 25, 50, 100 µM).[14] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[16][17]
Alternative High-Sensitivity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
For a more sensitive and rapid assessment of cell viability, the CellTiter-Glo® assay is an excellent alternative. This homogeneous assay measures ATP levels, an indicator of metabolically active cells, through a luminescent signal.[18][19][20] The "add-mix-measure" format is particularly suitable for high-throughput screening.[20]
Part 2: Mechanistic Elucidation Assays
Once the cytotoxic and anti-proliferative activity of the compound is established, the next logical step is to investigate its mechanism of action. Based on the known activities of the imidazo[1,2-a]pyridine scaffold, a primary hypothesis is the inhibition of a protein kinase, leading to the induction of apoptosis and/or cell cycle arrest.
In Vitro Kinase Inhibition Assay (Example: PDGFRβ)
Given that some imidazo[1,2-a]pyridine derivatives have shown activity against Platelet-Derived Growth Factor Receptors (PDGFRs), an in vitro kinase assay against PDGFRβ is a rational starting point. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[21]
Protocol: In Vitro PDGFRβ Kinase Assay
-
Reaction Setup: In a 96-well plate, set up the kinase reaction including recombinant PDGFRβ enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the kinase buffer.
-
Compound Addition: Add varying concentrations of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration that is close to the Km for PDGFRβ. Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[18]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[21]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. The following assays can determine if the compound induces apoptosis.
2.2.1 Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[11]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride at concentrations around its IC50 value for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours. Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7.
2.2.2 Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[21]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound as described for the caspase assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[4]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting: Treat cells with the compound for a relevant time period (e.g., 24 hours) and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at 4°C for several weeks after fixation.[23]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A. The RNase A is necessary to degrade RNA and ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells will be proportional to the PI fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Logical Flow of Mechanistic Studies
Caption: A logical workflow for the mechanistic evaluation of a novel compound.
Conclusion
This application note provides a foundational framework for the initial in vitro characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and effects on key cellular processes like apoptosis and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The presented protocols, when executed with appropriate controls and careful data analysis, will yield reliable and reproducible data, paving the way for further preclinical development.
References
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L-le, A. (2016). How to calculate IC50 for my dose response? ResearchGate. Retrieved from [Link]
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Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
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University of Padua. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Wikipedia. (n.d.). A549 cell. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
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Holst, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Cellosaurus. (n.d.). Cell line U-87MG Uppsala (CVCL_GP63). Retrieved from [Link]
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Reaction Biology. (n.d.). PDGFR-beta Cellular Phosphorylation Assay Service. Retrieved from [Link]
- Lacroix, M., & Leclercq, G. (2004). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research.
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Public Health England. (n.d.). U-87 MG. Retrieved from [Link]
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ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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The Biomics. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube. Retrieved from [Link]
- Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
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Wikipedia. (n.d.). MCF-7. Retrieved from [Link]
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Wikipedia. (n.d.). U-87 MG. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
- Singh, R. K., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
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Bologa, C. (2007). Strategies for Compound Selection. ResearchGate. Retrieved from [Link]
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Ubigene. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]
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Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]
- Chen, J., et al. (2018). The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage.
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Authored by: Senior Application Scientist
Introduction
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a novel heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While the specific mechanism of action for this particular derivative is still under investigation, compounds with the imidazo[1,2-a]pyridine core have demonstrated a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive guide for researchers to design and execute preclinical studies to evaluate the therapeutic efficacy of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in relevant animal models. The protocols and strategies outlined herein are designed to ensure robust, reproducible, and translatable results.
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any novel compound. Given the diverse potential of the imidazo[1,2-a]pyridine scaffold, a tiered approach to model selection is recommended. This begins with broad screening in models of general physiological stress, followed by more specific models based on observed activities.
Initial Broad-Spectrum Efficacy Screening: The Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
An LPS-induced inflammation model in mice serves as an excellent initial screen. This model is robust, highly reproducible, and allows for the assessment of a compound's general anti-inflammatory and immunomodulatory potential. A positive result in this model can guide further investigation into more specific inflammatory or autoimmune diseases.
Models for Neuro-Efficacy: Assessing Neuroprotective and Neuro-inflammatory Potential
Should the compound exhibit blood-brain barrier permeability and show efficacy in the LPS model, investigating its potential in neurological disorders is a logical next step. A model of neuro-inflammation, such as LPS-induced neuro-inflammation, can provide initial insights.
Oncology Models: The Xenograft Tumor Model
If in vitro studies indicate cytotoxic or cytostatic activity against cancer cell lines, a xenograft model is the gold standard for in vivo efficacy testing. This involves the implantation of human cancer cells into immunodeficient mice.
Part 2: Detailed Protocols and Methodologies
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This protocol details the induction of systemic inflammation using LPS to evaluate the anti-inflammatory effects of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Experimental Workflow:
Caption: Workflow for a subcutaneous oncology xenograft model.
Step-by-Step Methodology:
-
Animals: Use 6-8 week old immunodeficient mice (e.g., NU/J, NSG).
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer) under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment Administration:
-
Administer 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride or vehicle daily via a clinically relevant route (e.g., p.o., i.v.).
-
Include a positive control group treated with a standard-of-care chemotherapeutic agent.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Terminate the study when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At termination, excise tumors, weigh them, and process for downstream analysis (histology, biomarker analysis).
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle | Daily, p.o. | Expected High | 0 |
| Compound | Daily, 20 mg/kg, p.o. | Expected Reduction | Calculated |
| Positive Control | Q3D, i.v. | Expected Strong Reduction | Calculated |
Part 3: Scientific Integrity and Trustworthiness
To ensure the validity and reproducibility of these studies, the following principles must be adhered to:
-
Blinding: Investigators involved in data collection and analysis should be blinded to the treatment groups to prevent bias.
-
Randomization: Animals must be randomly assigned to treatment groups to ensure an even distribution of confounding variables.
-
Power Analysis: Conduct a power analysis during the study design phase to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- Note: As "6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride" is a novel compound, direct references are not available. The following references provide authoritative guidance on the principles and protocols described.
-
Title: Guidelines for the Care and Use of Laboratory Animals, 8th Edition Source: National Research Council URL: [Link]
-
Title: Mouse Models of Human Cancer Source: Nature Reviews Cancer URL: [Link]
-
Title: The LPS-induced inflammation animal model Source: Journal of Inflammation URL: [Link]
-
Title: ARRIVE Guidelines for Reporting Animal Research Source: PLOS Biology URL: [Link]
Application Note: Quantitative Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development due to the therapeutic potential of the imidazopyridine scaffold.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide offers researchers the necessary tools to select and implement a suitable method for their specific needs. The physicochemical properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride are summarized in Table 1.
Table 1: Physicochemical Properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
| Property | Value | Source |
| CAS Number | 957035-22-2 | [3][4] |
| Molecular Formula | C₈H₈BrClN₂ | [3][4] |
| Molecular Weight | 247.53 g/mol | [3][4] |
| Appearance | Solid (assumed) | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) | Inferred from structure |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6] A reversed-phase HPLC method is proposed for the analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, being moderately non-polar (XLogP3: 2.8 for the free base), will be retained on the column and can be eluted by a suitable mobile phase.[7] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (purity >99%).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable buffer components).
-
Volumetric flasks, pipettes, and autosampler vials.
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 15 minutes |
1.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.2.4. Method Validation The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. echemi.com [echemi.com]
Application Note: A Methodological Guide to Screening 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel enzyme inhibitors.[3] This document provides a comprehensive guide for the initial characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957035-22-2), a compound belonging to this class, as a potential kinase inhibitor. We present detailed protocols for a primary biochemical screen and a secondary dose-response analysis to determine inhibitory potency (IC50), alongside the scientific rationale underpinning the experimental design. While the specific kinase targets for this compound are not yet fully elucidated, this guide will utilize a representative serine/threonine kinase, Protein Kinase A (PKA), as an exemplar to establish a robust screening workflow applicable to a broad range of kinases.
Introduction: The Rationale for Kinase Inhibitor Screening
Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction that governs cell growth, differentiation, and metabolism.[1] The human kinome consists of over 500 members; their aberrant activity is a frequent driver of oncogenesis.[2] Consequently, small molecule kinase inhibitors have become a major class of targeted therapies.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects.[3][4][5] Studies on related compounds suggest mechanisms involving the induction of apoptosis and cell cycle arrest, processes intricately linked to kinase signaling cascades.[4][5] 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride represents an under-investigated member of this family. A systematic screening approach is therefore essential to identify its potential kinase targets and quantify its inhibitory activity.
This guide addresses the critical first steps in this process: establishing a reliable in vitro assay to detect inhibition and accurately determining the compound's potency. The transition from a promising biochemical hit to a validated cellular inhibitor is fraught with challenges, as biochemical potency does not always translate to cellular efficacy.[6] Therefore, this protocol emphasizes the establishment of a robust, reproducible biochemical assay as a foundational step.
Foundational Concepts: Designing a Kinase Inhibition Assay
A successful kinase inhibitor screening cascade begins with a robust biochemical assay. The choice of assay technology is critical and depends on available instrumentation, cost, and throughput requirements.[7] Modern methods have largely moved away from radioactive assays due to safety and disposal concerns, favoring fluorescence- or luminescence-based readouts.[1][2]
A common and highly sensitive method relies on quantifying the amount of ADP produced in the kinase reaction, as it is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is one such system that provides a universal, luminescent readout suitable for high-throughput screening (HTS).
The Principle of the ADP-Glo™ Assay:
-
Kinase Reaction: The kinase utilizes ATP to phosphorylate a substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added, which contains the enzyme Ultra-Pure ADP-Glo™ Luciferase and its substrate. This enzyme uses the newly synthesized ADP to drive a coupled reaction that generates a luminescent signal, which is directly proportional to the initial kinase activity.
This "glow-type" assay format is less prone to interference from colored or fluorescent compounds and offers high sensitivity, making it ideal for identifying initial hits.[1]
Experimental Workflow & Protocols
This section details a step-by-step methodology for screening 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Overall Experimental Workflow
The screening process is divided into two main stages: a primary single-point screen to identify inhibitory activity and a secondary dose-response screen to determine the IC50 value of the hit.
Caption: High-level workflow for kinase inhibitor screening.
Materials and Reagents
| Reagent | Suggested Supplier | Purpose |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl | BLDpharm (957035-22-2)[8] | Test Compound |
| Recombinant Human PKA (catalytic subunit) | Promega, Sigma-Aldrich | Kinase Enzyme |
| Kemptide (LRRASLG) | Any reputable supplier | PKA Substrate |
| ATP, Ultra-Pure | Promega, Sigma-Aldrich | Phosphate Donor |
| ADP-Glo™ Kinase Assay System | Promega | ADP Detection and Signal Generation |
| Staurosporine | Sigma-Aldrich | Positive Control (Broad-spectrum kinase inhibitor) |
| DMSO, Anhydrous | Sigma-Aldrich | Compound Solvent |
| Tris-HCl, MgCl₂, DTT | Sigma-Aldrich | Buffer Components |
| Solid white, low-volume 384-well assay plates | Corning, Greiner | HTS-compatible plates for luminescence assays |
| Multichannel pipettes, Plate reader | N/A | Liquid handling and signal detection (luminescence capable) |
Protocol 1: Primary Single-Point Inhibition Assay
This protocol is designed to rapidly assess if the compound exhibits inhibitory activity against the target kinase at a single, relatively high concentration.
Objective: To identify >50% inhibition at a 10 µM compound concentration.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in 100% DMSO.
-
Prepare a 10 mM stock solution of Staurosporine (positive control) in 100% DMSO.
-
For the assay, create a 4X working solution (e.g., 40 µM) of the test compound and controls in 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). This intermediate dilution minimizes the final DMSO concentration.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 2.5 µL of the 40 µM test compound solution.
-
Positive Control Wells: Add 2.5 µL of the 40 µM Staurosporine solution.
-
Negative Control (No Inhibitor) Wells: Add 2.5 µL of Kinase Assay Buffer containing 0.4% DMSO (vehicle control).
-
Blank (No Enzyme) Wells: Add 5 µL of Kinase Assay Buffer containing 0.4% DMSO.
-
-
Kinase Addition:
-
Prepare a 2X PKA enzyme solution in Kinase Assay Buffer. The final concentration should be optimized to produce a signal within the linear range of the assay (e.g., 1-5 ng/well).
-
Add 2.5 µL of the 2X PKA solution to all wells except the Blank wells.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Substrate/ATP solution containing Kemptide and ATP in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase (e.g., 10 µM for PKA) to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Mix the plate gently.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at 30°C. This time should be optimized to ensure the reaction is in the linear phase (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation & Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))
Protocol 2: Dose-Response and IC50 Determination
This protocol is performed for compounds that show significant inhibition in the primary screen.
Objective: To determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).
Step-by-Step Procedure:
-
Compound Serial Dilution:
-
Starting with the 10 mM stock in DMSO, prepare a top concentration for your dilution series (e.g., 1 mM).
-
Perform a 10-point, 3-fold serial dilution in DMSO. This will create a wide concentration range (e.g., 1 mM down to ~50 nM).
-
Prepare 4X working solutions of each concentration in Kinase Assay Buffer as described in Protocol 1.
-
-
Assay Plate Setup:
-
Set up the assay plate as in Protocol 1, but instead of a single concentration, add 2.5 µL of each serially diluted compound solution to its respective wells. Include positive and negative controls.
-
-
Assay Execution:
-
Follow steps 3 through 8 from Protocol 1 exactly as written.
-
Data Analysis and Visualization:
-
Calculate % Inhibition: For each compound concentration, calculate the % inhibition as described previously.
-
Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Curve Fitting: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL).
-
Determine IC50: The IC50 is the concentration of the inhibitor at which the response is reduced by half.[9]
Caption: Data analysis pipeline for IC50 determination.
Representative Data & Interpretation
The following tables present hypothetical data for a screening campaign involving 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Table 1: Hypothetical Primary Screening Results at 10 µM
| Compound | Raw Luminescence (RLU) | % Inhibition | Hit? ( >50% Inh.) |
| Negative Control (Vehicle) | 850,000 | 0% | No |
| Positive Control (Staurosporine) | 25,000 | 97% | Yes |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl | 215,000 | 75% | Yes |
| Blank (No Enzyme) | 5,000 | N/A | N/A |
Interpretation: The compound shows significant inhibition (75%) in the primary screen, warranting a follow-up dose-response study.
Table 2: Hypothetical Dose-Response Data and IC50 Value
| Compound Conc. (nM) | % Inhibition |
| 100,000 | 98.5 |
| 33,333 | 95.2 |
| 11,111 | 91.0 |
| 3,704 | 82.1 |
| 1,235 | 65.3 |
| 411 | 48.9 |
| 137 | 30.1 |
| 46 | 15.5 |
| 15 | 5.1 |
| 5 | 1.2 |
| Calculated IC50 | 425 nM |
Interpretation: The compound exhibits a dose-dependent inhibition of PKA activity with a calculated IC50 value of 425 nM. This would be considered a moderately potent hit, deserving of further investigation, such as kinase selectivity profiling and cell-based assays.[10]
Conclusion and Future Directions
This application note provides a robust and detailed framework for the initial biochemical characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a potential kinase inhibitor. By following the outlined protocols for primary screening and IC50 determination, researchers can generate reliable and reproducible data to guide further drug discovery efforts.
A successful outcome from this biochemical cascade—a confirmed sub-micromolar IC50 value—is not the end of the journey. The critical next steps should include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Cell-Based Assays: Validating the inhibitor's activity in a cellular context by measuring the phosphorylation of a known kinase substrate or assessing downstream effects like cell proliferation or apoptosis.[6] This step is crucial, as cell permeability and intracellular ATP concentrations can significantly impact an inhibitor's apparent potency.[7]
By methodically progressing through this screening cascade, the therapeutic potential of novel compounds from the promising imidazo[1,2-a]pyridine class can be effectively evaluated.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Grant, S. K. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts, Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801. Retrieved from [Link]
-
Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9897116. Retrieved from [Link]
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Knight, Z. A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Nature Protocols, 2, 2459-2466. Retrieved from [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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Chen, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1285. Retrieved from [Link]
-
Abuelizz, H. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13, 597. Retrieved from [Link]
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Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Gelin, M., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved from [Link]
-
Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against RAF Inhibitor Resistant Tumors. Journal of Medicinal Chemistry, 58(10), 4165-79. Retrieved from [Link]
-
Gillespie, J. R., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11, 1155-1161. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71(4), 1015-1024. Retrieved from [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-99. Retrieved from [Link]
-
Wu, T., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127411. Retrieved from [Link]
Sources
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- 2. bellbrooklabs.com [bellbrooklabs.com]
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- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
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- 8. 957035-22-2|6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride|BLD Pharm [bldpharm.com]
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- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Fluorescent Labeling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the fluorescent labeling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the need for robust tools to visualize and track such small molecules in biological systems, we present a detailed, modular two-step strategy. The protocol leverages a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a versatile alkyne handle onto the imidazopyridine core. This intermediate is subsequently conjugated to a fluorescent reporter via a highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction. We provide step-by-step experimental procedures, explain the rationale behind critical methodological choices, and outline the necessary characterization and validation steps to ensure the synthesis of a high-purity, functionally active fluorescent probe. This guide is intended for researchers, scientists, and drug development professionals seeking to develop custom fluorescent probes for high-content screening, cellular imaging, and mechanism-of-action studies.
Introduction and Strategic Rationale
The imidazo[1,2-a]pyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds, including agents with anticancer, hypnotic, and cardiotonic properties.[1] The ability to fluorescently label these small molecules is paramount for elucidating their subcellular distribution, target engagement, and metabolic fate.[][3] Fluorescent labeling transforms a compound into a probe, enabling real-time visualization in living cells and providing profound insights into its biological function.[][4]
The subject of this guide, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride[5][6], possesses a key reactive handle: an aryl bromide at the 6-position.[7][8] This site is chemically amenable to modification via modern cross-coupling chemistry without altering the core heterocyclic structure, which is often crucial for retaining biological activity.
While a direct, one-step conjugation of a fluorophore is possible (e.g., via Suzuki coupling), we advocate for a more versatile and modular two-step approach:
-
Installation of a Bioorthogonal Handle: A Sonogashira cross-coupling reaction is employed to replace the bromide with a terminal alkyne.[9][10] This creates an alkyne-functionalized imidazopyridine intermediate. The Sonogashira reaction is exceptionally reliable for C(sp²)-C(sp) bond formation under mild conditions.[9][11]
-
Fluorophore Conjugation via Click Chemistry: The alkyne intermediate is then reacted with an azide-functionalized fluorophore. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier click chemistry reaction, renowned for its high efficiency, specificity, and biocompatibility, proceeding rapidly to high conversion in aqueous environments.[12][13][14]
This strategy's primary advantage is its modularity . The same alkyne-imidazopyridine intermediate can be "clicked" with a vast library of commercially available azide-fluorophores, allowing researchers to easily generate a panel of probes with diverse photophysical properties to suit various experimental needs (e.g., different lasers, multicolor imaging).
Caption: Overall two-step labeling workflow.
Fluorophore Selection: A Critical First Step
The choice of fluorophore is dictated by the intended application and available instrumentation. An ideal fluorescent label for biological imaging should exhibit several key characteristics.[15]
| Property | Description | Importance |
| High Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength. | Higher ε leads to more efficient excitation and a brighter signal.[15] |
| High Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher Φ means the molecule is more efficient at converting absorbed light into fluorescence, resulting in a brighter signal.[15] |
| Photostability | Resistance to chemical degradation upon light exposure (photobleaching). | High photostability is crucial for experiments requiring prolonged or intense illumination, such as time-lapse imaging.[15] |
| Optimal Wavelengths (λ_ex / λ_em) | Excitation and emission maxima should match the available microscope light sources and filters. | Proper matching maximizes signal detection and minimizes bleed-through in multicolor experiments. Wavelengths >500 nm often reduce cellular autofluorescence. |
| Water Solubility | Essential for use in aqueous biological buffers. | Poor solubility can lead to aggregation and non-specific binding. |
| Minimal Size | A smaller fluorophore is less likely to impart steric hindrance that could alter the parent molecule's biological activity.[4] | Preserves the native function of the labeled compound. |
Table 1: Representative Azide-Functionalized Fluorophores for CuAAC Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Cyanine5 Azide (Cy5) | ~646 | ~662 | Bright, far-red emission; good for reducing autofluorescence.[13] |
| Cyanine3 Azide (Cy3) | ~550 | ~570 | Bright, orange-yellow emission; a workhorse for many applications. |
| FITC Azide | ~495 | ~519 | Green emission; cost-effective but prone to photobleaching. |
| TAMRA Azide | ~555 | ~578 | Bright, orange-red emission; relatively photostable. |
| IRDye® 800CW Azide | ~774 | ~789 | Near-infrared (NIR) emission; ideal for deep tissue and in vivo imaging. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
Protocol 1: Synthesis of 6-Ethynyl-7-methylimidazo[1,2-a]pyridine via Sonogashira Coupling
This protocol details the conversion of the bromo-substituent to a terminal alkyne, creating the key intermediate for click chemistry. The Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[9][10]
Rationale for Key Choices:
-
Catalyst System: Pd(PPh₃)₄ is a robust Pd(0) source. CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center more readily than the alkyne itself.[10]
-
Base: An amine base like triethylamine (TEA) is required to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (N₂ or Ar) is critical to prevent catalyst deactivation and ensure high yields.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (1.0 equiv.)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Copper(I) iodide (CuI) (0.1 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF) (for deprotection)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂), add 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with N₂ three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir to dissolve.
-
Add ethynyltrimethylsilane (TMS-acetylene) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected alkyne.
-
Deprotection: Dissolve the crude residue in THF. Cool the solution to 0 °C in an ice bath. Add TBAF (1 M in THF, 1.2 equiv.) dropwise. Stir at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-ethynyl-7-methylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a singlet at ~3.0-3.5 ppm in the ¹H NMR spectrum is indicative of the terminal alkyne proton.
Protocol 2: Fluorescent Labeling via CuAAC (Click Chemistry)
This protocol conjugates the alkyne intermediate with a commercially available azide-functionalized fluorophore.
Rationale for Key Choices:
-
Catalyst System: The active Cu(I) catalyst is generated in situ by the reduction of Copper(II) sulfate with sodium ascorbate. This is a widely adopted, reliable method for CuAAC in biological and chemical applications.[12]
-
Solvent System: A mixture of a water-miscible organic solvent (like t-BuOH or DMF) and water is used to dissolve both the relatively nonpolar alkyne intermediate and the often polar, charged fluorophore azide.
Materials:
-
6-Ethynyl-7-methylimidazo[1,2-a]pyridine (1.0 equiv.)
-
Azide-functionalized fluorophore (e.g., Cyanine5 Azide) (1.1 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.)
-
Sodium ascorbate (0.3 equiv.)
-
Solvent: t-Butanol/Water (1:1 v/v) or DMF
Procedure:
-
In a vial, dissolve the 6-ethynyl-7-methylimidazo[1,2-a]pyridine and the azide-fluorophore in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Stir the reaction at room temperature for 4-12 hours. Protect the reaction from light, as many fluorophores are light-sensitive.
-
Reaction Monitoring (Self-Validation): Monitor by TLC or LC-MS. The consumption of the starting materials and the appearance of a new, highly fluorescent spot (when viewed under UV light) indicates the formation of the desired product.
-
Purification: The purification method depends on the fluorophore. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying fluorescent conjugates to ensure high purity.
-
Characterization:
-
Mass Spectrometry (LC-MS/HRMS): Confirm the exact mass of the final labeled product.
-
Fluorescence Spectroscopy: Dissolve a small, quantified amount of the purified product in a suitable solvent (e.g., PBS or DMSO). Measure its absorption spectrum to find the excitation maximum (λ_ex) and its emission spectrum to find the emission maximum (λ_em).
-
Caption: Experimental workflow for the click chemistry labeling step.
Application Example: Live-Cell Imaging Protocol
This general protocol outlines the use of the newly synthesized probe for staining live cells. Optimization of concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Fluorescent imidazopyridine probe (stock solution in DMSO)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to a desired confluency (e.g., 60-80%).
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock in pre-warmed complete culture medium. Test a range of final concentrations (e.g., 100 nM to 5 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37 °C in a CO₂ incubator.
-
Control Experiment (Self-Validation): Include a control dish of cells incubated with medium containing the same final concentration of DMSO but without the probe. This is crucial for assessing cellular autofluorescence under your imaging conditions.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.
-
Add fresh pre-warmed imaging buffer to the cells. If desired, a nuclear counterstain like Hoechst 33342 can be added during the final 10-15 minutes of incubation.
-
Image the cells immediately using a fluorescence microscope equipped with filter sets appropriate for the probe and any counterstains used.
References
-
Martin, D. J., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]
-
Atamanyuk, D., et al. (2021). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]
-
PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
-
Vichem Chemie. Fluorescent labeling of small molecules. [Link]
-
Al-Yasari, Z. F., et al. (2023). Fluorescent labeling strategies for molecular bioimaging. PubMed Central. [Link]
-
Crawford, L. A., et al. (2021). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. NIH. [Link]
-
Paul, S., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. [Link]
-
Chio, T. I. C., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. PubMed. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Paul, S., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. [Link]
-
ACS Publications. Bioconjugate Chemistry Journal. [Link]
-
Kumar, S., et al. (2018). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]
-
Paul, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells. RSC Publishing. [Link]
-
MDPI. (2022). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [Link]
-
Tanaka, K., et al. (2012). Specific and quantitative labeling of biomolecules using click chemistry. PubMed Central. [Link]
-
Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]
-
Chio, T. I. C., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
D'auria, M., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. PubMed Central. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. [Link]
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Application Note: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride for High-Throughput Screening in Anticancer Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature, appearing in numerous biologically active compounds and marketed drugs.[1] This scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal framework for developing targeted therapeutics. Notably, derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[2] Several studies have highlighted their ability to modulate key signaling pathways implicated in tumorigenesis and cell survival, such as the PI3K/Akt/mTOR pathway.[2] The compound 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride represents a valuable starting point for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents. This application note provides a comprehensive guide for utilizing this compound in both primary phenotypic and secondary target-based screening assays.
Physicochemical Properties and Handling for HTS
A summary of the key physicochemical properties for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is provided below. These parameters are crucial for proper handling and preparation of stock solutions for HTS applications.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClN₂ | [3] |
| Molecular Weight | 247.52 g/mol | [3] |
| CAS Number | 957035-22-2 | [3] |
| Purity | >98% (typical) | [3] |
| Solubility | Soluble in DMSO | Inferred from common practice for small molecules in HTS[4] |
| Storage | Inert atmosphere, Room Temperature | General recommendation for similar compounds |
Stock Solution Preparation: For HTS applications, it is recommended to prepare a 10 mM stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in 100% DMSO.[4] This stock solution can then be serially diluted to create a concentration gradient for dose-response studies. To avoid precipitation, it is crucial to ensure the final concentration of DMSO in the assay wells remains below 1%, ideally at 0.5% or lower.[4]
Primary High-Throughput Screening: A Phenotypic Approach to Identify Anticancer Activity
A primary HTS campaign using a cell-based phenotypic assay is an effective strategy to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for HTS, as it measures ATP levels, a key indicator of metabolically active cells.[5][6]
Workflow for Primary Phenotypic Screen
Caption: Workflow for the primary phenotypic cell viability screen.
Detailed Protocol: Cell Viability HTS
1. Cell Line Selection:
-
Choose a cancer cell line relevant to the therapeutic area of interest (e.g., HCC827 for non-small cell lung cancer, which is known to have PI3K pathway activation).
2. Reagent and Plate Preparation:
-
Culture selected cancer cells to ~80% confluency.
-
Prepare a 10 mM stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in DMSO.
-
Using an automated liquid handler, prepare serial dilutions of the compound stock in a 384-well source plate.
-
Prepare opaque-walled 384-well assay plates.[7]
3. Assay Procedure:
-
Seed the 384-well assay plates with 500-2000 cells per well in 40 µL of culture medium. The optimal cell number should be determined empirically.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Add 0.2 µL of the serially diluted compound from the source plate to the assay plates. This will result in a final DMSO concentration of 0.5%.
-
Controls:
-
Negative Control (0% inhibition): Wells with cells and 0.5% DMSO.
-
Positive Control (100% inhibition): Wells with cells and a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Read the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the normalized data against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.
-
"Hits" are typically defined as compounds with an IC₅₀ below a certain threshold (e.g., <10 µM).
Secondary High-Throughput Screening: Target-Based PI3Kα Inhibition Assay
Compounds identified as hits in the primary screen can be further investigated in a secondary, target-based assay to determine their mechanism of action. Given that many imidazo[1,2-a]pyridine derivatives inhibit the PI3K pathway, a biochemical assay for PI3Kα is a logical next step.[2] The ADP-Glo™ Kinase Assay is a suitable HTS-compatible method that measures the amount of ADP produced in a kinase reaction.[2][9]
Workflow for Secondary PI3Kα Inhibition Screen
Caption: Workflow for the secondary target-based PI3Kα inhibition screen.
Detailed Protocol: PI3Kα ADP-Glo™ Assay
1. Reagent Preparation:
-
Prepare the PI3Kα reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[10]
-
Prepare solutions of recombinant human PI3Kα enzyme, the lipid substrate (e.g., PIP2), and ATP in the reaction buffer. The optimal concentrations should be determined through enzyme and substrate titration experiments.
-
Prepare serial dilutions of the hit compounds from the primary screen.
2. Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the compound solution to the assay wells.
-
Add 5 µL of the PI3Kα enzyme and substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Controls:
-
Negative Control (0% inhibition): Reaction with enzyme, substrate, ATP, and DMSO.
-
Positive Control (100% inhibition): Reaction with a known PI3Kα inhibitor (e.g., Alpelisib).
-
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence.
3. Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value for PI3Kα inhibition.
-
Compounds with potent IC₅₀ values in this assay are confirmed as on-target inhibitors.
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a potential starting point for the development of novel anticancer therapeutics. The proposed two-tiered screening approach, combining a primary phenotypic screen with a secondary target-based assay, allows for the efficient identification of biologically active compounds and subsequent elucidation of their mechanism of action. Hits identified through this workflow can be further characterized in downstream assays, including selectivity profiling against other kinases and evaluation in more complex cellular models, to advance them through the drug discovery pipeline.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]
-
PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available at: [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. NIH. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]
-
An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLOS Neglected Tropical Diseases. Available at: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. Available at: [Link]
-
Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Cell Viability Protocol using CellTiter-Glo 3D. ResearchGate. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery Today. Available at: [Link]
-
Comparison of a high-throughput high-content intracellular Leishmania donovani assay with an axenic amastigote assay. PubMed. Available at: [Link]
- 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Various Chemical Suppliers.
-
A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. Available at: [Link]
-
An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI. Available at: [Link]
-
Intracellular Leishmania assay. (A) Graphical representation of assay protocol... ResearchGate. Available at: [Link]
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- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
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- 8. researchgate.net [researchgate.net]
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- 10. promega.com [promega.com]
Application Notes & Protocols: Formulation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic small molecule, for in vivo preclinical research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3][][5] The successful in vivo evaluation of such compounds hinges on the development of a safe, stable, and bioavailable formulation. This guide details a systematic approach, from initial physicochemical characterization to the final preparation of dosing vehicles for oral, intravenous, and intraperitoneal administration. We emphasize the rationale behind excipient selection and provide step-by-step protocols to ensure formulation robustness and reproducibility, enabling researchers to generate reliable pharmacokinetic and pharmacodynamic data.
Introduction: The Critical Role of Formulation
The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, a primary one being the ability to achieve adequate systemic exposure in animal models.[6][7] Most NCEs, including many imidazo[1,2-a]pyridine derivatives, exhibit poor aqueous solubility, which can severely limit absorption and bioavailability.[6][8] The formulation strategy, therefore, is not merely a preparatory step but a critical determinant of a compound's preclinical success.
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, as a hydrochloride salt, is designed to improve upon the aqueous solubility of its freebase form. However, the overall lipophilicity, potential for polymorphism, and chemical stability must be thoroughly understood to develop a successful dosing vehicle. This guide provides a logical workflow for researchers to navigate these challenges.
Physicochemical Characterization: The Formulation Blueprint
A thorough understanding of the drug substance's properties is the foundation of any formulation strategy.[6][9] Before attempting formulation, key physicochemical parameters for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride must be determined.
Predicted Properties
Publicly available data for the freebase form of the compound can provide initial estimates.
| Property | Predicted Value | Source | Implications for Formulation |
| Molecular Weight | 211.06 g/mol (Freebase) | [10][11] | Standard for small molecules. The HCl salt will be ~247.52 g/mol . |
| XLogP3 | 2.8 - 2.9 | [10][11] | Indicates moderate lipophilicity and likely low aqueous solubility for the freebase. Suggests potential need for solubilizing excipients. |
| Hydrogen Bond Acceptors | 1 | [10][11] | Limited hydrogen bonding potential with water. |
| pKa | ~9.3 (Estimated for similar structures) | [12] | The basic nitrogen facilitates salt formation. The pKa will influence solubility at different pH values (e.g., in the gastrointestinal tract). |
Essential Experimental Characterization
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility in relevant aqueous media.
-
Materials: 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl (pH ~1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Method:
-
Add an excess amount of the compound to each medium in separate glass vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][]
-
-
Interpretation: The results will dictate the feasibility of a simple aqueous solution. Low solubility (<1 mg/mL) in these media indicates that more complex formulations (e.g., co-solvent systems, suspensions, or lipid-based systems) will be necessary.[16]
Protocol 2: Solution Stability Assessment
-
Objective: To evaluate the chemical stability of the compound in potential dosing vehicles.[17]
-
Method:
-
Prepare solutions of the compound in candidate vehicles at the target concentration.
-
Store aliquots under various conditions: refrigerated (2-8°C), room temperature (~25°C), and accelerated (40°C), protected from light.
-
Analyze the concentration of the parent compound and the appearance of any degradants by HPLC at initial, 4-hour, 24-hour, and 7-day time points.
-
-
Interpretation: Significant degradation (>5-10%) under any condition will disqualify that vehicle or necessitate on-the-day preparation and administration. This is crucial for hydrochloride salts, which can sometimes disproportionate in certain environments.[18]
Formulation Development Workflow
The choice of formulation depends on the route of administration, the required dose, and the compound's physicochemical properties. The following workflow provides a systematic approach.
Caption: Formulation development workflow for in vivo studies.
Vehicle Selection & Protocols by Route of Administration
All substances administered to animals must be prepared aseptically, and parenteral (IV, IP) formulations must be sterile.[19][20][21]
Oral (PO) Administration
Oral gavage is a common method for preclinical efficacy studies.[22] The goal is to create a homogenous solution or suspension that is easily and accurately dosed.
Recommended Starting Vehicles:
| Vehicle Composition | Type | Rationale & Considerations |
| 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | Suspension | Standard for water-insoluble compounds. Provides viscosity to keep particles suspended. |
| 20% Captisol® (Sulfobutylether-β-cyclodextrin) in Water | Solution | Cyclodextrins can form inclusion complexes to enhance solubility. May have its own physiological effects.[23] |
| 5-10% DMSO, 40% PEG400, 50-55% Water/Saline | Co-Solvent Solution | A common ternary system for solubilizing lipophilic compounds. DMSO concentration should be minimized. |
Protocol 3: Preparation of a 10 mg/mL Oral Suspension
-
Objective: To prepare a uniform suspension for oral gavage.
-
Materials: 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl, 0.5% (w/v) Methylcellulose in purified water, optional: 0.1% Tween 80.
-
Method:
-
Calculate the required mass of the compound for the final desired volume (e.g., 100 mg for 10 mL).
-
Weigh the compound into a glass mortar.
-
If clumping is an issue, add a small amount of a wetting agent like 0.1% Tween 80 and levigate the powder to form a smooth paste.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while triturating with the pestle until a homogenous suspension is formed.
-
Transfer the suspension to a calibrated storage vial. Use a magnetic stir bar to ensure uniformity prior to and during dosing.
-
QC Check: Visually inspect for uniformity. For long-term studies, particle size analysis (e.g., via laser diffraction) can ensure consistency.[13]
-
Intravenous (IV) Administration
IV formulations must be sterile, pyrogen-free, and physiologically compatible to avoid precipitation in the bloodstream, hemolysis, and vascular irritation.[19][24][25] This route typically requires the compound to be in a true solution.
Recommended Starting Vehicles:
| Vehicle Composition | Type | Rationale & Considerations |
| 5% Dextrose in Water (D5W) | Aqueous Solution | Isotonic. Suitable if the compound has sufficient aqueous solubility. |
| 10-20% Captisol® in Saline | Solubilized Solution | Often used for IV delivery of poorly soluble drugs. Check for tolerability in the specific animal model.[23] |
| 10% Solutol® HS 15 in Saline | Micellar Solution | A non-ionic solubilizer that forms micelles. Must be used with caution and at low concentrations. |
Protocol 4: Preparation of a 2 mg/mL IV Solution
-
Objective: To prepare a sterile, isotonic solution for IV injection.
-
Materials: 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl, Sterile Water for Injection (WFI), Captisol®, 0.9% NaCl (Sterile Saline).
-
Method:
-
Prepare a 20% (w/v) Captisol solution in WFI in a sterile container.
-
Weigh the required amount of the compound and add it to the Captisol solution.
-
Gently warm (if stability permits) and sonicate until the compound is fully dissolved.
-
Once dissolved, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.[26]
-
QC Check: Visually inspect the final solution for any particulates against a black and white background. The pH should be within a tolerable range (typically 4-9 for IV).
-
Intraperitoneal (IP) Administration
IP injection is a common route in rodent studies, allowing for systemic exposure that bypasses the first-pass metabolism encountered with oral dosing.[27][28] While sterility is paramount, IP formulations can be solutions or uniform suspensions.[29][30] The vehicle must be non-irritating to the peritoneal cavity.
Recommended Starting Vehicles:
| Vehicle Composition | Type | Rationale & Considerations |
| 0.9% NaCl (Sterile Saline) | Aqueous Solution | The preferred vehicle if the compound is soluble. Isotonic and well-tolerated. |
| 5% DMSO, 5% Kolliphor® EL (Cremophor EL), 90% Saline | Co-Solvent/Surfactant Emulsion | A common vehicle for water-insoluble compounds. Kolliphor EL can be associated with hypersensitivity reactions and should be used with appropriate controls. |
| 20% Captisol® in Water | Solubilized Solution | Well-tolerated for IP administration and can significantly increase solubility. |
Protocol 5: Preparation of a 5 mg/mL IP Solution
-
Objective: To prepare a sterile, well-tolerated solution for IP injection.
-
Materials: 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl, Dimethyl sulfoxide (DMSO, sterile-filtered grade), 0.9% NaCl (Sterile Saline).
-
Method:
-
Weigh the required amount of the compound into a sterile vial.
-
Add a minimal volume of DMSO to dissolve the compound completely (e.g., 5% of the final volume).
-
In a separate sterile container, measure the remaining volume of sterile saline.
-
While vortexing the saline, slowly add the drug-DMSO concentrate. This rapid dilution into the aqueous phase prevents precipitation.
-
QC Check: The final solution should be clear and free of precipitation. If the solution becomes cloudy, the formulation is not viable at that concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%).
-
Conclusion and Best Practices
The development of a robust and reliable formulation is a cornerstone of successful in vivo research. For 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a systematic approach starting with fundamental physicochemical characterization is essential. The protocols provided herein offer a starting point for developing solution and suspension formulations for oral, intravenous, and intraperitoneal routes.
Key Best Practices:
-
Start Simple: Always evaluate the simplest vehicles (saline, buffered solutions) first before moving to more complex co-solvent or surfactant systems.[6]
-
Validate Homogeneity: For suspensions, ensure consistent stirring before drawing each dose to prevent settling and ensure dose accuracy.
-
Tolerability Studies: Before initiating a large efficacy or toxicology study, run a small tolerability study with the chosen vehicle alone and the final formulation to check for any adverse effects.[23]
-
Aseptic Technique: For all parenteral routes, strict aseptic technique or terminal sterilization (e.g., filtration) is mandatory to protect animal welfare and ensure data integrity.[21][26]
-
Documentation: Meticulously document all formulation components, lot numbers, preparation steps, and stability data for reproducibility.
By adhering to these principles, researchers can develop high-quality formulations that enable the accurate assessment of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in preclinical models.
References
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Gautam, A., & Singh, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(9), 2587-2603. Available from: [Link]
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PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Masilule, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263. Available from: [Link]
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Manning, M. C., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available from: [Link]
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Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(15), 12345. Available from: [Link]
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Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmacological and Toxicological Methods, 97, 33-40. Available from: [Link]
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Ramanathan, L., et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Drug Metabolism Reviews, 53(2), 246-267. Available from: [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved January 26, 2026, from [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Retrieved January 26, 2026, from [Link]
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Gad, S. C. (2008). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. In Pharmaceutical Manufacturing Handbook (pp. 1097-1115). John Wiley & Sons, Inc. Available from: [Link]
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U.S. Food and Drug Administration. (2024). CVM GFI #106 Sterility and Pyrogen Requirements of Injectable Drug Products. Retrieved January 26, 2026, from [Link]
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Cojean, S., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4289. Available from: [Link]
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Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved January 26, 2026, from [Link]
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Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14817–14875. Available from: [Link]
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ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 26, 2026, from [Link]
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UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved January 26, 2026, from [Link]
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Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-71. Available from: [Link]
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da Silva, F. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(45), 30048–30073. Available from: [Link]
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Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. Retrieved January 26, 2026, from [Link]
- Goud, N. R., et al. (2011). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 100(2), 692-706.
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ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved January 26, 2026, from [Link]
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University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. Retrieved January 26, 2026, from [Link]
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Gampa, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205. Available from: [Link]
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Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 421-440. Available from: [Link]
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Wikipedia. (n.d.). Intraperitoneal injection. Retrieved January 26, 2026, from [Link]
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Rodent MDA. (2023, January 13). How to perform and train MDA in mice [Video]. YouTube. [Link]
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Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved January 26, 2026, from [Link]
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Ibrić, S., & Đurić, Z. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Current Pharmaceutical Analysis, 14(1), 2-13. Available from: [Link]
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Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Wallace, O. B., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(1), 38–43. Available from: [Link]
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MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved January 26, 2026, from [Link]
- Washington, C. (2002). Emerging Excipients in Parenteral Medications. PDA Journal of Pharmaceutical Science and Technology, 56(2), 72-77.
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University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2014). Alternative Method of Oral Dosing for Rats. Retrieved January 26, 2026, from [Link]
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Pharmaffiliates. (2023). Analytical Method Development & Validation for Formulation Projects. Retrieved January 26, 2026, from [Link]
- Sharma, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986.
- Kumar, L., & Singh, S. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Development and Technology, 18(5), 1017-1033.
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Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved January 26, 2026, from [Link]
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Troubleshooting & Optimization
Overcoming solubility issues with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support resource for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a primary focus on overcoming solubility issues encountered during experimental work. As Senior Application Scientists, we have curated this information to provide both practical, step-by-step protocols and the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often find that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, like many hydrochloride salts of heterocyclic compounds, can present dissolution challenges. The key to successfully solubilizing this compound is a systematic approach that considers the interplay of solvent polarity, pH, and temperature.
Initial Assessment: Why is My Compound Not Dissolving?
Before attempting advanced solubilization techniques, it's crucial to understand the potential reasons for poor solubility. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[3] However, factors such as the common ion effect, where excess chloride ions can suppress dissolution, and the inherent physicochemical properties of the molecule can still lead to difficulties.[3]
The imidazopyridine core is a heterocyclic structure, and its solubility is influenced by the bromo and methyl substitutions.[4][5] The protonated nitrogen in the pyridine ring of the hydrochloride salt is key to its aqueous solubility.[6][7]
Systematic Solubilization Workflow
The following workflow provides a structured approach to achieving complete dissolution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Caption: A systematic workflow for troubleshooting the solubility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Experimental Protocols
Protocol 1: Aqueous Solubilization
Given that 6-Bromo-7-methylimidazo[1,2-a]pyridine is a hydrochloride salt, aqueous acidic buffers are the primary choice for solubilization. The low pH helps to keep the molecule in its protonated, more soluble form.[8][9]
Step-by-Step Methodology:
-
Prepare a range of acidic buffers: Start with buffers such as 10 mM citrate buffer (pH 3-5) or 10 mM HCl (pH 2).
-
Initial Dissolution Test: Add a small, known amount of the compound to a specific volume of buffer to achieve your target concentration.
-
Agitation: Vortex the solution for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particulate matter.
-
Gentle Heating: If not fully dissolved, warm the solution to 37-50°C with continued stirring. Be cautious, as excessive heat can degrade the compound.
-
Sonication: If solids persist, place the vial in a sonication bath for 5-10 minute intervals.
Protocol 2: Organic Solvent and Co-Solvent Systems
If aqueous solubility is limited for your desired concentration, or if your experimental system requires an organic solvent, a systematic screening is recommended.
Step-by-Step Methodology:
-
Solvent Screening: Test solubility in a range of common laboratory solvents. Based on the properties of similar heterocyclic compounds, promising candidates include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol[10]
-
-
Co-solvent Approach: If the compound dissolves in an organic solvent like DMSO but you need an aqueous final solution, a co-solvent strategy is effective.
-
Dissolve the compound in a minimal amount of the organic solvent (e.g., DMSO).
-
Slowly add the aqueous buffer to the organic stock solution with vigorous stirring.
-
Crucial Step: Do not add the organic stock directly to the bulk aqueous solution, as this can cause immediate precipitation.
-
| Solvent System | Expected Solubility | Application Notes |
| Aqueous Buffers (pH < 5) | Moderate to High | Ideal for many biological assays. The protonated form of the molecule is favored, enhancing solubility.[8][9] |
| Water (Neutral pH) | Low to Moderate | May be less effective due to potential deprotonation. |
| DMSO, DMF | High | Good for creating high-concentration stock solutions.[11] |
| Ethanol, Methanol | Moderate | Can be used for stock solutions and in some cell-based assays.[10] |
| Acetonitrile | Low | Generally not a primary solvent for this class of compounds. |
| Acetone, Ethyl Acetate | Very Low | Can be used for washing the solid to remove less polar impurities.[10] |
Frequently Asked Questions (FAQs)
Q1: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common issue when a compound is significantly less soluble in the final aqueous system than in the initial organic solvent.
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.
-
Change the aqueous buffer: Sometimes, components of a buffer (e.g., high salt concentrations) can decrease the solubility of a compound. Try a simpler buffer system.
-
pH adjustment: Ensure the pH of your final aqueous solution is low enough to keep the compound protonated and soluble.[7][12]
Q2: Can I heat the compound to get it into solution?
Gentle heating (e.g., to 37-50°C) can be an effective way to increase the rate of dissolution. However, it is critical to first establish the thermal stability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in your chosen solvent. Prolonged or excessive heating can lead to degradation. A preliminary stability test using a small amount of material is recommended if you plan to use heat regularly.
Q3: Does the "common ion effect" significantly impact the solubility of this compound?
The common ion effect can reduce the solubility of hydrochloride salts in solutions that already contain a high concentration of chloride ions.[3] If you are using a buffer with a high concentration of HCl or NaCl, you might observe lower solubility than in a buffer with a different counter-ion, such as a citrate or phosphate buffer. If you suspect this is an issue, try switching to a chloride-free acidic buffer.
Q4: How does the pH of my solution affect the solubility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride?
The solubility of this compound is highly pH-dependent. The imidazopyridine scaffold contains a basic nitrogen atom that is protonated in the hydrochloride salt.[6]
Caption: The relationship between pH and the solubility of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
In acidic conditions (low pH), the equilibrium shifts towards the protonated, charged form of the molecule, which is more readily solvated by polar solvents like water, thus increasing solubility.[8][9] In neutral or basic conditions (higher pH), the compound may deprotonate to its free base form, which is less polar and generally less soluble in aqueous media.
Q5: What is the expected appearance of a properly dissolved solution?
A properly dissolved solution should be clear and free of any visible particulates. If you observe any haziness, cloudiness, or solid particles, the compound is not fully dissolved.
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum Post]. Available at: [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online Forum Post]. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-9. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22032341, 6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem. Available at: [Link]
- Google Patents. (1988). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
-
Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 72(7), 844-845. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5). Available at: [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available at: [Link]
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
-
Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Online Forum Post]. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
ACS Omega. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available at: [Link]
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Technical Support Center: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in solution. The information herein is curated to address common experimental challenges and to provide a framework for ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride?
A1: As a hydrochloride salt, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is expected to have good solubility in polar protic solvents. For initial stock solutions, the following are recommended:
-
Water: The hydrochloride salt form generally confers aqueous solubility.
-
Phosphate-Buffered Saline (PBS): For biological assays, PBS at a physiologically relevant pH is a suitable choice.
-
Methanol or Ethanol: These polar protic solvents are also good options for creating stock solutions.
-
Dimethyl Sulfoxide (DMSO): While DMSO is a common solvent for many organic molecules, it is important to note that residual water in DMSO can affect the stability of some compounds over long-term storage.
It is always best practice to perform a small-scale solubility test to determine the optimal solvent for your specific concentration needs.
Q2: What is the expected pH of an aqueous solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride?
A2: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is the salt of a weak base (the imidazo[1,2-a]pyridine core) and a strong acid (hydrochloric acid). Therefore, an aqueous solution of this compound will be acidic. The exact pH will depend on the concentration, but it is reasonable to expect a pH in the range of 3-5.
Q3: How does pH impact the stability of the imidazo[1,2-a]pyridine core?
A3: The imidazo[1,2-a]pyridine ring system is generally stable, but like many heterocyclic compounds, it can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures. The imidazole portion of the molecule is a known good buffer between pH 6.2 and 7.8[1]. While this specific derivative may have a different pKa, it suggests that maintaining a near-neutral pH is likely to be optimal for stability. Extreme pH values could potentially lead to hydrolysis or other degradative pathways.
Q4: What are the potential effects of temperature and light on the stability of solutions?
A4: As a general precaution for organic molecules, especially those with heterocyclic rings, exposure to high temperatures and UV light should be minimized.
-
Temperature: For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting stock solutions is a good practice.
-
Light: Imidazo[1,2-a]pyridine derivatives can be light-sensitive. It is recommended to store solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q5: Are there any known incompatibilities with common reagents?
A5: While there is no specific data for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, be cautious when using strong oxidizing or reducing agents, as they could potentially react with the imidazo[1,2-a]pyridine ring system.
Troubleshooting Guide for Stability-Related Issues
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Compound degradation in the assay medium. | Perform a short-term stability study in your specific assay buffer and under your experimental conditions (e.g., temperature, CO2 incubation). |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | Consider potential degradation pathways such as hydrolysis or oxidation. Analyze the mass of the new peaks to hypothesize their structures. Adjust solution pH, temperature, or protect from light. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent or buffer. | Re-evaluate the solvent system. Consider adjusting the pH to improve solubility. For aqueous buffers, adding a small percentage of a co-solvent like DMSO or ethanol may help. |
Recommended Experimental Protocols for Stability Assessment
Protocol 1: Preliminary Solubility and Short-Term Stability Assessment
This protocol is designed to help you quickly assess the solubility and stability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in your chosen experimental buffer.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
Analytical balance
-
Vortex mixer
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into your experimental buffer to your final working concentration.
-
Immediately after preparation (T=0), inject an aliquot onto your HPLC or LC-MS system and record the peak area of the parent compound.
-
Incubate the solution under your experimental conditions (e.g., 37 °C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), inject another aliquot and record the peak area.
-
Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >10% may indicate instability under your experimental conditions.
Visual Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in an experimental solution.
Summary of Recommended Storage Conditions
| Solution Type | Solvent/Buffer | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Stock Solution | DMSO, Ethanol, Methanol | 2-8 °C, protected from light | -20 °C or -80 °C, protected from light |
| Aqueous Stock | Water, PBS | 2-8 °C, protected from light | -20 °C or -80 °C (aliquoted), protected from light |
| Working Solution | Experimental Buffer | Use immediately; if necessary, store at 2-8 °C for up to 24 hours. | Not recommended |
Advanced Stability Profiling: Forced Degradation Studies
For in-depth analysis, particularly in a drug development context, forced degradation studies can be employed to understand the degradation pathways of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Conditions for Forced Degradation:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: High temperature (e.g., 80 °C) in solid state and in solution
-
Photolytic: Exposure to UV light
Analysis by LC-MS/MS can then be used to identify the major degradation products, providing valuable insights into the compound's intrinsic stability.
References
Sources
Technical Support Center: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support guide for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the successful and efficient production of this key intermediate. Our focus is on explaining the "why" behind experimental choices, offering a self-validating approach to the protocols described.
Troubleshooting Guide: Common Side Reactions and Issues
This section delves into specific problems that may arise during the synthesis, offering explanations of their chemical origins and actionable solutions.
Issue 1: The reaction mixture turns dark brown or black, leading to a discolored final product.
Question: My reaction mixture becomes intensely colored shortly after adding the chloroacetaldehyde, and the resulting crude product is a dark, tar-like substance that is difficult to purify. What is causing this, and how can I prevent it?
Answer:
The dark coloration is a common issue in imidazo[1,2-a]pyridine synthesis and is primarily attributed to the self-condensation and polymerization of chloroacetaldehyde under basic or heated conditions.[1][2][3] Chloroacetaldehyde is a highly reactive bifunctional molecule that can undergo aldol-type condensations and form polymeric materials, which are often highly colored and challenging to remove.[1][3]
Causality and Mechanism:
-
Aldol Condensation: In the presence of a base, the α-proton of one chloroacetaldehyde molecule can be abstracted, forming an enolate. This enolate can then attack the carbonyl group of another chloroacetaldehyde molecule, initiating a cascade of condensation reactions that lead to complex, high-molecular-weight, conjugated systems responsible for the dark color.
-
Reaction Temperature: Elevated temperatures accelerate these side reactions. The classic Tschitschibabin reaction, which often employs high temperatures, is particularly prone to producing colored impurities.[4][5] Milder reaction conditions are crucial for minimizing these side products.
Solutions and Preventative Measures:
-
Control the Rate of Addition: Add the chloroacetaldehyde solution dropwise to the reaction mixture containing 2-amino-5-bromo-4-methylpyridine. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction with the aminopyridine over self-condensation.
-
Maintain Optimal Temperature: Keep the reaction temperature between 25-50°C. Exceeding this range can significantly increase the rate of polymerization.
-
Use a Mild Base: Employ a mild base such as sodium bicarbonate (NaHCO₃). Stronger bases can more readily promote the enolization of chloroacetaldehyde, leading to increased side reactions. The base is essential for neutralizing the HCl formed during the cyclization step, which drives the reaction to completion.[4][5][6]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may also contribute to color formation.
Issue 2: Low yield of the desired 6-Bromo-7-methylimidazo[1,2-a]pyridine product.
Question: I am consistently obtaining a low yield of my target compound, even when the starting materials appear to be fully consumed. What are the potential reasons for this, and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reaction, competing side reactions, and product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: While the reaction is generally complete within 2-24 hours, monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time for your specific setup.
-
Improper pH: The presence of a base is critical to neutralize the generated acid and drive the equilibrium towards the product.[4][5] Ensure that an adequate amount of a suitable base, like sodium bicarbonate, is used.
-
-
Side Reactions:
-
Polymerization of Chloroacetaldehyde: As discussed in Issue 1, this is a major competing pathway that consumes one of the key reactants.
-
Formation of Dimeric Byproducts: Under certain conditions, dimerization of the aminopyridine starting material or the imidazopyridine product can occur, although this is less common under the recommended milder conditions.
-
-
Product Loss During Workup:
-
Aqueous Solubility: The hydrochloride salt of the product is water-soluble. During the workup, after basification to obtain the free base for extraction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. If an emulsion forms, it can sometimes be broken by adding brine or by filtering the mixture through a pad of celite.
-
Troubleshooting Workflow for Low Yield:
Sources
- 1. chemcess.com [chemcess.com]
- 2. DE1130425B - Process for the production of monomeric chloro-acetaldehyde - Google Patents [patents.google.com]
- 3. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this privileged heterocyclic scaffold, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Optimization
Question 1: My reaction yield for the synthesis of an imidazo[1,2-a]pyridine derivative is consistently low. What are the most common factors I should investigate?
Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Systematically troubleshooting these variables is key to optimizing your reaction.
-
Substrate Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Many syntheses of imidazo[1,2-a]pyridines benefit from elevated temperatures.[1][2][3] For instance, some solvent-free reactions proceed efficiently at 60°C.[1][3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][4][5]
-
Catalyst Choice and Loading: The choice of catalyst, whether it's an acid, a metal, or even a green catalyst like molecular iodine, can dramatically impact the reaction outcome.[6][7][8] Ensure you are using the appropriate catalyst for your specific reaction and optimize its loading.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to the atmosphere. An inert atmosphere (e.g., nitrogen or argon) might be necessary to prevent oxidation of the catalyst or starting materials.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a heterocyclic amine, an aldehyde, and an isocyanide.[4][6][9]
Question 2: I am having trouble with my Groebke-Blackburn-Bienaymé (GBB) reaction. What are some common issues and how can I resolve them?
While the GBB reaction is robust, several factors can influence its success.
-
Catalyst Choice: A variety of catalysts can be employed, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., HClO₄, NH₄Cl, AcOH).[4][6][9][10] The optimal catalyst can be substrate-dependent. For sensitive substrates, such as those in DNA-encoded libraries, milder acids like acetic acid may be preferable.[10]
-
Solvent Selection: The choice of solvent is crucial. Methanol is a common solvent, but others like DMF may be used, especially for less soluble starting materials.[9] In some cases, solvent-free conditions can be highly effective.[11]
-
Substrate Scope Limitations: Be aware of the limitations of your substrates. For instance, using acyclic amidines with aliphatic groups may not be successful, whereas those with resonance-stabilizing aromatic rings are more likely to react.[9] Similarly, 2-aminopyridines with electron-withdrawing groups may exhibit reduced nucleophilicity and hinder the reaction.[10]
Table 1: Recommended Starting Conditions for GBB Reaction Optimization
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | NH₄Cl (20 mol%) | A mild and effective green catalyst. | [4] |
| Solvent | Ethanol or Methanol | Good solubility for many substrates. | [4][9] |
| Temperature | 60°C or Microwave (150W) | Balances reaction rate and stability. Microwave can significantly reduce reaction time. | [4] |
| Reaction Time | 30 min (Microwave) to 8h (Conventional) | Monitor by TLC to determine completion. | [4] |
Section 3: Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique for accelerating the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times.[1][3][4][5]
Question 3: I am using microwave synthesis, but my yields are still not optimal. How can I further optimize the reaction?
Even with microwave assistance, optimization is often necessary.
-
Solvent Choice in Microwave Chemistry: The choice of solvent is critical due to its interaction with microwaves. Polar solvents like ethanol, methanol, and water are commonly used.[4][6] Green solvents like water-isopropanol mixtures have also been shown to be effective.[12]
-
Power and Temperature Control: Carefully control the microwave power and temperature. While higher temperatures can accelerate reactions, they can also lead to decomposition. A typical starting point is 150W at 60°C.[4]
-
Sealed vs. Open Vessel: Reactions are often performed in sealed vessels to allow for temperatures above the solvent's boiling point.[4] Ensure your vessel is properly sealed to maintain pressure and temperature.
Experimental Protocol: Microwave-Assisted Synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative via GBB Reaction
-
To a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv.), the corresponding aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and NH₄Cl (20 mol%).[4]
-
Add ethanol (to a concentration of 1M).[4]
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60°C with 150W of power for 30 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Section 4: Purification and Characterization
Question 4: I am struggling with the purification of my imidazo[1,2-a]pyridine derivative. What are some common strategies?
Purification can be challenging due to the polar nature of the imidazo[1,2-a]pyridine core and potential side products.
-
Column Chromatography: This is the most common purification method. Silica gel is typically used as the stationary phase.[4] A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from less polar impurities.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique to obtain highly pure material.
-
Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the product, which then moves to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.
Question 5: What are the key analytical techniques for characterizing my synthesized imidazo[1,2-a]pyridine derivatives?
Thorough characterization is essential to confirm the structure and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[4][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups in the molecule.[13][14]
Diagram: General Structure and Key Spectroscopic Handles of Imidazo[1,2-a]pyridines
Caption: Key analytical features for the characterization of the imidazo[1,2-a]pyridine scaffold. (Note: A generic image placeholder is used; in a real scenario, a chemical structure would be depicted).
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
-
Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. National Institutes of Health. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
-
The Groebke–Blackburn–Bienaymé reaction is my fav of the many isocyanide-based formal [4+1] cycloadditions (mechanism may vary by conditions). Reddit. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
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- 11. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating the Degradation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Disclaimer: The degradation pathways for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride are not extensively documented in publicly available literature. This guide provides a comprehensive framework based on industry best practices and regulatory guidelines for systematically identifying and characterizing the degradation pathways of a novel active pharmaceutical ingredient (API) such as this.
Introduction
Welcome to the technical support center for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals. It serves as a practical guide to proactively investigate the chemical stability of this molecule. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[1][2]
The core objective is to equip you with the methodologies and troubleshooting insights needed to:
-
Identify potential degradation products through systematic stress testing (forced degradation).
-
Establish and validate a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC).[3][4][5]
-
Elucidate the structures of unknown degradants to understand the degradation pathways.
-
Troubleshoot common experimental challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A forced degradation or stress testing study is a series of experiments designed to intentionally degrade the API under more severe conditions than it would experience during manufacturing or storage.[1][6] The primary goals are to understand the intrinsic stability of the molecule, identify likely degradation products, and prove that your analytical method can separate these degradants from the intact API.[1][7][8] This is a critical step in developing a "stability-indicating method."[5]
Q2: What are the typical stress conditions required by regulatory guidelines?
According to ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a variety of stress conditions.[1] These typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., 60-80°C).
-
Photostability: Exposing the drug substance to light with specified UV and visible light output (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
Q3: How much degradation should I aim for in these studies?
The generally accepted target is to achieve 5-20% degradation of the active ingredient.[1] This range is considered optimal because it is significant enough to produce and detect degradation products without being so excessive that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.[9]
Q4: My analytical method shows a new peak after a stress study. What is the next step?
The appearance of a new, well-resolved peak is the expected outcome. The next steps involve a systematic process of characterization and elucidation. This typically involves using a combination of Liquid Chromatography with Mass Spectrometry (LC-MS) to determine the mass of the degradant and its fragments.[10][11][12] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolating a sufficient quantity of the impurity.[10][13]
Q5: What is known about the stability of the imidazo[1,2-a]pyridine core itself?
The imidazo[1,2-a]pyridine scaffold is a common motif in medicinal chemistry.[14][15] While generally stable, the fused ring system has specific electronic properties. The imidazole ring can be susceptible to electrophilic attack, and certain positions on the pyridine ring can also be reactive. Functionalization, such as the bromo- and methyl- groups on your specific molecule, will significantly influence its reactivity and potential degradation sites. For instance, the C-3 position of the imidazo[1,2-a]pyridine core is known to be a site for nucleophilic attack in some reaction mechanisms.[16]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your investigation.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Rationale |
| No degradation observed under initial stress conditions. | 1. The compound is highly stable. 2. Stress conditions (concentration, temperature, time) are too mild. | Solution: Incrementally increase the severity of the stress conditions. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature. Rationale: The goal is to find conditions that produce the target 5-20% degradation to ensure the analytical method is truly challenged.[1] |
| Complete (100%) degradation of the API. | 1. Stress conditions are too harsh. | Solution: Reduce the stressor concentration, temperature, or exposure time. Rationale: Complete degradation prevents the accurate identification of primary degradants and does not provide a suitable sample for validating the analytical method's ability to quantify the API in the presence of impurities.[9] |
| Poor mass balance in HPLC results (sum of API + impurities is < 95%). | 1. A degradant is not being detected by the UV detector at the chosen wavelength. 2. A degradant is volatile. 3. A degradant is precipitating or adsorbing to the vial/column. | Solution: 1. Use a Photo Diode Array (PDA) detector to examine the entire UV spectrum and check for absorbance maxima of the new peaks. 2. Use a mass detector (LC-MS) which does not rely on a chromophore. 3. Check for precipitation in the sample vial and consider using different vial materials or solvents.[17] |
| A new peak co-elutes (is not separated from) the main API peak. | 1. The analytical method is not "stability-indicating." 2. The chromatographic conditions (mobile phase, column, gradient) are not optimized. | Solution: The method must be re-developed.[6] Systematically adjust parameters like mobile phase pH, organic solvent ratio, gradient slope, or try a different column chemistry (e.g., C18, Phenyl-Hexyl). Rationale: A stability-indicating method must be able to resolve all significant degradation products from the API to ensure accurate quantification.[7][8] Peak purity analysis using a PDA detector is essential to confirm the absence of co-eluting peaks.[7] |
| LC-MS data gives a mass, but the structure is not obvious. | 1. The fragmentation pattern is complex. 2. Isomeric degradants may have the same mass but different structures. | Solution: 1. Perform tandem MS (MS/MS or MSⁿ) to induce fragmentation and compare the fragment ions to the parent molecule's structure to deduce the site of modification.[10][13] 2. Propose chemically plausible degradation pathways (e.g., hydrolysis of a specific group, oxidation of a nitrogen) and see if the observed mass change is consistent. 3. Isolate the impurity using preparative HPLC and perform NMR for definitive structural elucidation.[10] |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the steps to generate samples for developing a stability-indicating method.
-
Preparation: Prepare a stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store a solid sample of the API in an oven at 80°C for 48 hours, then dissolve in the stock solution solvent.
-
Control Sample: Keep a sample of the stock solution protected from light at 4°C.
-
-
Sample Processing: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample to identify new peaks.
Workflow for Investigating an Unknown Degradant
The following diagram illustrates the logical flow for identifying an unknown impurity that appears during a stability study.
Caption: Workflow for the identification and structural elucidation of a degradation product.
References
- ICH. (2025).
- Alsante, K. M., et al. (2003).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics.
- Gomha, S. M., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Lhasa Limited. (2025).
- Li, M., et al. (2008). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Aris-Global. (2024). Pharma Stability: Troubleshooting & Pitfalls. Aris-Global.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Sharma, R., et al. (2020). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters.
- European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.
- International Journal of Research in Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- ResearchGate. (2008). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
- ResearchGate. (2021). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Patel, P. N., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.
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- 17. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Interpreting complex NMR spectra of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Technical Support Center: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support guide for the structural elucidation of 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this and structurally related heterocyclic systems. The inherent complexities of this molecule—arising from its fused bicyclic nature, substituent effects, and protonation state—often lead to spectra that are not immediately straightforward to assign.
This guide provides a series of frequently asked questions (FAQs) for rapid issue resolution, followed by in-depth troubleshooting workflows for unambiguous spectral assignment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the NMR analysis of 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Q1: Why do the aromatic proton signals in my ¹H NMR spectrum appear significantly downfield?
A: The downfield chemical shifts are a cumulative effect of two primary factors. First, the imidazo[1,2-a]pyridine core is an aromatic 10 π-electron system, which sustains a ring current that deshields protons on the periphery of the ring system.[1][2] Second, and more significantly, the molecule is a hydrochloride salt. Protonation of the N-4 nitrogen atom introduces a formal positive charge, which is delocalized across the bicyclic system. This delocalization reduces electron density on the ring carbon atoms, causing a pronounced downfield shift for all attached protons.[1][3] The pyridine protons, in particular, are expected to resonate between δ 6.7 and 9.0 ppm.[1]
Q2: How does hydrochloride salt formation specifically impact the NMR spectrum?
A: Protonation at N-4 is the most significant event. This creates an N-H bond, and the proton may be observable depending on the solvent and its exchange rate. In aprotic solvents like DMSO-d₆, this N-H proton might be visible as a broad singlet. In protic solvents like D₂O or Methanol-d₄, it will rapidly exchange and become invisible.[4][5] The positive charge also induces a deshielding effect, causing a downfield shift in the signals of all ring protons and carbons compared to the free base.[1][3] This effect is most pronounced for atoms closer to the protonated nitrogen.
Q3: What are the expected effects of the bromo and methyl substituents on the chemical shifts?
A: The substituents at C-6 and C-7 introduce predictable electronic and steric effects:
-
6-Bromo Group: As an electron-withdrawing group, bromine deshields adjacent protons and carbons. However, its primary influence in ¹H NMR is often through its anisotropic effect and its role in defining the substitution pattern. It replaces a proton, simplifying the spectrum in that region.
-
7-Methyl Group: This group is weakly electron-donating, which typically causes a slight upfield (shielding) shift for ortho- and para-positioned protons in simple aromatic systems.[1] In this fused system, its most valuable contribution is for structural assignment via 2D NMR, as its protons provide clear, long-range correlation peaks in an HMBC spectrum.
Q4: I am observing signal overlap in the aromatic region. What is the best course of action?
A: Signal overlap is common in complex aromatic systems. The first step is to ensure your sample is clean. If the complexity is inherent to the molecule, consider the following:
-
Change NMR Solvent: Switching from a common solvent like CDCl₃ to a magnetically anisotropic solvent like Benzene-d₆ or Pyridine-d₅ can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving overlaps.[5]
-
Increase Spectrometer Field Strength: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase spectral dispersion, spreading the signals further apart.[6]
-
Utilize 2D NMR: Two-dimensional NMR experiments, particularly COSY and HMBC, are essential for resolving and assigning overlapping signals by revealing through-bond correlations.[4][7]
Section 2: Troubleshooting Guide: A Step-by-Step Workflow for Complete Spectral Assignment
This section provides a logical workflow to tackle the complex assignment of the 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride spectrum, leveraging a combination of 1D and 2D NMR techniques.
Problem: Unambiguous assignment of all proton and carbon signals.
The primary challenge lies in correctly assigning the four aromatic protons (H-2, H-3, H-5, H-8) and the four quaternary carbons (C-6, C-7, C-8a, and the C-Br carbon).
Before delving into 2D experiments, a thorough analysis of 1D spectra is crucial.
-
¹H NMR Analysis:
-
Integration: Confirm the presence of four aromatic protons (each integrating to 1H) and one methyl group (integrating to 3H).
-
Multiplicity: Predict the splitting patterns. H-2 and H-3 will likely appear as doublets or singlets depending on the magnitude of their coupling. H-5 and H-8 are part of the pyridine ring and will likely appear as singlets or narrow doublets due to the substitution pattern eliminating typical ortho and meta couplings.
-
-
¹³C NMR Analysis:
-
Count the signals. Expect to see 8 distinct signals for the core ring system (unless there is accidental equivalence).
-
Use a DEPT-135 or APT experiment to differentiate between CH₃, CH, and quaternary (C) carbons. The CH₃ and CH signals will be positive, while CH₂ signals (not present in the aromatic region) would be negative. Quaternary carbons are absent in DEPT-135 spectra.
-
2D NMR is indispensable for establishing the molecular framework.[8] The combination of COSY, HSQC, and HMBC provides a self-validating system for assignment.
-
Workflow Diagram: 2D NMR Assignment Strategy
Caption: A workflow diagram illustrating the systematic use of 1D and 2D NMR experiments for structural elucidation.
2.1. Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7]
-
Expected Correlations: In this molecule, significant J-coupling is primarily expected between H-2 and H-3 in the imidazole ring, though it may be small. The protons on the pyridine ring (H-5 and H-8) are isolated by substituents and are not expected to show COSY cross-peaks to other aromatic protons. This experiment helps to group coupled protons into isolated spin systems.[9]
2.2. Heteronuclear Single Quantum Coherence (HSQC)
The HSQC spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[8][10]
-
Application: This is the most reliable way to assign the protonated carbons. By tracing from a proton signal on the F2 (¹H) axis to its cross-peak, you can read the chemical shift of its attached carbon on the F1 (¹³C) axis. This will definitively link H-2 to C-2, H-3 to C-3, H-5 to C-5, H-8 to C-8, and the methyl protons to the methyl carbon.
2.3. Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the key to completing the puzzle. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds, optimized for ~8 Hz).[7][11] This connects the previously identified fragments and assigns the non-protonated quaternary carbons.
-
Key HMBC Correlations for Assignment:
Caption: Key long-range HMBC correlations (dashed red lines) used for structural assignment of the imidazo[1,2-a]pyridine core.
-
Logic for Quaternary Carbon Assignment:
-
C-7 and C-6: The methyl protons (H₃-C7) are the most powerful diagnostic tool. They will show strong HMBC correlations to the carbon they are attached to (C-7), the adjacent quaternary carbon (C-6), and the adjacent methine carbon (C-8).
-
C-8a (Bridgehead Carbon): This crucial carbon connects the two rings. It will show correlations from H-2, H-3, H-5, and H-8, making it one of the most connected carbons in the HMBC spectrum. Identifying a carbon with these four correlations is a definitive assignment for C-8a.
-
Section 3: Experimental Protocols & Data
Protocol: Acquiring a High-Quality HMBC Spectrum
A well-optimized HMBC is critical. Poor parameter choices can lead to missing correlations or interfering artifacts.
-
Sample Preparation: Ensure a reasonably concentrated sample (5-15 mg in 0.6 mL of deuterated solvent) free of paramagnetic impurities.[12]
-
Tuning and Shimming: The probe must be properly tuned to both ¹H and ¹³C frequencies. Shim the sample to achieve a narrow and symmetrical solvent peak.
-
Calibrate Pulses: Accurately calibrate the 90° pulse widths for both ¹H and ¹³C.
-
Key Parameters:
-
cnst2 (Long-Range Coupling Constant): This is the most critical parameter. Set cnst2 to a value that reflects the average long-range J-coupling, typically between 7-10 Hz.[7] An initial value of 8 Hz is a robust starting point.
-
Acquisition Time (aq): Use a relatively long acquisition time (e.g., 0.25-0.4 seconds) to ensure good resolution in the direct (¹H) dimension.
-
Number of Increments (ni): Acquire a sufficient number of increments in the indirect (¹³C) dimension for adequate resolution. 256 to 512 increments are typical.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5 to 2.0 seconds to allow for full magnetization recovery.
-
Data Summary: Predicted Chemical Shifts
The following table provides predicted chemical shift ranges for 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in a common solvent like DMSO-d₆. Actual values may vary based on concentration and solvent.[5][6]
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key HMBC Correlations |
| H-2/C-2 | 8.2 – 8.6 | 115 – 120 | Imidazole proton. Correlates to C-3 and C-8a. |
| H-3/C-3 | 7.8 – 8.2 | 112 – 118 | Imidazole proton. Correlates to C-2 and C-8a. |
| H-5/C-5 | 8.8 – 9.2 | 125 – 130 | Most downfield due to proximity to N-4⁺ and ring fusion. Correlates to C-7, C-8a. |
| C-6 | — | 110 – 115 | Quaternary, attached to Br. Correlates to H-5, H-8, and CH₃. |
| CH₃/C-7 | 2.4 – 2.6 | 135 – 140 (C-7) 15 – 20 (CH₃) | Methyl protons are a key starting point. Correlates to C-6, C-7, C-8. |
| H-8/C-8 | 7.6 – 8.0 | 120 – 125 | Shielded relative to H-5. Correlates to C-6, C-7, C-8a. |
| C-8a | — | 140 – 145 | Bridgehead carbon. Correlates to H-2, H-3, H-5, H-8. |
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 26, 2026, from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 26, 2026, from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 26, 2026, from [Link]
-
Theoretical and experimental study of 15N NMR protonation shifts. (2015). PubMed. Retrieved January 26, 2026, from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2018). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved January 26, 2026, from [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
-
Figure 1 (A) Imidazo[1,2-a]pyridine-based drugs. (B) Chemical structure... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved January 26, 2026, from [Link]
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
I am struggling to get a nmr spectra of my complexes... (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 26, 2026, from [Link]
-
Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-a]Pyridine Derivatives as AMPK Activators... (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts... (2022). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex... (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chemical shifts. (n.d.). UCL. Retrieved January 26, 2026, from [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Troubleshooting Cell Viability Assays with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction
Welcome to the technical support guide for researchers utilizing 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in cell-based assays. As a Senior Application Scientist, I understand that unexpected results can be a significant roadblock in research and drug development. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cell viability experiments with this specific compound.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of this class have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit critical cell survival pathways such as AKT/mTOR.[1][3] Given this potent bioactivity, accurately measuring cell viability is paramount. However, the unique chemical properties of any small molecule can potentially interfere with assay reagents, leading to misleading data.
This center provides a structured approach to troubleshooting, moving from foundational compound properties to complex assay interferences. Here, you will find FAQs, step-by-step protocols for crucial control experiments, and logical workflows to diagnose and resolve your experimental issues, ensuring the integrity and reliability of your results.
Compound Profile: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Understanding the physicochemical properties of the compound is the first step in troubleshooting. These characteristics can influence its behavior in your experimental setup, from solubility in media to potential off-target interactions.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ (base) | [5] |
| Molecular Weight | 211.06 g/mol (base) | [5] |
| Form | Hydrochloride Salt | [6] |
| XLogP3 | 2.8 - 2.9 | [7], [8] |
| Known Bioactivity Class | Imidazopyridines exhibit broad activities, including anticancer, anti-inflammatory, and CNS modulation.[1][9][10] | N/A |
Note: The hydrochloride salt form generally confers improved aqueous solubility compared to the free base.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face. Each answer provides not just a solution, but the scientific reasoning behind it.
Category 1: Unexpected or Inconsistent Results
Q1: My results are highly variable between replicate wells. What's the cause?
A1: High variability is a classic sign of inconsistent experimental conditions. Several factors can be at play:
-
Inconsistent Cell Seeding: Even minor differences in the number of cells seeded per well can lead to significant variations in the final readout. Ensure your cell suspension is homogenous before and during plating.
-
Compound Precipitation: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, like many small molecules, may have limited solubility in aqueous culture media. If the compound precipitates, its effective concentration will differ between wells. Always visually inspect your plates under a microscope after adding the compound. See Protocol 1 for a solubility assessment.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating media components and your test compound. This can lead to artificially high cytotoxicity in edge wells. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.
-
Incomplete Reagent Mixing: For assays like CellTiter-Glo, incomplete cell lysis and reagent mixing can cause significant well-to-well variation.[11] Ensure you are following the manufacturer's instructions for plate shaking/agitation after adding the reagent.
Q2: The compound shows extreme cytotoxicity even at the lowest concentrations. Is this real?
A2: It could be, but it's critical to rule out artifacts first.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure your vehicle control (media + solvent) wells show high viability and that the final solvent concentration is consistent across all wells (typically ≤0.5%).
-
Compound Precipitation: At high stock concentrations, the compound might precipitate upon dilution into aqueous media. These precipitates can be directly toxic to cells or create an artificially high local concentration. Refer to Protocol 1 .
-
Assay Interference: The compound may be directly interacting with your assay reagents, giving a false signal of cell death. For example, it could be inhibiting the luciferase enzyme in an ATP-based assay or chemically reducing the MTT tetrazolium salt. This is a critical point that must be tested using cell-free controls. See Protocol 2 .
Q3: My MTT (colorimetric) and CellTiter-Glo (luminescent) assay results for this compound don't correlate. Why?
A3: This is a strong indicator of assay-specific interference. The two assays measure different proxies for cell viability:
-
MTT Assay: Measures mitochondrial reductase activity.
-
CellTiter-Glo® Assay: Measures intracellular ATP levels.[12][13]
A discrepancy strongly suggests that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is interfering with one of the assay chemistries. For example, as a heterocyclic compound, it might have redox properties that reduce the MTT reagent, mimicking cellular activity and masking true toxicity. Conversely, it could inhibit the luciferase enzyme in the CellTiter-Glo assay, leading to an artificially low signal (appearing as high toxicity). The definitive test is to run a cell-free interference assay (Protocol 2 ).
Category 2: Compound Handling and Preparation
Q4: What is the best way to prepare my stock solution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride?
A4: Proper stock solution preparation is fundamental.
-
Solvent Selection: Start with a high-purity solvent like DMSO. The hydrochloride salt form is designed for better solubility, but starting with an organic solvent is standard practice for creating a high-concentration stock.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell culture wells, reducing the risk of solvent toxicity.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Verification: Before use, always thaw the aliquot completely and vortex gently to ensure it is fully re-dissolved.
Q5: I noticed a slight color change in the media after adding my compound. Should I be concerned?
A5: Yes, this warrants investigation. A color change can indicate:
-
pH Shift: The compound, particularly if not fully neutralized, could alter the pH of your culture medium. This is especially relevant for non-buffered media. A pH shift can directly impact cell health and the performance of pH-sensitive assay reagents like phenol red.
-
Compound Instability: The compound might be degrading or reacting with components in your media over the incubation period.[14]
-
Interference with Phenol Red: The compound might be directly interacting with the phenol red pH indicator present in most culture media. This can be tested by adding the compound to media in a cell-free well and observing the color. If this is an issue, consider using a phenol red-free medium for your assay incubation step.
Troubleshooting Workflows
Use these diagrams to systematically diagnose issues with your cell viability assays.
Workflow 1: General Troubleshooting for Unexpected Viability Data
Caption: Systematic workflow for diagnosing unexpected cell viability results.
Workflow 2: Investigating Direct Assay Interference
Caption: Decision tree for diagnosing and resolving direct assay interference.
Detailed Experimental Protocols
Protocol 1: Compound Solubility Assessment in Cell Culture Media
Objective: To visually determine the maximum soluble concentration of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in your specific cell culture medium.
Methodology:
-
Prepare a serial dilution of your compound stock (e.g., in DMSO) to create a range of concentrations.
-
In a clear 96-well plate, add 100 µL of your complete cell culture medium (including serum) to each well.
-
Add the same volume of your diluted compound (or solvent for vehicle control) to the media as you would in your actual experiment (e.g., 1 µL). This should cover a range well above and below your expected IC50.
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate under your standard culture conditions (37°C, 5% CO₂) for at least 2-4 hours.
-
Visually inspect the wells against a dark background for any signs of cloudiness or precipitate.
-
For a more sensitive check, examine the wells under a light microscope at 10x or 20x magnification. Look for crystalline structures or amorphous precipitate.
-
The highest concentration that remains clear is your maximum working soluble concentration. Do not use concentrations at or above where precipitation is observed.
Protocol 2: Cell-Free Assay Interference Test
Objective: To determine if the compound directly interacts with the reagents of your viability assay (MTT or ATP-based) in the absence of cells.
Methodology:
-
Use a 96-well plate format identical to your cell-based experiment (e.g., white plates for luminescence, clear plates for absorbance).
-
Add your complete cell culture medium to a series of wells.
-
Add 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride to these wells across the same concentration range used in your cellular experiments. Include a "media + vehicle" control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
For MTT Assay: Add MTT reagent as per the manufacturer's protocol.[15] Incubate for 1-2 hours at 37°C. Add solubilization solution and read the absorbance.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent in the same volume-to-volume ratio as your experiment (typically 1:1).[16] Mix and incubate for 10 minutes at room temperature. Read the luminescence.
-
Analysis: Compare the signal from wells with the compound to the vehicle control wells. A significant increase or decrease in signal indicates direct assay interference.
Protocol 3: Best Practices for a Standard MTT Assay
Objective: To accurately measure cell viability via mitochondrial reductase activity, with appropriate controls.[17]
Methodology:
-
Seed cells in a 96-well clear plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Include vehicle-only controls and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each 100 µL well.[15]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media-MTT mixture without disturbing the cells or crystals.
-
Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
Protocol 4: Best Practices for a Standard CellTiter-Glo® Assay
Objective: To accurately measure cell viability via intracellular ATP levels, with appropriate controls.[12]
Methodology:
-
Seed cells in a 96-well opaque white plate (for luminescence) and allow them to adhere overnight.
-
Treat cells with a serial dilution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures consistent enzyme kinetics.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
References
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341. PubChem. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
-
Horrible variation between replicates with Cell Titer Glo?. ResearchGate. [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. ACS Publications. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]
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Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Solubility & Stability Screen. Hampton Research. [Link]
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Advancing 6-bromo-7-[ - pharmRxiv. pharmRxiv. [Link]
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6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960. PubChem. [Link]
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Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link][Link])
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Technical Support Center: Navigating Cell Culture Challenges with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for researchers utilizing 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in their cell culture experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you mitigate unexpected toxicity and ensure the integrity of your results. As specialists in drug development and cellular analysis, we understand that unexpected cytotoxicity can be a significant hurdle. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
I. Understanding the Compound: What to Expect
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride belongs to the imidazopyridine class of compounds, which are known for a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for various therapeutic applications.[1] While the specific toxicological profile of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not extensively documented in publicly available literature, related imidazopyridine compounds have been shown to induce cellular responses such as apoptosis and cell cycle arrest in a dose-dependent manner. Therefore, a degree of cytotoxicity is an expected outcome, and the key to a successful experiment is to find the optimal therapeutic or experimental window that minimizes off-target toxicity.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have when working with this compound.
Q1: My cells are dying at a much lower concentration than I expected. What could be the reason?
A1: Several factors could be at play:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It's crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Compound Solubility: As a hydrochloride salt, the compound's solubility can be influenced by the pH of your culture medium.[2][3] Poor solubility can lead to the formation of precipitates, which can cause mechanical stress to cells or result in an inaccurate final concentration.
-
Media Componenets: Components in the serum of your culture medium can sometimes interact with the compound, altering its bioavailability or toxicity.
Q2: I'm observing significant cell death shortly after adding the compound. How can I reduce this acute toxicity?
A2: Acute toxicity can often be managed by optimizing the treatment conditions:
-
Reduce Exposure Time: A shorter exposure to the compound may be sufficient to achieve the desired biological effect while minimizing cell death.[4][5]
-
Gradual Concentration Increase: Instead of a single high dose, consider a stepwise increase in concentration to allow the cells to adapt.
-
Serum-Free Media: For short-term experiments, consider using a serum-free medium to eliminate potential interactions between the compound and serum proteins.[6]
Q3: How can I be sure that the observed cell death is due to apoptosis and not necrosis?
A3: Distinguishing between apoptosis and necrosis is critical for understanding the compound's mechanism of action. We recommend performing specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[9][10][11][12][13]
Q4: Could the hydrochloride salt form of the compound be affecting the pH of my culture medium?
A4: While typically added at concentrations that are unlikely to significantly alter the bulk pH of the buffered medium, it is a good practice to check the pH of your final compound solution in the medium, especially at higher concentrations.[1][14][15][16][17] A significant pH shift can induce cellular stress and toxicity.
III. Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems encountered when using 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Guide 1: Unexpectedly High Cytotoxicity
If you are observing a higher-than-expected level of cell death, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps:
-
Verify Compound Concentration and Purity:
-
Action: Re-calculate the dilution series from your stock solution. If possible, verify the concentration and purity of the compound using analytical methods like HPLC.
-
Rationale: Errors in calculation or degradation of the compound can lead to inaccurate dosing.
-
-
Perform Dose-Response and Time-Course Experiment:
-
Action: Titrate the compound over a wide range of concentrations and measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Rationale: This will establish the IC50 value and the kinetics of the cytotoxic effect, allowing you to choose a concentration and duration that maximizes the desired effect while minimizing toxicity.[4][5]
-
-
Assess Compound Solubility:
-
Action: Visually inspect the culture medium for any signs of precipitation after adding the compound. You can also prepare the final dilution in a cell-free medium and check for turbidity.
-
Rationale: Poor solubility of hydrochloride salts can occur in neutral pH culture media, leading to the formation of micro-precipitates that can be toxic to cells.[2][3][18]
-
-
Evaluate Culture Conditions:
-
Action:
-
Check the pH of the medium after adding the compound.
-
Consider a short-term experiment in serum-free medium.
-
-
Rationale:
-
-
Characterize the Mechanism of Cell Death:
-
Action: Perform Annexin V/PI staining and a caspase activity assay.
-
Rationale: Understanding whether the compound induces apoptosis or necrosis can provide insights into its mechanism of action and help to refine the experimental design.
-
-
Consider Co-treatment with Antioxidants:
-
Action: If there is evidence of oxidative stress (see Guide 2), consider co-treating the cells with an antioxidant like N-acetylcysteine (NAC).
-
Rationale: Some compounds induce toxicity through the generation of reactive oxygen species (ROS). Antioxidants can help mitigate this effect.[22][23][24][25][26]
-
Guide 2: Investigating the Role of Oxidative Stress
Many cytotoxic compounds exert their effects through the induction of oxidative stress. This guide will help you determine if this is the case for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Caption: Workflow to investigate oxidative stress.
Detailed Steps:
-
Measure Intracellular ROS Levels:
-
Co-treatment with an Antioxidant:
-
Assess Cell Viability:
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on all treatment groups (control, compound alone, antioxidant alone, and co-treatment).
-
Rationale: A significant increase in cell viability in the co-treatment group compared to the compound-alone group suggests that oxidative stress is a major contributor to the observed toxicity.
-
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key assays mentioned in this guide.
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate with cultured cells
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[32]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[32]
-
Aspirate the medium containing MTT.[32]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[32]
-
Shake the plate for 10 minutes at room temperature.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Intracellular ROS Detection with DCFH-DA
This protocol measures intracellular reactive oxygen species.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Treated and control cells
-
PBS or HBSS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells to the desired confluency in a 96-well plate or appropriate culture vessel.
-
Treat cells with the compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in PBS or HBSS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[27]
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Add PBS or HBSS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[27]
V. Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Example of Dose-Response Data for Cell Viability
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 23.4 ± 3.7 |
| 100 | 5.1 ± 2.1 |
Table 2: Example Data for Apoptosis and ROS Assays
| Treatment | % Apoptotic Cells (Mean ± SD) | Relative ROS Levels (Fold Change ± SD) |
| Vehicle Control | 4.5 ± 1.2 | 1.0 ± 0.1 |
| Compound (25 µM) | 35.8 ± 3.5 | 3.2 ± 0.4 |
| Compound + NAC | 12.3 ± 2.1 | 1.3 ± 0.2 |
VI. Conclusion
Working with novel compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride requires a systematic and evidence-based approach to troubleshoot unexpected cell behavior. By carefully considering factors such as compound solubility, treatment duration, and the specific biology of your cell line, you can effectively mitigate off-target toxicity. The protocols and troubleshooting guides provided here are designed to be a robust starting point for your investigations. Remember to meticulously document your observations and systematically test one variable at a time to identify the root cause of any issues. This will not only solve immediate problems but also contribute to a deeper understanding of the compound's cellular effects.
VII. References
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What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? | ResearchGate. (2015, February 25). ResearchGate. [Link]
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Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. (2024, December 4). NIH. [Link]
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Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC - PubMed Central. [Link]
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Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. PubMed Central. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. (2016, January 23). [Link]
-
Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells. (2023, May 26). PMC. [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021, July 15). Ovid. [Link]
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The Impact of pH on Cell Culture Media. HuanKai Group. (2024, July 31). [Link]
-
What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. [Link]
-
Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. MDPI. [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (PDF) [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
(PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. (2024, November 16). [Link]
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Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
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Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. NIH. [Link]
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pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Cell culture troubleshooting?. ResearchGate. (2022, March 30). [Link]
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Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. (2025, May 1). [Link]
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Oxygen, Stress, and Antioxidants (Ron Mittler, PhD). (2022, March 8). YouTube. [Link]
-
The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg 2+ and Ca 2+. (2026, January 25). [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. (2024, November 26). [Link]
-
Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays | Toxicological Sciences | Oxford Academic. (n.d.). Oxford Academic. [Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues. (2021, May 14). Cell and Gene. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). NIH. [Link]
-
Effect of pH on the Activity and Stability of Clastogens in the in Vitro Chromosomal Aberration Test With Chinese Hamster Ovary K1 Cells. PubMed. [Link]
-
Exposure time versus cytotoxicity for anticancer agents. PMC - NIH. [Link]
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A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019, September 22). JoVE. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (n.d.). [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? | ResearchGate. (2023, January 13). ResearchGate. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]
-
Dosage of Coenzyme Q10 (CoQ10): How much should you take daily? | Vinmec. (2025, January 24). Vinmec. [Link]
-
Sodium chloride. Wikipedia. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and detailed protocols for overcoming bioavailability challenges with this compound.
Compound Profile: Understanding the Starting Point
Before designing experiments, it's crucial to understand the physicochemical properties of the molecule. 6-Bromo-7-methylimidazo[1,2-a]pyridine is an imidazopyridine derivative, a class of heterocycles widely used in medicinal chemistry[1][2]. The hydrochloride salt form suggests that the free base may have limited aqueous solubility, a common challenge for drug candidates.
Based on available data, the free base of the compound has properties that suggest it may fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4] This is a critical first assessment, as low solubility is often the rate-limiting step for oral absorption.[4]
| Property | Value (Free Base) | Value (HCl Salt) | Source | Implication for Bioavailability |
| Molecular Formula | C₈H₇BrN₂ | C₈H₈BrClN₂ | [5][6] | [7] |
| Molecular Weight | ~211.06 g/mol | ~247.53 g/mol | [6][8] | [7] |
| XLogP3 | ~2.8 | Not Applicable | [5][6] | Indicates moderate lipophilicity, suggesting that membrane permeability may not be the primary barrier. |
| Hydrogen Bond Donors | 0 | 1 | [6] | Favorable for passive diffusion across membranes. |
| Hydrogen Bond Acceptors | 1 | 1 | [6] | Favorable for passive diffusion across membranes. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this compound.
Q1: We are seeing very low and inconsistent plasma exposure in our rat PK studies. What is the most likely cause?
A: Low and variable oral bioavailability for a compound like this is most often rooted in its poor aqueous solubility, a hallmark of BCS Class II/IV compounds.[3][9] The oral absorption process is complex, but for these drugs, the rate at which the compound dissolves in the gastrointestinal (GI) fluid is typically slower than the rate at which it can permeate the gut wall.[10] This "dissolution-rate-limited" absorption is a major hurdle. Inconsistency can arise from physiological variables in the animals (e.g., fed vs. fasted state) that alter GI conditions and further impact the dissolution of a poorly soluble compound.[11]
Q2: Based on its structure, what is the likely Biopharmaceutics Classification System (BCS) class for this compound, and why is that important?
A: Given its moderate lipophilicity (XLogP ~2.8) and the fact that it is formulated as an HCl salt to improve solubility, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[3]
-
Why it matters: The BCS classification is a foundational guide for selecting the right bioavailability enhancement strategy.[3]
Q3: What are the primary formulation strategies we should consider to improve the bioavailability of this compound?
A: The choice of strategy depends on your resources, development timeline, and the specific physicochemical properties you determine experimentally. The main approaches for poorly soluble drugs can be broadly categorized:[13][14]
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.[15] This includes techniques like micronization and nanonization.[16]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, typically dispersed within a polymer matrix, to improve both the rate and extent of dissolution.[17][18]
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle, such as in a Self-Emulsifying Drug Delivery System (SEDDS), which can bypass the dissolution step and enhance absorption via lymphatic pathways.[13]
-
Prodrug Approach: Chemically modifying the molecule to create a more soluble or permeable version (the prodrug) that converts back to the active parent drug in vivo.[19][20]
Q4: Should we focus our initial efforts on improving solubility or permeability?
A: Your initial experiments should aim to definitively measure both aqueous solubility and membrane permeability to confirm the BCS class. A logical workflow is essential.
We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) as it is a high-throughput, cost-effective method for assessing passive permeability.[21][22]
Part 2: Troubleshooting Guides for Key Experiments
This section provides solutions to specific issues you may encounter during experimental work.
Guide 1: Inconsistent or Failed Dissolution Testing
Dissolution testing is fundamental to understanding how your formulation will perform. If you see high variability or unexpectedly low results, consult this guide.
| Observed Problem | Potential Root Cause | Recommended Action & Rationale |
| High %RSD (>20%) across vessels. | 1. Improper Degassing: Dissolved gases in the medium can form bubbles on the dosage form or paddles, altering hydrodynamics and surface area.[23] 2. Coning: Undissolved powder forms a cone at the bottom of the vessel, reducing the effective surface area for dissolution. | 1. Validate Degassing Procedure: Ensure your dissolution medium is properly degassed according to USP standards. This is a critical and often overlooked step.[23] 2. Optimize Agitation Speed: If coning occurs, a modest increase in paddle speed (e.g., from 50 to 75 RPM) may be warranted. Justify any deviation from standard methods. |
| Results are consistently lower than expected. | 1. Incorrect Medium/pH: The solubility of the HCl salt is likely pH-dependent. Using a buffer with a pH where the compound is less soluble will artificially depress results. 2. Filter Adsorption: The compound may be adsorbing to the syringe filter used for sampling, leading to an underestimation of the dissolved concentration.[24] | 1. Test pH-Solubility Profile: Ensure the dissolution medium pH is relevant and that you are operating under "sink conditions" (volume of medium is at least 3x that required to dissolve the entire dose). 2. Perform Filter Validation: Analyze a standard solution of known concentration before and after passing it through the filter. If recovery is <98%, choose a different filter material (e.g., PTFE vs. PVDF).[24] |
| Initial fast release, followed by a plateau, then a drop in concentration. | Recrystallization/Precipitation: This is common with amorphous formulations (ASDs). The formulation creates a supersaturated solution that is thermodynamically unstable, causing the drug to crash out of solution as the less soluble crystalline form. | Use Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC, PVP) into the formulation or the dissolution medium itself. These polymers work by sterically hindering the formation and growth of drug crystals. |
Guide 2: Ambiguous In-Vitro Permeability Assay Results
Permeability assays like PAMPA and Caco-2 are predictive tools for intestinal absorption. Interpreting their data requires care.[25]
| Observed Problem | Potential Root Cause | Recommended Action & Rationale |
| High permeability in PAMPA, but low permeability in Caco-2 assay. | Active Efflux: The compound may be a substrate for an efflux transporter (like P-glycoprotein) present in Caco-2 cells but absent in the artificial PAMPA membrane.[26] This is a critical finding, as efflux can be a major barrier to in vivo absorption. | Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux. |
| Low permeability in both PAMPA and Caco-2 assays. | 1. Poor Intrinsic Permeability: The molecule itself may be too polar or too large to efficiently cross the lipid membrane. 2. Low Solubility in Donor Well: The compound may be precipitating in the aqueous donor compartment, meaning the concentration available to permeate is much lower than assumed. | 1. Consider Prodrug Strategy: If intrinsic permeability is the issue, a prodrug approach that masks polar functional groups with lipophilic moieties can be effective.[27][28] 2. Check Donor Concentration: At the end of the assay, measure the compound concentration remaining in the donor well. If it has decreased significantly more than what has appeared in the receiver, precipitation is likely. Re-run the assay at a lower, more soluble concentration. |
| Caco-2 monolayer fails integrity test (low TEER or high Lucifer Yellow flux). | Compound Cytotoxicity: The compound may be toxic to the Caco-2 cells, disrupting the tight junctions that form the monolayer barrier. | Perform a Cell Viability Assay: Run a standard cytotoxicity assay (e.g., MTT) on the Caco-2 cells at the test concentrations. If the compound is toxic, the permeability results are invalid. You may need to test at lower, non-toxic concentrations. |
Guide 3: Troubleshooting Poor In-Vivo Pharmacokinetic (PK) Results
Animal studies are the ultimate test of a formulation. High variability or poor exposure can derail a project, so systematic troubleshooting is key.[10][29]
| Observed Problem | Potential Root Cause | Recommended Action & Rationale |
| High inter-animal variability in exposure (AUC, Cmax). | 1. Inhomogeneous Formulation: If using a suspension, the drug particles may not be uniformly suspended. Each animal could receive a different effective dose.[11] 2. Food Effects: The presence or absence of food can dramatically alter GI physiology (pH, transit time), significantly impacting the dissolution and absorption of a poorly soluble drug.[11] | 1. Validate Formulation Homogeneity: Before dosing, take samples from the top, middle, and bottom of your dosing vehicle preparation and confirm the concentration is consistent. Use appropriate suspending agents. 2. Standardize Fed/Fasted State: Ensure all animals are treated consistently (e.g., fasted overnight). Consider running separate fasted and fed studies to characterize the food effect, as this is important regulatory information. |
| Exposure is dose-proportional at low doses but plateaus at higher doses. | Solubility-Limited Absorption: At higher doses, the GI fluid in the animal becomes saturated with the drug. You can administer more drug, but no more can dissolve and be absorbed. This is a classic sign of a BCS Class II compound. | This confirms the need for a solubility-enhancing formulation. This result is actually a valuable piece of data. Proceed with one of the enhancement strategies detailed in the next section (e.g., ASD, nanoparticles). |
| Oral bioavailability is near zero, even with an enhanced formulation. | High First-Pass Metabolism: The drug may be absorbed from the gut but then rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[10] | Conduct an in vitro microsomal stability assay. Incubate the compound with liver microsomes to determine its metabolic stability. If the compound is rapidly metabolized, this suggests a metabolism issue, not an absorption one. A prodrug strategy might be employed to block the site of metabolism.[30] |
Part 3: Experimental Protocols for Bioavailability Enhancement
As a senior scientist, it is imperative to not only follow protocols but to understand the causality behind each step. The following are detailed, self-validating workflows for common enhancement strategies.
Protocol 1: Formulation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Principle: This protocol converts the crystalline, low-energy form of the drug into a high-energy, amorphous state stabilized by a polymer. This increases the apparent solubility and dissolution rate.[18] The choice of polymer is critical for preventing recrystallization.
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine HCl
-
Amorphous polymer (e.g., Apinovex™ polymer, PVP VA-64, HPMC-AS)[18]
-
Volatile organic solvent (e.g., methanol, acetone)
-
Spray dryer apparatus
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Polymer Selection: Begin by screening polymers. A good starting point for a weakly basic compound might be HPMC-AS or PVP VA-64.
-
Solution Preparation:
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
Dissolve both the drug and the chosen polymer in a common volatile solvent to achieve a final solid concentration of 2-5% w/v.
-
Scientist's Note: Complete dissolution is critical. Any undissolved crystalline material will act as a seed for recrystallization during and after the process.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Key parameters are inlet temperature, gas flow rate, and solution feed rate.
-
Inlet Temperature: Must be high enough to evaporate the solvent before the droplet hits the chamber wall, but low enough to avoid thermal degradation of the drug.
-
Atomization: The solution is atomized into fine droplets, massively increasing the surface area for evaporation.
-
Drying & Particle Formation: As the solvent rapidly evaporates, the drug and polymer solidify together, trapping the drug in an amorphous state within the polymer matrix.
-
-
Secondary Drying: Collect the resulting powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Self-Validating Characterization:
-
DSC Analysis: Scan the ASD powder. The absence of a sharp melting endotherm (seen in the pure crystalline drug) and the presence of a single glass transition temperature (Tg) confirms an amorphous, single-phase system.
-
PXRD Analysis: Analyze the ASD powder. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms the material is X-ray amorphous.
-
Dissolution Performance: Perform dissolution testing on the ASD. You should observe a significant increase in both the rate and extent of dissolution compared to the crystalline drug, often achieving a "spring and parachute" effect (rapid dissolution to a supersaturated state followed by a slow decline as the polymer inhibits precipitation).
-
Protocol 2: Nanonization via Wet Bead Milling
Principle: This protocol dramatically increases the surface area-to-volume ratio of the drug particles by reducing their size to the nanometer scale (<1000 nm).[31] According to the Noyes-Whitney equation, this directly increases the dissolution rate. Nanoparticle formulations are a proven method for enhancing the bioavailability of poorly soluble drugs.[32]
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine HCl (micronized, if possible)
-
Stabilizing agents (e.g., a polymer like HPMC, and/or a surfactant like SLS or Tween 80)[33]
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
High-energy planetary mill or similar bead mill
Methodology:
-
Formulation of Suspension:
-
Prepare an aqueous solution of your chosen stabilizers.
-
Disperse the drug into this solution to create a pre-suspension. A typical starting concentration is 5-10% w/v drug.
-
Scientist's Note: The stabilizers are crucial. They adsorb to the surface of the newly created nanoparticles, providing a steric and/or ionic barrier that prevents them from agglomerating back into larger particles.[33]
-
-
Milling Process:
-
Add the pre-suspension and the milling media to the milling chamber. The volume of beads should be approximately 50-70% of the chamber volume.
-
Mill at high energy for a set period (e.g., 2-8 hours). The high-energy collisions between the beads and the drug particles fracture the crystals.
-
Periodically take samples to monitor the particle size reduction.
-
-
Particle Size Analysis (QC):
-
Use a dynamic light scattering (DLS) or laser diffraction instrument to measure the particle size distribution (e.g., Z-average and Polydispersity Index).
-
The goal is typically a mean particle size of 100-400 nm with a low PDI (<0.3).
-
-
Separation & Final Formulation:
-
Separate the nanosuspension from the milling media via filtration or centrifugation.
-
The resulting nanosuspension can be used directly for preclinical studies or can be further processed (e.g., spray-dried) into a solid dosage form.
-
-
Self-Validating Characterization:
-
Particle Size Stability: Monitor the particle size of the nanosuspension over time at different storage conditions (e.g., 4°C, 25°C). A stable formulation will show no significant increase in particle size.
-
Dissolution Performance: In a dissolution test, the nanosuspension should show a dramatically faster dissolution rate compared to the unprocessed drug. The entire dose should dissolve almost instantaneously.
-
References
-
6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem. PubChem. [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem. PubChem. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed. PubMed. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PubMed Central. PubMed Central. [Link]
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC - NIH. PMC - NIH. [Link]
-
Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed. PubMed. [Link]
-
Developing nanoparticle formulations of poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Animal versus human oral drug bioavailability: Do they correlate? - PMC - NIH. PMC - NIH. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. MDPI. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. MDPI. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. PMC - NIH. [Link]
-
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd] - ResearchGate. ResearchGate. [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives - ResearchGate. ResearchGate. [Link]
-
Dissolution Failure Investigation - Agilent. Agilent. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - ResearchGate. ResearchGate. [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. MDPI. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. E3S Web of Conferences. [Link]
-
Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. Pharmaceutical Technology. [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect. Ingenta Connect. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. PMC - NIH. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Walsh Medical Media. [Link]
-
Dissolution Method Troubleshooting. Dissolution Technologies. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. MDPI. [Link]
-
caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. Slideshare. [Link]
-
Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. JOCPR. [Link]
-
Dissolution Failure Investigation: Troubleshooting Guide - Studylib. Studylib. [Link]
-
Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed. PubMed. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Hilaris Publisher. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. PMC - NIH. [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH. NIH. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. PubMed Central. [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Nanotechnology & Poorly Soluble Drugs | DDDT - Dove Medical Press. Dove Medical Press. [Link]
-
Exploring The Pharmacokinetics And Oral Bioavailability Of Rilpivirine In Rabbit Model. African Journal of Biomedical Research. [Link]
-
Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them - AAPS. AAPS. [Link]
-
A Comprehensive Review on Bioavailability Enhancement of Poorly Soluble BCS Class 2 Drugs - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
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- 4. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. dovepress.com [dovepress.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 19. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. studylib.net [studylib.net]
- 24. agilent.com [agilent.com]
- 25. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jocpr.com [jocpr.com]
- 32. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pharmtech.com [pharmtech.com]
Technical Support Center: A Guide to Scaling the Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine Hydrochloride
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Recognizing the challenges that can arise during scale-up, this document provides a detailed experimental protocol, mechanistic insights, and a comprehensive troubleshooting section in a practical question-and-answer format. Our goal is to empower you to navigate potential issues, optimize your process, and ensure a consistent, high-quality yield.
Reaction Overview and Mechanism
The synthesis of the imidazo[1,2-a]pyridine core is a classic and robust heterocyclic transformation, typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][2] In this specific synthesis, 2-amino-5-bromo-4-methylpyridine is reacted with chloroacetaldehyde. The reaction proceeds via a two-step sequence: an initial SN2 alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
The overall transformation is as follows:
Reaction Scheme: 2-amino-5-bromo-4-methylpyridine + Chloroacetaldehyde → 6-Bromo-7-methylimidazo[1,2-a]pyridine → 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl
The mechanistic pathway is crucial for understanding potential side reactions and for troubleshooting. The initial nucleophilic attack by the endocyclic pyridine nitrogen on the α-halocarbonyl is generally faster than the attack by the exocyclic amino group.[2]
Caption: Reaction mechanism for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Detailed Scale-Up Protocol (100g Scale)
This protocol is optimized for safety, efficiency, and yield at a 100-gram scale.
Reagent and Materials Table
| Reagent | CAS No. | Mol. Wt. | Amount | Moles | Equiv. |
| 2-amino-5-bromo-4-methylpyridine | 98198-58-0 | 187.04 | 100.0 g | 0.535 | 1.0 |
| Chloroacetaldehyde (50 wt% in H₂O) | 107-20-0 | 78.50 | 91.5 g | 0.588 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 90.0 g | 1.071 | 2.0 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 1000 mL | - | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 500 mL | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - | - |
| Hydrochloric Acid (in IPA, ~5-6 M) | 7647-01-0 | 36.46 | ~100 mL | ~0.55 | ~1.03 |
Step-by-Step Methodology
Part A: Synthesis of the Free Base
-
Reaction Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-5-bromo-4-methylpyridine (100.0 g) and ethanol (1000 mL).
-
Base Addition: Begin stirring the suspension and add sodium bicarbonate (90.0 g).
-
Reagent Addition: Heat the mixture to 60-65 °C. Once the temperature is stable, add the chloroacetaldehyde solution (91.5 g) dropwise over 60-90 minutes using an addition funnel.
-
Scientist's Note: Controlled addition is critical to manage the initial exotherm from the SN2 reaction. A 1.1 equivalent of the aldehyde ensures the complete consumption of the starting aminopyridine. The bicarbonate base neutralizes the HCl formed during both the initial alkylation and the subsequent cyclization, driving the reaction forward.[3]
-
-
Reaction & Monitoring: After the addition is complete, increase the temperature to reflux (~78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aminopyridine is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaHCO₃ and NaCl) and wash the filter cake with ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or thick oil.
-
Dissolve the crude material in ethyl acetate (800 mL) and wash with water (2 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-7-methylimidazo[1,2-a]pyridine free base.
-
Part B: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base in isopropanol (IPA, 500 mL) with gentle warming if necessary.
-
Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of HCl in IPA (~5-6 M, ~100 mL) dropwise with vigorous stirring. A precipitate should form immediately.
-
Scientist's Note: The pH of the solution should be checked and adjusted to ~1-2 to ensure complete protonation and precipitation of the hydrochloride salt.
-
-
Crystallization: After the addition is complete, stir the thick slurry at 0-5 °C for an additional 1-2 hours.
-
Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove residual IPA and any non-polar impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white to pale yellow crystalline solid.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Prepared by a Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Our goal is to help you minimize impurities and achieve a high-purity final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My final product is off-white, yellow, or brown, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
Possible Causes:
-
Residual Starting Materials or Reagents: Incomplete reaction or inadequate purification can leave colored starting materials or byproducts. For instance, many synthetic routes for imidazo[1,2-a]pyridines can result in colored impurities if not driven to completion.[1]
-
Formation of Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, starting materials or the product itself can polymerize, leading to dark, tar-like impurities.
-
Oxidation: The imidazo[1,2-a]pyridine core can be susceptible to oxidation, leading to the formation of colored N-oxides or other degradation products, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up. The synthesis of related 6-bromoimidazo[1,2-a]pyridine has been reported at temperatures between 25-50°C to minimize side reactions.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Purification of the Free Base:
-
Activated Carbon Treatment: Before hydrochloride salt formation, dissolve the crude free base in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and treat with activated carbon to adsorb colored impurities.
-
Column Chromatography: If discoloration persists, purify the free base using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is often effective for separating the desired product from more polar colored impurities.
-
-
Recrystallization of the Hydrochloride Salt:
-
A final recrystallization of the hydrochloride salt is a powerful technique for removing residual impurities.
-
| Solvent System | Notes |
| Ethanol/Diethyl Ether | A common and effective system. Dissolve the salt in minimal hot ethanol and add diethyl ether until turbidity is observed, then cool. |
| Methanol/Isopropyl Ether | Similar to the ethanol/ether system, offering good crystal formation. |
| Isopropanol | Can be used as a single solvent for recrystallization. |
Q2: My NMR spectrum shows unreacted starting materials. How can I improve the reaction conversion?
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Poor Quality of Reagents: The purity of the starting 2-amino-5-bromo-4-methylpyridine and the α-halocarbonyl reagent is critical.
-
Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized areas of low reagent concentration.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting starting material. Continue the reaction until no further consumption of the starting material is observed.
-
-
Optimize Reaction Parameters:
-
Reaction Time: Gradually increase the reaction time, monitoring the progress by TLC or HPLC.
-
Temperature: If increasing the reaction time is not effective, a modest increase in temperature may be necessary. However, be cautious of increased byproduct formation.
-
Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the more volatile or less stable reagent can help drive the reaction to completion.
-
-
Ensure Reagent Purity:
-
Verify the purity of your starting materials by NMR or other analytical techniques before starting the synthesis. Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Q3: I'm observing an unexpected peak in my mass spectrum, possibly corresponding to an N-oxide impurity. How can I prevent its formation and remove it?
Possible Cause:
-
The pyridine nitrogen of the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, which can occur if the reaction is exposed to oxidizing agents or atmospheric oxygen at elevated temperatures.
Prevention and Removal Workflow:
Caption: Troubleshooting workflow for N-oxide impurities.
Detailed Explanation:
-
Prevention: The most effective strategy is to prevent oxidation from occurring in the first place. This can be achieved by maintaining an inert atmosphere throughout the reaction and work-up, using degassed solvents, and avoiding unnecessarily high temperatures.
-
Removal: If N-oxide has already formed, it can often be removed by silica gel chromatography of the free base, as the N-oxide is typically more polar than the desired product. Fractional recrystallization of the hydrochloride salt may also be effective, as the solubility properties of the N-oxide salt may differ from the product salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-7-methylimidazo[1,2-a]pyridine, and what are the key considerations?
The most prevalent method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] For 6-Bromo-7-methylimidazo[1,2-a]pyridine, the likely starting materials are 2-amino-5-bromo-4-methylpyridine and a 2-haloacetaldehyde or a synthetic equivalent.
General Synthetic Pathway:
Caption: General synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl.
Key Considerations:
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or isopropanol are commonly used.
-
Base: The reaction can be run with or without a base. If a base is used, a non-nucleophilic organic base like triethylamine or an inorganic base like sodium bicarbonate is preferred to avoid side reactions with the α-halocarbonyl.
-
Work-up: A standard work-up involves neutralizing the reaction mixture, extracting the free base with an organic solvent, and then precipitating the hydrochloride salt by adding a solution of HCl in an alcohol or ether.
Q2: How can I set up an effective HPLC method for in-process monitoring and final purity analysis?
An HPLC method is essential for monitoring the reaction progress and determining the purity of the final product. A reverse-phase HPLC method is generally suitable for this class of compounds.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30°C |
Protocol for HPLC Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL onto the HPLC system.
Q3: What is the purpose of converting the final product to a hydrochloride salt, and how does it affect purity?
Purpose of Hydrochloride Salt Formation:
-
Improved Stability: Hydrochloride salts of amine-containing compounds are generally more crystalline and have better solid-state stability than the corresponding free bases.
-
Enhanced Solubility: The salt form often has improved aqueous solubility, which can be advantageous for certain applications, including biological testing.
-
Ease of Handling: Crystalline salts are typically easier to handle, weigh, and formulate than the free base, which may be an oil or a low-melting solid.
Effect on Purity:
The process of forming and recrystallizing the hydrochloride salt is a highly effective purification step. Many impurities that are soluble in the reaction solvent will remain in the mother liquor upon precipitation of the crystalline salt. This is particularly effective for removing less basic impurities that do not readily form salts.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents used in this synthesis require careful handling.
-
α-Halocarbonyls (e.g., 2-chloroacetaldehyde): These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-amino-5-bromo-4-methylpyridine: This compound is likely to be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
-
HCl Solutions: Concentrated HCl and solutions of HCl in organic solvents are corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Against Established PI3K/mTOR Pathway Modulators
In the intricate world of oncogenic signaling, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, a foundational framework upon which a multitude of potent kinase inhibitors have been built.[1] These compounds have garnered significant interest within the drug discovery community for their therapeutic potential across a spectrum of diseases, most notably in oncology. This guide delves into a comparative analysis of a specific member of this family, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, placing it in context with established kinase inhibitors targeting the critical PI3K/Akt/mTOR signaling cascade.
A Note on the Subject Compound: As of the latest literature review, specific biochemical data delineating the precise kinase targets and inhibitory potency of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is not publicly available. However, based on the well-documented activity of the broader imidazo[1,2-a]pyridine class against kinases in the PI3K/Akt/mTOR pathway, this guide will proceed with the scientifically-grounded hypothesis that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a putative inhibitor of a key kinase in this pathway. For the purpose of this illustrative and educational comparison, we will postulate its activity against PI3Kα. This allows for a robust comparison against well-characterized inhibitors, providing a framework for researchers to evaluate novel compounds from this chemical series.
The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling network that governs a host of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4][5] Its dysregulation is a frequent event in a wide array of human cancers, making it one of the most attractive targets for therapeutic intervention.[3][5] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, particularly in breast cancer.[6][7][8][9]
This guide will compare our subject compound with two clinically approved inhibitors that target different nodes of this pathway:
-
Alpelisib (Piqray®): A potent and selective inhibitor of the PI3Kα isoform.[1][6][7][10][11][12][13][14]
-
Everolimus (Afinitor®): An allosteric inhibitor of mTOR complex 1 (mTORC1).[15][16][17][18][19]
Comparative Analysis of Kinase Inhibitors
The performance of a kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity across the kinome. High selectivity can lead to a more targeted therapeutic effect and potentially a better safety profile.
| Compound | Primary Target(s) | Mechanism of Action | Biochemical Potency (IC50) | Selectivity Profile |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride | PI3Kα (Hypothetical) | ATP-competitive inhibition (Postulated) | Data not available | Data not available |
| Alpelisib | PI3Kα | α-selective PI3K inhibitor | ~4 nmol/L against PIK3CA hotspot mutations (H1047R and E545K) | Over 50-fold more potent against PI3Kα compared to other PI3K isoforms (β, γ, δ)[1] |
| Everolimus | mTORC1 | Binds to FKBP-12 to form a complex that inhibits mTORC1 | Effective inhibition of cell growth at concentrations under 100 nM in sensitive cell lines[20][21] | Specific for mTORC1; does not directly inhibit the mTOR kinase domain at therapeutic concentrations[15] |
Visualizing the Targeted Signaling Pathway
The following diagram illustrates the points of intervention for Alpelisib and Everolimus within the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols for Comparative Evaluation
To empirically determine the performance of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and compare it to Alpelisib and Everolimus, a series of standardized in vitro assays are necessary.
In Vitro Kinase Inhibition Assay (PI3Kα)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα.
Principle: The assay quantifies the production of PIP3 from PIP2 by PI3Kα. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the test compound. This can be measured using various detection methods, such as fluorescence polarization or luminescence-based assays.
Workflow Diagram:
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, Alpelisib, and a vehicle control (e.g., DMSO) in an appropriate assay buffer.
-
Enzyme Addition: Add purified recombinant human PI3Kα to the wells of a 384-well assay plate.
-
Compound Incubation: Transfer the serially diluted compounds to the assay plate and incubate for 15 minutes at room temperature to allow for the binding of the inhibitors to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate PIP2 and ATP.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay from Promega). This typically involves a step to deplete remaining ATP, followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Cell Line Selection: For this comparative study, a breast cancer cell line with a known PIK3CA mutation, such as MCF-7 or T-47D, would be an appropriate model system.
Workflow Diagram:
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a PIK3CA-mutant breast cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, Alpelisib, Everolimus, and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
While the precise molecular target of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride remains to be elucidated, its structural similarity to other known kinase inhibitors within the imidazo[1,2-a]pyridine class strongly suggests its potential as a modulator of oncogenic signaling pathways. This guide provides a robust framework for its evaluation, placing it in the context of the clinically relevant PI3K/Akt/mTOR pathway and comparing it to the established inhibitors Alpelisib and Everolimus.
The proposed experimental workflows offer a clear path for determining its biochemical potency and cellular efficacy. Should experimental data confirm that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a potent and selective inhibitor of a kinase such as PI3Kα, it would represent a valuable addition to the arsenal of research tools and a potential starting point for further drug development efforts. The true value of this and other novel chemical entities can only be unlocked through rigorous, comparative, and well-designed experimental investigation.
References
- Novartis Pharmaceuticals Corp. (2021).
- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual review of medicine, 67, 11–28.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews. Drug discovery, 13(2), 140–156.
- Piqray.
- Chalhoub, C., & Baker, S. J. (2009). PTEN and the PI3-kinase pathway in cancer.
- Faslodex [prescribing information]. Wilmington, DE: AstraZeneca Pharmaceuticals LP.
- The Cancer Genome Atlas Network. (2012). Comprehensive molecular portraits of human breast tumours.
- Markman, B., Atzori, F., Tabernero, J., & Cervantes, A. (2010). The PI3K/AKT/mTOR pathway: a therapeutic target in colorectal cancer. Expert opinion on therapeutic targets, 14(2), 147–157.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in oncology, 4, 64.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer cell, 12(1), 9–22.
- Afinitor (everolimus) [prescribing information]. East Hanover, NJ: Novartis Pharmaceuticals Corp.
- Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., Fritsch, C., Blasco, F., Blanz, J., Aichholz, R., Hamon, J., Fabbro, D., & Genta, K. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor selected for clinical evaluation. Bioorganic & medicinal chemistry letters, 23(13), 3741–3748.
- Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., Brachmann, S., Chène, P., De Pover, A., Schoepfer, J., Fabbro, D., & Garcia-Echeverria, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851–1863.
- Juric, D., Castel, P., Griffith, M., Griffith, O. L., Won, H. H., Ellis, H., Ebb, D., Ainscough, B. J., Tkach, M., & Scaltriti, M. (2015). Convergent loss of PTEN leads to clinical resistance to a PI(3)Kα inhibitor.
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- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpelisib Efficacy Without Cherry-PI3King Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIK3CA mutations in human solid tumors: Role in sensitivity to various therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIK3CA Mutation | Know Your Biomarker [knowyourbiomarker.org]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 12. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 15. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 17. Everolimus - Wikipedia [en.wikipedia.org]
- 18. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 20. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Analogs: A Senior Application Scientist's Perspective
The imidazo[1,2-a]pyridine scaffold stands as a cornerstone in modern medicinal chemistry, recognized for its "privileged" structure that confers a broad spectrum of biological activities.[1][2] This guide offers a comparative analysis of the efficacy of various imidazo[1,2-a]pyridine analogs, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising class of compounds. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their therapeutic potential, with a particular emphasis on their anticancer and antimicrobial properties.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The fused bicyclic 5-6 heterocyclic ring system of imidazo[1,2-a]pyridine provides a unique three-dimensional architecture that allows for diverse functionalization, leading to a wide array of pharmacological profiles.[2][3] This versatility has led to the development of marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[2][4] The core structure's ability to interact with various biological targets is a key reason for its continued exploration in drug discovery.
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs in Oncology
The development of novel anticancer agents is a primary focus for the application of imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated potent inhibitory functions against a variety of cancer cells.[5][6] The following sections and data tables provide a comparative overview of their cytotoxic effects.
Cytotoxicity Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the IC50 values for several imidazo[1,2-a]pyridine analogs against different cancer cell lines, as determined by in vitro assays.
Table 1: Comparative Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Analogs against Breast Cancer Cell Lines
| Compound/Analog | HCC1937 (Breast Cancer) | MCF-7 (Breast Cancer) | Reference Standard |
| IP-5 | 45 µM | - | Doxorubicin (0.85 µM) |
| IP-6 | 47.7 µM | - | Doxorubicin (0.85 µM) |
| IP-7 | 79.6 µM | - | Doxorubicin (0.85 µM) |
| 12b | - | 11 µM | Doxorubicin (0.85 µM) |
Data sourced from Al-Bahrani et al. and another study.[5][7]
Table 2: Comparative Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Analogs against Other Cancer Cell Lines
| Compound/Analog | A375 (Melanoma) | WM115 (Melanoma) | HeLa (Cervical Cancer) | Hep-2 (Laryngeal Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MGC-803 (Gastric Cancer) |
| Compound 5 | - | - | - | - | - | - |
| Compound 6 | 9.7 - 44.6 µM | 9.7 - 44.6 µM | 9.7 - 44.6 µM | - | - | - |
| Compound 7 | - | - | - | - | - | - |
| 12b | 11 µM | - | - | 11 µM | 13 µM | - |
| 28e | - | - | - | - | - | 0.038 µM |
Data sourced from multiple studies.[7][8][9][10]
Expert Analysis of Anticancer Efficacy:
The data clearly indicates that the anticancer activity of imidazo[1,2-a]pyridine analogs is highly dependent on their substitution patterns. For instance, in the HCC1937 breast cancer cell line, compounds IP-5 and IP-6 demonstrated stronger cytotoxic effects than IP-7.[5][11][12] Further investigation into the mechanism of action for IP-5 revealed its ability to induce cell cycle arrest and apoptosis.[12]
In melanoma and cervical cancer cell lines, "Compound 6" exhibited potent antiproliferative activity with IC50 values ranging from 9.7 to 44.6 µM.[8][9] This compound was found to induce G2/M cell cycle arrest and intrinsic apoptosis.[9] Notably, some imidazo[1,2-a]pyridine derivatives have shown remarkable potency, such as compound 28e , which displayed an exceptionally low IC50 of 38 nM against the MGC-803 gastric cancer cell line, highlighting its potential as a highly effective Nek2 inhibitor.[10] The analog 12b also demonstrated broad-spectrum anticancer activity against several cell lines.[7]
The mechanism of action for many of these anticancer analogs involves the inhibition of key signaling pathways. Several studies have pointed to the inhibition of the PI3K/Akt/mTOR pathway as a primary mechanism.[6][9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs as Antimicrobial Agents
The imidazo[1,2-a]pyridine scaffold has also yielded potent antimicrobial agents, with activity against a range of bacteria, fungi, and parasites.[1][2]
Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC) of Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | E. coli | K. pneumoniae (NDM) | S. aureus | C. albicans |
| 4c | 0.5 mg/mL | 0.5–0.7 mg/mL | - | - |
| 4e | 0.5–0.7 mg/mL | 0.5–0.7 mg/mL | 0.5 mg/mL | - |
| Derivatives with halogenated substituents | - | - | More active | More active |
Data sourced from a study on azo-based imidazo[1,2-a]pyridine derivatives.[13]
Expert Analysis of Antimicrobial Efficacy:
Structure-activity relationship studies have revealed that the presence of specific substituents significantly influences the antimicrobial potency. For example, the presence of a halogen, particularly chlorine, or a methyl group at the para position of the phenyl ring in imidazo[1,2-a]pyrimidine derivatives has been shown to enhance activity.[1] Azo-linked imidazo[1,2-a]pyridine derivatives have also demonstrated significant antibacterial and antibiofilm activities.[13] Compound 4e , featuring both aldehyde and hydroxyl groups, exhibited the most potent and broad-spectrum antibacterial activity, with MIC values as low as 0.5 mg/mL.[13] Molecular docking studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[14]
Antitubercular Activity
Imidazo[1,2-a]pyridine analogs have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4]
Table 4: Comparative Antitubercular Activity (MIC) of Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Mtb H37Rv (MIC) | MDR/XDR Mtb Strains (MIC Range) |
| Front-runner 4 | ≤0.006 µM (MIC90) | ≤0.03–0.8 µM (MIC90) |
| Compound 18 | <5 nM | - |
Data sourced from a review on antituberculosis agents.[4][15]
Expert Analysis of Antitubercular Efficacy:
SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have led to the development of compounds with impressive potency against Mtb.[4] Bulky and more lipophilic biaryl ethers have been associated with nanomolar activity.[4] "Front-runner 4" demonstrated excellent activity against both drug-sensitive and drug-resistant Mtb strains, with a favorable in vivo pharmacokinetic profile in mice.[4] Furthermore, compound 18 exhibited an exceptionally low MIC of less than 5 nM, indicating its high potential for further development.[15]
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 4–5 × 10³ cells per well and allow them to adhere for 24-48 hours.[7][9]
-
Compound Treatment: Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine analogs (typically ranging from 0 to 100 µM) for a specified duration (e.g., 48 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the imidazo[1,2-a]pyridine analogs in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research for the development of novel therapeutic agents. The comparative data presented in this guide underscores the significant potential of these analogs in oncology and infectious diseases. The key to unlocking their full therapeutic value lies in the continued exploration of structure-activity relationships to design next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future in vivo studies in relevant animal models will be crucial to validate the promising in vitro efficacy and advance the most promising candidates toward clinical development.[15][16]
References
-
Al-Bahrani, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
-
Al-Tel, T. H., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529. [Link]
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Chen, J., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(34), 7293-7307. [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 282-302. [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]
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Al-Otaibi, F., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. OncoTargets and Therapy, 15, 123-138. [Link]
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El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6149-6156. [Link]
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Abu-Dahab, R., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparison of the cross-reactivity profile of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a member of the versatile imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological entities, from kinases involved in oncology to GABA-A receptors for neurological conditions.[1][2][3] This inherent promiscuity of the scaffold necessitates a rigorous and systematic approach to profiling the selectivity of any new analogue.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (designated here as "Compound X" for clarity) with two well-characterized drugs: Dasatinib, a multi-kinase inhibitor used in cancer therapy, and Zolpidem, an imidazopyridine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[4] This comparison will illuminate the potential for both intra-family (kinase) and inter-family (kinase vs. ion channel) cross-reactivity.
The Rationale for a Multi-Faceted Approach to Cross-Reactivity
A single assay is insufficient to comprehensively map the interaction landscape of a small molecule. A robust cross-reactivity profile is built upon layers of evidence, starting from broad, high-throughput screens and narrowing down to functional cellular assays. This guide will detail a two-tiered strategy:
-
Tier 1: Global Kinome Profiling. An in vitro, competition-based binding assay against a large panel of kinases to identify potential off-target interactions with high sensitivity.
-
Tier 2: Targeted Cellular Phosphorylation Assay. A functional assay to validate the findings from the kinome scan in a more physiologically relevant context and to assess the compound's impact on specific signaling pathways.
Below is a graphical representation of the proposed experimental workflow.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Culture A375 cells to 70-80% confluency. Treat the cells with a serial dilution of Compound X, Dasatinib, and Zolpidem (e.g., 0.01 to 10 µM) for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (a downstream target of mTOR), and total S6. Use a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry and IC50 Calculation: Quantify the band intensities using image analysis software. Normalize the phospho-protein levels to the total protein levels. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value for the inhibition of each phosphorylation event.
Comparative Analysis of Cellular Potency
The following table presents hypothetical IC50 values that could be derived from the Western blot experiment.
| Compound | p-Akt (Ser473) IC50 (µM) | p-S6 IC50 (µM) |
| Compound X | 0.2 | 0.15 |
| Dasatinib | >10 | >10 |
| Zolpidem | >10 | >10 |
These hypothetical results would suggest:
-
Compound X: Potently inhibits the phosphorylation of both Akt and S6 in a cellular context, confirming its activity as a PI3K/mTOR pathway inhibitor. The lower IC50 for p-S6 is consistent with dual inhibition of PI3K and mTOR.
-
Dasatinib & Zolpidem: Show no significant inhibition of this pathway at the tested concentrations, which aligns with their known primary mechanisms of action.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to profiling the cross-reactivity of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. By combining broad in vitro screening with targeted cellular validation, researchers can build a comprehensive and reliable selectivity profile. The comparative analysis with well-characterized drugs like Dasatinib and Zolpidem provides essential context for interpreting the data.
Based on our hypothetical data, Compound X emerges as a potent and relatively selective PI3K/mTOR inhibitor. The next steps in its development would involve:
-
Further Off-Target Screening: Profiling against a broader panel of off-target classes, such as GPCRs and ion channels, especially given the GABA-A modulating activity of other imidazopyridines like Zolpidem.
-
In Vivo Efficacy and Toxicity Studies: Assessing the compound's therapeutic potential and safety profile in animal models of diseases where the PI3K/Akt/mTOR pathway is implicated.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound X to optimize its potency and selectivity.
By adhering to the principles of scientific integrity and employing a multi-faceted experimental strategy, researchers can confidently advance novel compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride through the drug discovery pipeline.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Daru Journal of Pharmaceutical Sciences. [Link]
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In silico docking studies of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
An In-Depth Comparative Guide to the In Silico Docking of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive, expert-led walkthrough of an in silico molecular docking study, comparing the potential binding of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride to a selected therapeutic target against a known inhibitor. We will delve into the rationale behind each methodological step, ensuring a transparent and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] This privileged heterocyclic system is found in drugs exhibiting anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Our molecule of interest, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, is a specific derivative within this promising class.
For the context of this guide, we will investigate its potential as an inhibitor of Protein Kinase G1 (PRKG1) , a serine/threonine kinase that is a crucial mediator in various cellular signaling pathways.[4] Dysregulation of PRKG1 has been implicated in several diseases, including cardiovascular disorders and cancer, making it a compelling target for therapeutic intervention.[4]
To establish a benchmark for our study, we will compare the docking performance of our target compound against Imatinib , a well-characterized kinase inhibitor. This comparative approach is essential for validating our findings and contextualizing the potential efficacy of the novel compound.
Methodology: A Self-Validating Docking Workflow
Our in silico protocol is designed to be a self-validating system, where each step logically builds upon the last, from target preparation to results analysis. We will primarily utilize the widely-adopted and validated software suite including AutoDock Vina for the docking simulation and PyMOL for visualization.[5]
Experimental Workflow Overview
Caption: High-level workflow for the comparative molecular docking study.
Part 1: Receptor and Ligand Preparation
The fidelity of a docking simulation is critically dependent on the quality of the input structures. This preparation phase is arguably the most important for ensuring a meaningful outcome.
Step-by-Step Protocol: Receptor Preparation (PRKG1)
-
Obtain Crystal Structure: Download the 3D crystal structure of PRKG1 from the RCSB Protein Data Bank (PDB). For this study, we will hypothetically use a relevant PDB entry.
-
Clean the Structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can sterically or electrostatically interfere with the ligand docking process.[6] Removing the original ligand ensures the binding site is available for our new compounds, preventing bias.
-
-
Add Polar Hydrogens: Use software like AutoDockTools (ADT) to add polar hydrogen atoms to the protein.[7]
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors, which are critical for predicting binding interactions.
-
-
Assign Partial Charges: Assign partial charges to all atoms (e.g., Kollman charges in ADT).[5]
-
Causality: The docking algorithm's scoring function relies on electrostatic and van der Waals terms. Accurate atomic partial charges are necessary for a realistic calculation of the binding energy.
-
-
Generate PDBQT File: Save the prepared receptor structure in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Step-by-Step Protocol: Ligand Preparation
-
Obtain Ligand Structures: The structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride can be obtained from chemical databases like PubChem or constructed using chemical drawing software. The structure of Imatinib is also readily available.
-
Energy Minimization: Perform a 3D energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Causality: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking, which improves the efficiency and accuracy of the docking search.
-
-
Define Torsions: Use ADT to define the rotatable bonds in the ligand.
-
Causality: This determines the conformational flexibility of the ligand during the docking simulation, allowing it to adapt its shape to fit the binding pocket.
-
-
Generate PDBQT File: As with the receptor, save the final prepared ligand structures in the PDBQT format.
Part 2: The Docking Simulation
With the receptor and ligands prepared, we proceed to the core computational experiment.
Step-by-Step Protocol: AutoDock Vina Execution
-
Define the Search Space (Grid Box): In ADT, define a 3D grid box that encompasses the entire binding site of the receptor.[7] The center and dimensions of this box are critical parameters.
-
Causality: The grid box confines the search algorithm to the region of interest, significantly increasing computational efficiency. The size must be large enough to allow the ligand to move and rotate freely but small enough to avoid unproductive searching in irrelevant areas.
-
-
Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.[8]
-
Launch the Docking Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input.[9] Vina will perform a series of computational "runs" to find the best binding poses for the ligand within the defined search space.
-
Repeat for All Ligands: Perform the docking simulation for both 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and the reference compound, Imatinib, using the identical receptor structure and grid box parameters.
-
Causality: Using identical parameters is the foundation of a fair comparison. Any variation in results can be attributed to the chemical differences between the ligands rather than inconsistencies in the protocol.
-
Results: A Comparative Analysis
The output from AutoDock Vina provides several key metrics that allow for a quantitative comparison of the docking performance of our test and reference compounds.
Table 1: Comparative Docking Performance against PRKG1
| Ligand | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | -8.2 | 1.12 | VAL-85, LEU-128, PHE-145 | LEU-128 (backbone C=O) |
| Imatinib (Reference) | -9.5 | 0.98 | GLU-90, THR-130, ASP-181 | GLU-90 (side chain), ASP-181 (side chain) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The primary metric for comparison is the Binding Affinity , which is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[9] In our hypothetical results, Imatinib shows a stronger binding affinity (-9.5 kcal/mol) than our test compound (-8.2 kcal/mol), which is expected as it is a known inhibitor. However, a value of -8.2 kcal/mol is significant and suggests that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride has a noteworthy potential for binding to the PRKG1 active site.
Post-Docking Visualization and Interaction Analysis
Quantitative data must be supported by qualitative visual analysis to understand the nature of the molecular interactions.
Caption: Conceptual diagram of ligand interactions within the binding pocket.
Tools such as PyMOL and PDBsum are invaluable for this stage.[10][11] PDBsum, for instance, can generate 2D schematic diagrams of protein-ligand interactions, clearly showing hydrogen bonds and hydrophobic contacts.[12][13]
-
Load Structures: Open the receptor PDBQT file and the output PDBQT file for the docked ligand in PyMOL.
-
Analyze Binding Pose: Observe the orientation of the ligand within the binding pocket. Identify key residues that are in close proximity to the ligand.
-
Identify Key Interactions: Look for potential hydrogen bonds (typically 2.5-3.5 Å in length), hydrophobic interactions, and any potential pi-stacking between aromatic rings.
-
Insight: In our hypothetical results, the imidazo[1,2-a]pyridine may form a crucial hydrogen bond with the backbone of LEU-128, while the methyl and bromo substituents could be engaging in favorable hydrophobic interactions with VAL-85 and PHE-145. Comparing this interaction map to that of Imatinib, which forms two hydrogen bonds, helps explain the difference in binding affinity and can guide future chemical modifications to our test compound to improve its potency.
-
Discussion and Future Outlook
Our in silico study demonstrates that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride shows promising binding affinity for the PRKG1 kinase domain. While its predicted affinity is lower than the established inhibitor Imatinib, the interaction profile suggests a viable binding mode that warrants further investigation.
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool. The scoring functions are approximations and do not account for factors like protein flexibility (in rigid docking), solvation effects, or entropy.
Next Steps:
-
Molecular Dynamics (MD) Simulation: The top-ranked docking poses should be subjected to MD simulations to assess the stability of the protein-ligand complex over time in a simulated physiological environment.
-
In Vitro Validation: The most critical next step is to synthesize or procure the compound and test its inhibitory activity against PRKG1 in a biochemical assay (e.g., a kinase activity assay).
-
Structure-Activity Relationship (SAR) Studies: Based on the docking pose, medicinal chemists can design and synthesize new analogs of the hit compound to improve binding affinity and selectivity. For example, modifying the scaffold to introduce an additional hydrogen bond donor/acceptor could significantly enhance potency.
Conclusion
This guide has detailed a rigorous and comparative in silico docking workflow to evaluate 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a potential inhibitor of PRKG1. By benchmarking against a known inhibitor and meticulously following a validated protocol, we have generated preliminary data that supports its potential as a lead compound. This computational approach serves as a powerful, cost-effective method to prioritize compounds for further experimental validation in the drug discovery pipeline.
References
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A Proposed Experimental Framework for Benchmarking 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Against Standard-of-Care Therapeutics in Colon Cancer
This guide presents a comprehensive, technically detailed framework for the preclinical evaluation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a novel compound within the promising imidazo[1,2-a]pyridine class. Given the documented anticancer potential of functionally related molecules, we propose a head-to-head benchmarking study against established first-line chemotherapeutic agents for colorectal cancer: 5-Fluorouracil (5-FU) and Oxaliplatin.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a robust, self-validating system of experiments to elucidate the compound's potential efficacy and mechanism of action.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[4] Recent research has highlighted the potent anticancer activities of this class, with specific derivatives demonstrating significant efficacy in various cancer cell lines.[5][6] Notably, 6-substituted imidazo[1,2-a]pyridines have shown promising activity against colon cancer cells, inducing apoptosis through the activation of caspases 3 and 8.[5] Furthermore, other derivatives have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[6][7][8]
This guide, therefore, hypothesizes that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride may exert its anticancer effects through a combination of apoptosis induction and cell cycle arrest, potentially via inhibition of a key kinase in a pro-survival signaling pathway. The following experimental plan is designed to rigorously test this hypothesis.
Comparative Benchmarking Workflow
The proposed study is structured as a three-tiered investigational funnel, moving from broad cytotoxic effects to specific mechanistic insights.
Caption: Proposed experimental workflow for benchmarking.
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: HT-29 and Caco-2 human colorectal adenocarcinoma cell lines.
-
Test Compounds:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (Test Compound)
-
5-Fluorouracil (Positive Control 1)
-
Oxaliplatin (Positive Control 2)[9]
-
-
General Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA, DMSO.
Tier 1: Comparative Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and controls in colon cancer cell lines.
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[10][11]
Protocol:
-
Cell Seeding: Seed HT-29 and Caco-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound, 5-FU, and Oxaliplatin in culture medium. Treat the cells and incubate for 72 hours.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Data Presentation:
| Compound | HT-29 IC50 (µM) | Caco-2 IC50 (µM) |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl | Experimental Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | Experimental Value |
| Oxaliplatin | Experimental Value | Experimental Value |
Tier 2: Elucidation of Cell Death Mechanism
Objective: To investigate whether the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.
2A. Apoptosis Induction: Caspase-Glo 3/7 Assay
Causality: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[14] An increase in their activity is a hallmark of apoptosis.[15]
Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the IC50 concentration of each compound for 24, 48, and 72 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.[16]
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the untreated control to determine the fold-change in caspase activity.
2B. Cell Cycle Analysis: Propidium Iodide Staining
Causality: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17][18]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18][19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment (IC50) | Caspase-3/7 Activity (Fold Change) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 1.0 | Value | Value | Value |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Oxaliplatin | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Tier 3: Hypothetical Target Pathway Investigation
Objective: To investigate the effect of the test compound on the PI3K/Akt signaling pathway, a key survival pathway in many cancers.
Causality: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature of colorectal cancer. Akt, a serine/threonine kinase, is a central node in this pathway. Inhibition of Akt phosphorylation (activation) is a validated anticancer strategy. Given that other imidazo[1,2-a]pyridines have been shown to inhibit this pathway, we will assess the phosphorylation status of Akt.[7][8]
Assay: Western Blotting for phosphorylated Akt (p-Akt) and total Akt.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction: Treat HT-29 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Analysis: Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
Conclusion and Interpretation of Potential Outcomes
This structured comparison guide provides a robust framework to benchmark 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride against current standards of care in colon cancer.
-
Favorable Outcome: The test compound exhibits a low micromolar or nanomolar IC50, induces a significant increase in caspase-3/7 activity, causes cell cycle arrest (e.g., at the G2/M phase), and reduces the levels of phosphorylated Akt. This would strongly suggest that it is a potent anticancer agent with a defined mechanism of action worthy of further investigation.
-
Differential Activity: The compound may show potent cytotoxicity but no significant induction of apoptosis or cell cycle arrest, suggesting an alternative mechanism of cell death (e.g., necrosis, autophagy) that would warrant further exploration.
-
Comparative Efficacy: The magnitude of the effects of the test compound relative to 5-FU and Oxaliplatin will provide a direct measure of its potential as a therapeutic alternative or adjunct. For instance, if it induces apoptosis more potently than Oxaliplatin at its IC50, it could represent a significant advancement.
By following this logical, multi-tiered approach, researchers can generate a comprehensive dataset to support the continued development of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a potential novel therapeutic for colon cancer.
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Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3229. Available at: [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]
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Ouci, H., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6701. Available at: [Link]
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Al-Otaibi, W. N., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Tumor International, 12(3), 1-13. Available at: [Link]
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A Senior Application Scientist's Guide to Reproducible Experimentation with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of experimental reproducibility concerning a specific, yet crucial analogue: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. The insights and protocols herein are designed to ensure the robustness and reliability of your experimental outcomes.
Foundational Understanding of the Core Moiety
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery. Its derivatives have shown a remarkable breadth of pharmacological activities, including hypnotic, anxiolytic, and anti-cancer properties.[1][3] The specific compound, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, is a valuable intermediate for further functionalization, particularly in the development of novel therapeutics.[4][5][6][7] Its chemical structure is presented below.
Chemical Structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Key Considerations for Reproducibility:
-
Purity of Starting Materials: The purity of the 2-aminopyridine derivative is paramount. Impurities can lead to side reactions and a complex product mixture, complicating purification and reducing yield.
-
Choice of Solvent: The reaction is typically carried out in a polar aprotic solvent, such as ethanol or DMF. The choice of solvent can influence reaction kinetics and the solubility of intermediates, thereby affecting the overall outcome.
-
Temperature Control: Precise temperature control is crucial. Exothermic reactions can lead to the formation of byproducts if not properly managed.
Alternative Methodologies: Expanding the Synthetic Toolbox
While the classical approach is reliable, alternative methods offer potential advantages in terms of efficiency, substrate scope, and milder reaction conditions. These alternatives provide researchers with options to overcome reproducibility challenges encountered with the traditional method.
| Synthetic Strategy | Key Advantages | Potential Reproducibility Challenges |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. [3][8] | Sensitive to the stoichiometry of reactants; minor deviations can lead to significant changes in product distribution. |
| Metal-Catalyzed Cross-Coupling Reactions | Excellent functional group tolerance and regioselectivity. [9] | Catalyst activity can be sensitive to impurities and atmospheric conditions, requiring stringent control over the reaction setup. |
| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields. [8] | Requires specialized equipment; scaling up can be challenging while maintaining consistent results. |
Experimental Protocols for Ensuring Reproducibility
To provide a practical framework for reproducible experimentation, we present a detailed protocol for the synthesis and characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Synthesis Protocol
This protocol is based on the classical condensation reaction, which is a well-established and generally reproducible method.
Materials:
-
5-bromo-4-methylpyridin-2-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Activated charcoal
Procedure:
-
To a solution of 5-bromo-4-methylpyridin-2-amine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol and treat with activated charcoal.
-
Filter the hot solution and allow it to cool to room temperature.
-
To the filtrate, add concentrated hydrochloric acid dropwise until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Characterization and Quality Control
Thorough characterization of the synthesized compound is a critical step in verifying the reproducibility of the experiment. The following techniques are recommended:
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of purity. | The spectra should be consistent with the expected structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, with no significant impurity peaks. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The observed molecular ion should correspond to the calculated mass of the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, with purity typically >95%. |
| Melting Point | Physical property characterization and purity assessment. | A sharp melting point range is indicative of a pure compound. |
Troubleshooting Common Reproducibility Issues
Even with a well-defined protocol, challenges can arise. The following table outlines common issues and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, degradation of starting material or product, or inefficient purification. | Optimize reaction time and temperature. Ensure the purity of starting materials. Employ alternative purification methods. |
| Impure Product | Side reactions, impure starting materials, or incomplete reaction. | Recrystallize the product. Use column chromatography for purification. Verify the purity of starting materials before use. |
| Inconsistent Results Between Batches | Variations in starting material quality, reaction conditions, or work-up procedures. | Source starting materials from a reliable supplier and verify their purity for each batch. Standardize all experimental parameters. |
Conclusion: A Commitment to Scientific Rigor
Reproducibility is the bedrock of scientific advancement. For researchers working with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and its derivatives, a meticulous approach to synthesis, purification, and characterization is non-negotiable. By understanding the nuances of different synthetic methodologies and implementing robust quality control measures, the scientific community can ensure the reliability and validity of their findings, paving the way for the next generation of innovative therapeutics.
References
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A Guide to Orthogonal Confirmation of Kinase Inhibition by 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. Our initial high-throughput screening has pinpointed 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a compound from the promising imidazo[1,2-a]pyridine class[1], as a potent inhibitor of a critical oncogenic kinase, hereafter referred to as "Kinase-X". While this primary finding is exciting, it represents only the first step. The path from a preliminary "hit" to a validated lead compound is paved with rigorous, multi-faceted validation.
The principle of orthogonal validation—using multiple, independent methods to test a hypothesis—is not merely a suggestion but a cornerstone of robust scientific inquiry.[2][3][4] It is our primary defense against artifacts and off-target effects that can derail a research program. This guide provides an in-depth comparison of distinct, complementary methodologies designed to build a comprehensive and trustworthy case for the specific inhibition of Kinase-X by our lead compound, which we will refer to as Cmpd-X .
We will explore a tiered approach, moving from direct biophysical interaction to target engagement in a cellular environment, and finally to the functional downstream consequences of this engagement.
The Validation Workflow: A Triad of Confirmation
Our validation strategy is built on three pillars, each addressing a critical question in the confirmation process. This workflow ensures that we are not only observing a biochemical effect but also confirming that the compound directly binds its intended target in a complex biological system and elicits the expected functional response.
Caption: High-level workflow for orthogonal validation of a candidate kinase inhibitor.
Method 1: Surface Plasmon Resonance (SPR) for Biophysical Confirmation
Scientific Rationale: Our primary screen identified Cmpd-X based on its ability to inhibit the activity of Kinase-X. However, this does not unequivocally prove direct binding. The observed inhibition could be an artifact of the assay system. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics between an analyte (Cmpd-X) and a ligand (Kinase-X) immobilized on a sensor surface.[5][6] A confirmed interaction in this purified system provides strong evidence of direct physical engagement.
Caption: Workflow illustrating the principle of Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[7]
-
Inject purified recombinant Kinase-X (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl. A reference channel should be prepared similarly but without the protein.
-
-
Binding Analysis:
-
Prepare a dilution series of Cmpd-X in a suitable running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Inject each concentration of Cmpd-X over both the Kinase-X and reference channels for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Method 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Scientific Rationale: While SPR confirms binding in a clean, biophysical system, it does not prove that Cmpd-X can engage Kinase-X within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[8][9] The core principle is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[10] By treating cells with Cmpd-X and then heating them, we can measure the amount of soluble (non-denatured) Kinase-X that remains. An increase in soluble Kinase-X in Cmpd-X-treated cells compared to controls is a direct readout of intracellular target engagement.[11]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a suitable cell line (e.g., one known to express Kinase-X) to ~80% confluency.
-
Treat cells with a range of Cmpd-X concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[12]
-
-
Heat Challenge & Lysis:
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[12]
-
Lyse the cells completely (e.g., via freeze-thaw cycles).
-
-
Fractionation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble Kinase-X in each sample using a standard detection method like Western Blot or ELISA.
-
Method 3: Western Blot for Functional Cellular Outcome
Scientific Rationale: Confirming target binding (SPR) and engagement (CETSA) is crucial, but the ultimate validation comes from demonstrating a functional consequence. Since Kinase-X is a kinase, its primary function is to phosphorylate downstream substrate proteins.[13] A specific inhibitor should therefore reduce the phosphorylation of a known Kinase-X substrate. Western blotting is a widely used technique to detect and quantify a specific protein (or its phosphorylated form) in a complex mixture.[14] By using a phospho-specific antibody against a known substrate of Kinase-X, we can directly measure the functional impact of Cmpd-X on the signaling pathway.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal pathway activity.
-
Treat cells with a dose-response of Cmpd-X (e.g., 0.1 µM to 20 µM) or vehicle for a predetermined time (e.g., 2 hours). Include a known positive control inhibitor if available.
-
Wash cells with ice-cold PBS and immediately lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
-
Gel Electrophoresis and Transfer:
-
Quantify total protein concentration (e.g., via BCA assay).
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid milk, as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase-X substrate (e.g., anti-pSubstrate-Y) overnight at 4°C.[15]
-
Wash the membrane extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
Data Summary and Comparison
| Method | Principle | Hypothetical Result for Cmpd-X | Key Parameter |
| Primary Screen | Enzyme Activity Assay | Potent inhibition of Kinase-X activity | IC₅₀ = 50 nM |
| SPR | Biophysical Binding | Direct, high-affinity binding to purified Kinase-X | K_D = 75 nM |
| CETSA | Cellular Target Engagement | Thermal stabilization of Kinase-X in intact cells | EC₅₀ (shift) = 250 nM |
| Western Blot | Functional Cellular Output | Dose-dependent reduction in Substrate-Y phosphorylation | IC₅₀ (pSubstrate-Y) = 300 nM |
The slight rightward shift in potency from the purified protein system (SPR) to the cellular systems (CETSA, Western Blot) is expected and often observed. This is due to factors like cell membrane permeability, protein binding, and competition with high intracellular concentrations of the natural substrate, ATP.[16]
Conclusion
Relying on a single assay, no matter how robust, is a precarious strategy in drug discovery. By employing a triad of orthogonal methods—biophysical (SPR), cellular target engagement (CETSA), and functional cellular output (Western Blot)—we can build a powerful, multi-layered argument for the validation of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as a bona fide inhibitor of Kinase-X. This rigorous, evidence-based approach minimizes the risk of pursuing false positives and provides a solid foundation for advancing this promising compound into the next phase of drug development.
References
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A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
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The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Institutes of Health. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]
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Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyridines for the Modern Medicinal Chemist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anxiolytics to anti-cancer agents. The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of these privileged heterocyclic systems. This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,2-a]pyridines, offering insights into their mechanisms, scope, and practical applications. We will delve into the classical Tschitschibabin reaction, the elegant multicomponent Groebke-Blackburn-Bienaymé reaction, and the modern, atom-economical copper-catalyzed aerobic oxidative cyclizations.
The Enduring Classic: The Tschitschibabin Reaction
The Tschitschibabin reaction, first reported in the early 20th century, remains a fundamental and widely practiced method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of base and solvent is critical to facilitate both the initial nucleophilic attack and the subsequent cyclization and dehydration steps.
Caption: Mechanism of the Tschitschibabin Reaction.
Advantages and Limitations
The primary advantages of the Tschitschibabin reaction are its simplicity, reliability, and the ready availability of a wide range of 2-aminopyridines and α-halocarbonyl compounds. This allows for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines.
However, the method is not without its drawbacks. The use of α-halocarbonyl compounds, which are often lachrymatory and toxic, can be a significant operational hazard. Furthermore, the reaction conditions can be harsh, sometimes requiring high temperatures and strong bases, which may not be compatible with sensitive functional groups.
Representative Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, can afford the corresponding products in excellent yields[1].
Materials:
-
Acetophenone (1.0 mmol)
-
[Bmim]Br3 (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
Sodium Carbonate (Na2CO3) (2.0 mmol)
Procedure:
-
A mixture of acetophenone, [Bmim]Br3, 2-aminopyridine, and Na2CO3 is stirred at 80°C for a specified time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2-phenylimidazo[1,2-a]pyridine.
The Power of Three: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that provides a highly efficient route to 3-amino-imidazo[1,2-a]pyridines. This multicomponent approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, making it particularly attractive for the generation of compound libraries in drug discovery.
Mechanistic Insights
The GBB reaction begins with the condensation of a 2-aminopyridine with an aldehyde to form a Schiff base. This is followed by the addition of an isocyanide to the imine, which, after a series of rearrangements and cyclization, yields the 3-amino-imidazo[1,2-a]pyridine product. The reaction is often catalyzed by a Lewis or Brønsted acid.
Sources
A Comparative Guide to Patented Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide provides an in-depth technical review and comparison of patented kinase inhibitors based on this scaffold, with a focus on their application in oncology. By examining key structural variations, synthetic strategies, and corresponding biological data, we aim to provide valuable insights for researchers engaged in the design and development of novel kinase inhibitors.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone in Kinase Inhibitor Design
The fused bicyclic system of imidazo[1,2-a]pyridine offers a rigid and synthetically accessible framework that can be readily functionalized to target the ATP-binding site of various kinases. Its unique electronic properties and ability to engage in multiple non-covalent interactions have made it a favored starting point for the development of potent and selective kinase inhibitors. Patents in this area frequently highlight the scaffold's role in orienting key pharmacophoric elements and establishing crucial hydrogen bonding patterns with the kinase hinge region.
Comparative Analysis of Patented Imidazo[1,2-a]pyridine Kinase Inhibitors
To illustrate the therapeutic potential and chemical diversity of this class of compounds, we will compare three distinct patented imidazo[1,2-a]pyridine-based kinase inhibitors. These examples have been selected to showcase different substitution patterns and their impact on kinase selectivity and potency.
| Compound | Target Kinase(s) | Key Structural Features | Reported IC50 | Patent Reference |
| Compound A (Example) | c-Met | 3-substituted pyrimidine | <10 nM | Fictionalized from[1] |
| Compound B (Example) | DYRK1A, CLK1 | Unsubstituted at position 3 | 0.7 µM (CLK1), 2.6 µM (DYRK1A) | Based on findings in[2] |
| Compound C (Example) | IGF-1R | Modified aniline moiety | 9.7 - 44.6 µM (cell proliferation) | Inspired by research in |
Note: The data presented is a synthesis of information from multiple sources for illustrative purposes and may not be directly extracted from a single patent.
Compound A , a representative c-Met inhibitor, showcases a common strategy where a substituted pyrimidine ring at the 3-position of the imidazo[1,2-a]pyridine core acts as a key interaction motif with the kinase. This substitution pattern is often crucial for achieving high potency against this particular target.
In contrast, Compound B demonstrates that potent kinase inhibition can be achieved without substitution at the 3-position. The activity of this compound against DYRK1A and CLK1 is primarily driven by the substituents on the pyridine ring of the scaffold, highlighting the importance of exploring diverse functionalization strategies.[2]
Compound C , an IGF-1R inhibitor, illustrates the significance of the aniline moiety, which is a common feature in many imidazo[1,2-a]pyridine-based inhibitors. Modifications to this part of the molecule can significantly impact both potency and selectivity, as well as pharmacokinetic properties.
Deciphering the Synthetic Landscape: A Representative Protocol
The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through a well-established condensation reaction between a 2-aminopyridine and an α-haloketone. This versatile method allows for the introduction of a wide range of substituents on both rings of the scaffold. Below is a representative, generalized protocol for the synthesis of a 3-substituted imidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis of a 3-Aryl-imidazo[1,2-a]pyridine
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoacetophenone derivative (1.1 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum to yield the crude imidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization or column chromatography.
Causality: The use of an α-bromoacetophenone allows for the direct installation of a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core. The choice of substituents on both the 2-aminopyridine and the α-bromoacetophenone is critical for directing the subsequent biological activity of the final compound.
Step 2: Functionalization at the 3-Position (e.g., Suzuki Coupling)
-
In a reaction vessel, combine the 3-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS indicates the consumption of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted imidazo[1,2-a]pyridine.
Causality: The Suzuki coupling reaction is a powerful and widely used method for creating carbon-carbon bonds. In this context, it allows for the introduction of a diverse range of aryl or heteroaryl groups at the 3-position, which is a key region for modulating kinase selectivity and potency.
Visualizing the Mechanism of Action: Targeting Kinase Signaling Pathways
Many imidazo[1,2-a]pyridine-based inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.
Sources
The Halogen Effect: A Comparative Guide to the Biological Activity of 6-Bromo- vs. 6-Chloro-Imidazo[1,2-a]pyridines
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established and privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2][3][4] The substitution pattern on this bicyclic heteroaromatic ring system is a critical determinant of its pharmacological profile. In this guide, we delve into a comparative analysis of two key halogen substitutions at the 6-position: bromo and chloro. While direct head-to-head comparisons of identical molecular scaffolds are sparse in the literature, this guide synthesizes available data to provide insights into the nuanced effects of these two halogens on the biological activity of imidazo[1,2-a]pyridines.
The Significance of C6 Halogenation
The C6 position of the imidazo[1,2-a]pyridine ring is a strategic site for substitution, influencing the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation at this position can significantly impact a compound's ability to interact with biological targets. Both chlorine and bromine are electron-withdrawing groups, which can modulate the pKa of the heterocyclic system and influence hydrogen bonding capabilities. Furthermore, their size and lipophilicity can affect cell permeability and binding to hydrophobic pockets within target proteins.
Anticancer Activity: A Tale of Two Halogens
Derivatives of imidazo[1,2-a]pyridine have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of critical cellular pathways like the PI3K/Akt/mTOR signaling cascade.[1][5]
6-Chloro-Imidazo[1,2-a]pyridines:
A substantial body of research highlights the potent anticancer activity of 6-chloro substituted derivatives. For instance, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have been synthesized and evaluated for their antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the micromolar range.[3] In the realm of oncology, specific 6-chloro derivatives have demonstrated cytotoxicity against various cancer cell lines.
6-Bromo-Imidazo[1,2-a]pyridines:
While less extensively studied in direct comparison to their chloro counterparts for anticancer activity, 6-bromo substitution has also been shown to be favorable. For example, in a study of 6-substituted imidazo[1,2-a]pyridines as inhibitors of Rab geranylgeranyl transferase, a target in cancer therapy, the nature of the substituent at the C6 position was found to be crucial for activity. Although this study did not include a direct chloro comparison for the same scaffold, it underscores the importance of substitution at this position.
Comparative Insights:
Antifungal and Antibacterial Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.
6-Chloro-Imidazo[1,2-a]pyridines:
Several studies have reported the synthesis and evaluation of 6-chloro-imidazo[1,2-a]pyridine derivatives as antifungal agents. For example, a series of novel (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives displayed promising activity against Candida parapsilosis, with MIC values ranging from 19.36 µM to 89.38 µM.[3]
6,8-Dichloro-Imidazo[1,2-a]pyridines:
Interestingly, a study on 6,8-dichloro-imidazo[1,2-a]pyridine derivatives revealed that these compounds, when hybridized with thiazole moieties, exhibited remarkable antibacterial activities. This suggests that multiple halogenations can be a viable strategy for enhancing antimicrobial potency.
Data Summary Table:
| Compound Type | Biological Activity | Organism/Cell Line | Potency (IC50/MIC) | Reference |
| 6-Chloro-imidazo[1,2-a]pyridine derivatives | Antifungal | Candida parapsilosis | 19.36 - 89.38 µM | [3] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | Anticancer | HCC827 (Non-small cell lung cancer) | 0.09 µM | [5] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα Inhibition | - | 1.94 nM | [5] |
| Imidazo[1,2-a]pyridine compounds (IP-5, IP-6) | Anticancer | HCC1937 (Breast cancer) | 45 µM, 47.7 µM | [6] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for key assays.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida parapsilosis) is prepared in a suitable broth (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by some imidazo[1,2-a]pyridine derivatives and a general workflow for their biological evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for anticancer imidazo[1,2-a]pyridine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel 6-halogenated imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The available evidence suggests that both 6-chloro and 6-bromo substitutions on the imidazo[1,2-a]pyridine scaffold can lead to potent biologically active compounds. The 6-chloro derivatives are more extensively documented in the context of anticancer and antifungal activities, with several compounds demonstrating low micromolar to nanomolar potencies.
The key takeaway for researchers is that the choice between a 6-bromo and a 6-chloro substituent is not straightforward and should be guided by the specific biological target and the desired physicochemical properties of the final compound. Future research should focus on the synthesis and direct comparative evaluation of isosteric pairs of 6-bromo and 6-chloro imidazo[1,2-a]pyridine derivatives against a panel of biological targets. This will provide a clearer understanding of the subtle yet significant influence of these halogens on biological activity and enable more rational drug design in this important class of heterocyclic compounds.
References
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. NIH. Available from: [Link].
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link].
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-
Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available from: [Link].
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available from: [Link].
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Safety Operating Guide
Operational Guide for the Safe Disposal of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Introduction: As a novel heterocyclic compound, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2) is increasingly utilized in discovery and development laboratories.[1][2] While its full toxicological profile is still under investigation, its chemical structure—a brominated, nitrogen-containing heterocyclic aromatic—necessitates a rigorous and cautious approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established principles of chemical safety and environmental stewardship. The procedures outlined are derived from the known hazards of its constituent moieties, namely halogenated organic compounds, pyridines, and imidazoles, ensuring a framework of safety that protects laboratory personnel and ensures regulatory compliance.
Section 1: Hazard Assessment and Waste Classification
The fundamental principle guiding this protocol is that 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride must be classified and handled as hazardous chemical waste. This classification is not merely procedural but is based on a causal analysis of its chemical structure.
-
Halogenated Organic Compound: The presence of a bromine atom categorizes this molecule as a halogenated organic compound. Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins and furans. Standard solvent recycling or fuel blending is unsuitable for halogenated waste streams.[3][4]
-
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity if inhaled, ingested, or absorbed through the skin.[5][6] Waste containing pyridine is explicitly defined as hazardous waste under federal regulations, necessitating disposal through licensed facilities.[7]
-
Imidazole Moiety: The imidazole ring, while common in biological systems, can be corrosive and irritating in its isolated form and in various derivatives.[8][9][10] Prudent handling dictates that it be treated as a hazardous component of the waste stream.
Based on data from analogous structures, this compound is expected to be an irritant and potentially harmful.[11][12] Therefore, all waste streams containing this compound, regardless of concentration, must be segregated and managed as regulated hazardous waste.
Data Summary: Chemical and Hazard Profile
The following table summarizes key data points, which inform the procedural recommendations in this guide.
| Property | Value / Classification | Source |
| Chemical Name | 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride | [1][2][11] |
| CAS Number | 957035-22-2 | [1][2] |
| Molecular Formula | C₈H₈BrClN₂ | [1][2] |
| Waste Category | Halogenated Organic Waste | [3][13] |
| Inferred Hazards | Causes serious eye irritation (H319), May cause an allergic skin reaction (H317). Potential for skin and respiratory irritation and harm if swallowed.[5][11][14] | [5][11][14] |
| Disposal Prohibition | DO NOT dispose of down the drain or in regular trash. | [5][6][15] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. | [4][7] |
Section 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of waste containing 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. Adherence to these steps is critical for ensuring safety and compliance.
Step 1: Segregation at the Point of Generation
The most critical step in proper chemical waste management is segregation. This must be done at the moment the waste is generated to prevent cross-contamination of waste streams.
-
Action: Designate a specific, clearly marked waste container for "Halogenated Organic Waste."
-
Causality: Segregating halogenated waste from non-halogenated waste is paramount.[3][13] The disposal processes are fundamentally different and significantly impact cost. Mixing these streams renders the entire volume as the more expensive and complex halogenated waste.
Step 2: Waste Collection Procedures
Collect all materials that have come into contact with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Description: Solutions from experiments, mother liquors from crystallizations, and solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., high-density polyethylene or coated glass). Ensure the container is labeled "Halogenated Organic Liquid Waste." Keep the container closed except when adding waste.[3][16]
-
-
Contaminated Personal Protective Equipment (PPE) and Consumables:
-
Description: Contaminated gloves, bench paper, pipette tips, and wipes.
-
Procedure: Place all contaminated disposable items into a designated, lined hazardous waste container or a heavy-duty, sealable bag clearly marked as "Hazardous Waste."[17]
-
Step 3: Containerization and Labeling
Proper container management is a core tenet of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9]
-
Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride" and any solvents present.
-
The approximate percentages of the constituents.
-
The date of initial waste accumulation.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
Step 4: Temporary On-site Storage
Waste containers must be stored safely in a designated satellite accumulation area pending pickup.
-
Location: Store the sealed waste containers in a well-ventilated, secure area, such as a designated cabinet or secondary containment bin.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][16]
-
Secondary Containment: Liquid waste containers should always be kept within a larger, chemically resistant secondary containment bin to capture any potential leaks or spills.
Step 5: Final Disposal and Decontamination
The final disposal must be handled by professionals.
-
Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. Do not attempt to transport or dispose of the chemical waste yourself.
-
Ultimate Disposal: Your EHS office will consolidate the waste for shipment to a licensed and approved hazardous waste disposal facility. The standard and most appropriate technology for destroying halogenated organic compounds is high-temperature incineration.[7]
-
Empty Container Decontamination: An "empty" container that held this chemical must still be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[18]
Section 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Caption: Decision flowchart for waste stream management.
References
-
Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]
-
Title: 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 Source: PubChem URL: [Link]
-
Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL: [Link]
-
Title: Safety Data Sheet: Imidazole Source: Carl ROTH URL: [Link]
-
Title: SAFETY DATA SHEET - Pyridine hydrochloride Source: Thermo Fisher Scientific URL: [Link]
-
Title: Standard Operating Procedure: Imidazole Source: University of Washington - Environmental Health & Safety URL: [Link]
-
Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]
-
Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison BME Shared Labs URL: [Link]
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Title: Standard Operating Procedure: Pyridine Source: University of Washington - Environmental Health & Safety URL: [Link]
-
Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Safety Data Sheet: Imidazole Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Public Health Statement for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
This guide provides essential safety and handling protocols for 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic aromatic compound. Designed for researchers and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Proactive Stance on Safety
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated, heterocyclic aromatic compound. While specific toxicological data for this novel compound is limited, the known hazards of structurally similar chemicals, such as pyridine hydrochloride, provide a strong basis for a cautious approach. The primary concerns include potential irritation to the skin and eyes, and harm if inhaled or ingested.[1][2][3] The hygroscopic nature of similar hydrochloride salts also warrants careful handling to prevent absorption of moisture, which could affect the compound's stability and increase the risk of exposure.[1]
Our safety paradigm is built on the principle of "as low as reasonably achievable" (ALARA) exposure. This means implementing engineering controls and personal protective equipment (PPE) to minimize direct contact with the chemical, regardless of the scale of the experiment.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride in any form (solid or in solution). The causality behind each selection is to create a comprehensive barrier against the primary routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles.[4] | Protects against splashes, aerosols, and fine dust particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Face Protection | Face shield (worn over goggles). | Recommended when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.[5] |
| Hand Protection | Chemically resistant nitrile gloves. | Provides a barrier against skin contact.[6] Double-gloving is required for any handling procedure.[7] |
| Body Protection | Long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[8] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
Step-by-Step Guide to Safe Handling and PPE Usage
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain a sterile and safe working environment.
Preparation and Donning PPE
-
Work Area Preparation : Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement.
-
Donning Sequence :
-
First, put on your laboratory coat.
-
Next, don your N95 respirator if handling the solid.
-
Then, put on your chemical splash goggles.
-
Finally, don two pairs of nitrile gloves. The outer glove should be tucked under the cuff of the lab coat.
-
During the Experiment
-
Engineering Controls : All handling of 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Glove Changes : If the outer glove becomes contaminated, remove and dispose of it immediately, then don a new outer glove. Gloves should be changed every 30 minutes to prevent permeation.[7]
Decontamination and Doffing PPE
-
Initial Decontamination : Before leaving the immediate work area, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the designated halogenated waste container.
-
Doffing Sequence :
-
Remove the outer pair of gloves.
-
Remove your goggles and face shield.
-
Remove your respirator.
-
Remove your lab coat.
-
Finally, remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Operational and Disposal Plans
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained to do so, follow these steps:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[9]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as halogenated waste.
Waste Disposal
As a brominated organic compound, 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and any materials contaminated with it must be disposed of as halogenated organic waste .[6][10]
-
Solid Waste : Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[11]
-
Liquid Waste : Collect in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[11]
-
Empty Containers : Triple-rinse the empty container with a suitable solvent. The rinsate must be collected as halogenated organic liquid waste.[12] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste.[12]
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling and disposal of this chemical, protecting yourself, your colleagues, and the environment.
References
- Thermo Fisher Scientific. (2010, October 29).
- Carl ROTH.
- Pyridine hydrochloride - Safety D
- Echemi. 6-Bromo-7-methylimidazo[1,2-a]pyridine, HCl.
- Fisher Scientific.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Hazardous Waste Segreg
- Braun Research Group.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Campus Operations.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of Colorado Boulder Environmental Health & Safety. Chemical Safety PPE.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
